molecular formula C14H21N3O3 B134094 Des-5'-chloro-4-fluorobenzyl Mosapride CAS No. 170799-30-1

Des-5'-chloro-4-fluorobenzyl Mosapride

Cat. No.: B134094
CAS No.: 170799-30-1
M. Wt: 279.33 g/mol
InChI Key: FKGJGKAWROUGCH-UHFFFAOYSA-N
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Description

Des-5'-chloro-4-fluorobenzyl Mosapride, also known as Des-5'-chloro-4-fluorobenzyl Mosapride, is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Des-5'-chloro-4-fluorobenzyl Mosapride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Des-5'-chloro-4-fluorobenzyl Mosapride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-2-19-13-7-10(15)3-4-12(13)14(18)17-9-11-8-16-5-6-20-11/h3-4,7,11,16H,2,5-6,8-9,15H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKGJGKAWROUGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N)C(=O)NCC2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20434621
Record name 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170799-30-1
Record name 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20434621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride (CAS: 170799-30-1), a critical reference standard used in the impurity profiling and metabolic study of the gastroprokinetic agent, Mosapride.

Systematic Name: 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Role: Impurity Standard / Metabolite Reference / Structural Analogue

Part 1: Executive Summary & Strategic Analysis

Des-5'-chloro-4-fluorobenzyl Mosapride represents the "core scaffold" of the Mosapride molecule, stripped of its two primary functional appendages: the halogenated benzyl tail and the chlorine atom on the benzamide ring.

In pharmaceutical development, this compound is essential for:

  • Impurity Profiling: Validating the purity of the starting material (4-amino-2-ethoxybenzoic acid) and the stability of the final API against debenzylation and dechlorination.

  • Metabolic Mapping: Identifying in vivo metabolites formed via dual pathways (N-dealkylation and reductive dechlorination).

Retrosynthetic Architecture

To ensure high purity and structural integrity, a Convergent Synthesis Strategy is superior to degradative approaches. The pathway is divided into two distinct fragment syntheses followed by a coupling event and a final deprotection.

  • Fragment A (Acid): 4-Amino-2-ethoxybenzoic acid.[1] (Avoids the chlorination step typical of Mosapride synthesis).[2]

  • Fragment B (Amine): 2-(Aminomethyl)-4-benzylmorpholine. (Uses a benzyl protecting group as a surrogate for the 4-fluorobenzyl group, allowing for clean removal).

  • Convergence: Amide coupling followed by catalytic hydrogenolysis.

Part 2: Synthesis Pathways & Protocols

Phase 1: Synthesis of Fragment A (The Acid)

Target: 4-Amino-2-ethoxybenzoic acid Starting Material: Methyl 4-acetamido-2-hydroxybenzoate (or 4-Aminosalicylic acid, PAS)

This phase mirrors the industrial Mosapride route but strictly omits the chlorination (NCS) step .

  • O-Alkylation (Ethylation):

    • Reagents: Ethyl iodide (EtI), Potassium carbonate (

      
      ), DMF.
      
    • Mechanism: Williamson ether synthesis. The phenoxide ion attacks the ethyl iodide.

    • Protocol: Dissolve Methyl 4-acetamido-2-hydroxybenzoate (1.0 eq) in DMF. Add

      
       (1.5 eq) and stir at RT for 30 min. Add EtI (1.2 eq) dropwise. Heat to 60°C for 4-6 hours. Quench with water, filter the precipitate.
      
    • Control Point: Monitor disappearance of phenolic -OH by TLC/HPLC.

  • Hydrolysis:

    • Reagents: NaOH (aq), Ethanol.

    • Reaction: Saponification of the methyl ester and deprotection of the acetamide (if starting with acetamido).

    • Protocol: Reflux the intermediate in 10% NaOH/EtOH for 3 hours. Acidify with HCl to pH 4-5 to precipitate the free acid.

    • Yield: Typically >85%.[3][]

Phase 2: Synthesis of Fragment B (The Amine)

Target: 2-(Aminomethyl)-4-benzylmorpholine Rationale: We use a simple benzyl (Bn) group instead of the 4-fluorobenzyl group found in Mosapride. The Bn group is easier to remove via hydrogenolysis to yield the final secondary amine.

  • Ring Construction (Cyclization):

    • Reagents: Benzylamine, Epichlorohydrin, Sulfuric acid.

    • Step A: React Benzylamine with Epichlorohydrin to form the chlorohydrin intermediate.

    • Step B: Cyclization using concentrated

      
       to close the morpholine ring.
      
    • Intermediate: 2-(Chloromethyl)-4-benzylmorpholine.

  • Gabriel Synthesis (Amination):

    • Reagents: Potassium Phthalimide, Hydrazine Hydrate (or Methylamine).

    • Reaction: Nucleophilic substitution of the chloride by phthalimide, followed by hydrazinolysis.

    • Protocol: React 2-(chloromethyl)-4-benzylmorpholine with Potassium Phthalimide in DMF (100°C, 4h). Isolate the phthalimido-derivative. Treat with Hydrazine Hydrate in Ethanol (Reflux, 2h) to release the primary amine.

    • Product: 2-(Aminomethyl)-4-benzylmorpholine.

Phase 3: Coupling and Deprotection (Convergence)
Step 3.1: Amide Coupling

Reaction: Condensation of Fragment A and Fragment B.

  • Reagents: CDI (1,1'-Carbonyldiimidazole) or EDCI/HOBt, THF or DCM.

  • Protocol:

    • Dissolve 4-Amino-2-ethoxybenzoic acid (1.0 eq) in dry THF.

    • Add CDI (1.1 eq) and stir at RT for 1 hour (Activation: CO2 evolution).

    • Add 2-(Aminomethyl)-4-benzylmorpholine (1.0 eq).

    • Stir at RT for 12 hours.

    • Workup: Evaporate solvent, dissolve residue in DCM, wash with sat.

      
       and brine. Dry over 
      
      
      
      .
    • Intermediate: 4-Amino-N-[(4-benzylmorpholin-2-yl)methyl]-2-ethoxybenzamide.

Step 3.2: Catalytic Hydrogenolysis (Final Step)

Reaction: Removal of the Benzyl protecting group.

  • Reagents: 10% Pd/C, Hydrogen gas (

    
    ), Methanol/Acetic Acid.[1]
    
  • Protocol:

    • Dissolve the coupled intermediate in Methanol (with 1% Acetic Acid to protonate the amine and prevent catalyst poisoning).

    • Add 10% Pd/C (10 wt% loading).

    • Hydrogenate at 40-50 psi (3-4 bar) at RT for 6-12 hours.

    • Filtration: Filter through Celite to remove Pd/C.

    • Isolation: Neutralize with

      
      , extract into DCM, and concentrate.
      
    • Purification: Recrystallization from Ethanol/Ether or Prep-HPLC.

Part 3: Visualization of the Pathway

The following diagram illustrates the convergent synthesis workflow, highlighting the critical divergence from the standard Mosapride pathway (omission of chlorination and use of a labile benzyl group).

Mosapride_Analog_Synthesis Synthesis Pathway: Des-5'-chloro-4-fluorobenzyl Mosapride Start_Acid 4-Aminosalicylic Acid (or Methyl Ester) Ethylation Step 1: Ethylation (EtI, K2CO3) Start_Acid->Ethylation O-Alkylation Acid_Int Fragment A: 4-Amino-2-ethoxybenzoic Acid Ethylation->Acid_Int Hydrolysis Coupling Step 3: Amide Coupling (CDI or EDCI/HOBt) Acid_Int->Coupling Start_Amine Benzylamine + Epichlorohydrin Cyclization Step 2: Cyclization & Amination Start_Amine->Cyclization Ring Closure Amine_Int Fragment B: 2-(Aminomethyl)-4-benzylmorpholine Cyclization->Amine_Int Gabriel Synthesis Amine_Int->Coupling Coupled_Prod Intermediate: N-Benzyl Protected Precursor Coupling->Coupled_Prod Deprotection Step 4: Hydrogenolysis (H2, Pd/C) Coupled_Prod->Deprotection - Benzyl Group Final_Product TARGET: Des-5'-chloro-4-fluorobenzyl Mosapride (Free Morpholine Amine) Deprotection->Final_Product

Caption: Convergent synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride via non-chlorinated benzamide and N-benzyl morpholine fragments.

Part 4: Data Summary & Validation Parameters

Physicochemical Profile
PropertyValueNotes
CAS Number 170799-30-1Specific to the des-chloro, des-fluorobenzyl analog
Molecular Formula

Molecular Weight 279.34 g/mol
Appearance White to Off-white Solid
Solubility DCM, Methanol, DMSOPoorly soluble in water (free base)
Analytical Control (Self-Validating System)

To ensure the synthesized compound is the correct reference standard:

  • 1H-NMR (DMSO-d6):

    • Benzamide Ring: Look for the characteristic ABX system (or similar pattern depending on substitution) of the 2,4-disubstituted benzene. Crucially, the absence of the Chlorine at position 5 results in a specific coupling pattern (H-5 and H-6 coupling) distinct from Mosapride (which has a singlet or weak coupling due to Cl).

    • Ethoxy Group: Triplet (~1.3 ppm) and Quartet (~4.0 ppm).

    • Morpholine Ring: Multiplets at 2.5–3.5 ppm.

    • Missing Benzyl: Confirm absence of the aromatic benzyl protons (7.2–7.4 ppm) and the benzylic

      
       singlet.
      
  • Mass Spectrometry (ESI+):

    • Parent Ion:

      
       m/z.
      
    • Fragmentation: Absence of the characteristic chlorine isotope pattern (

      
       3:1 ratio).
      
  • HPLC Purity:

    • Column: C18 (e.g., Agilent Zorbax Eclipse).

    • Mobile Phase: Gradient Acetonitrile / 0.1% Formic Acid in Water.

    • Retention Time: Will be significantly earlier (more polar) than Mosapride due to the loss of the lipophilic benzyl and chloro groups.

References

  • Kato, S., et al. (1991).[1] Novel benzamides as selective and potent gastrokinetic agents.[1] 2. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 34(2), 616-624.[1] (Foundational chemistry for Mosapride scaffold synthesis).

  • Toronto Research Chemicals. (2025). N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride. Retrieved from [Link]

Sources

Des-5'-chloro-4-fluorobenzyl Mosapride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanistic Landscape of Mosapride and its Derivatives, Clarifying the Role of the Synthetic Intermediate Des-5'-chloro-4-fluorobenzyl Mosapride

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of the gastroprokinetic agent Mosapride. It clarifies the identity of Des-5'-chloro-4-fluorobenzyl Mosapride as a synthetic intermediate rather than a pharmacologically active metabolite and delves into the well-established pharmacology of Mosapride and its primary active metabolite, Des-4-fluorobenzyl Mosapride (M1). The guide explores the molecular interactions with serotonin receptors, the subsequent signaling cascades, and the key experimental methodologies employed to elucidate these mechanisms. This document is intended to serve as an authoritative resource for researchers and professionals in the field of drug development and gastrointestinal pharmacology.

Introduction: Defining Des-5'-chloro-4-fluorobenzyl Mosapride

In the landscape of pharmaceutical development, a precise understanding of a compound's identity is paramount. Des-5'-chloro-4-fluorobenzyl Mosapride is a chemical entity structurally related to the gastroprokinetic drug Mosapride. However, it is crucial to clarify that this compound is primarily recognized as an intermediate in the chemical synthesis of Mosapride.[1] Its structure is distinct from Mosapride as it lacks both the chlorine atom at the 5-position of the benzamide ring and the 4-fluorobenzyl group on the morpholine ring.[1] Consequently, direct pharmacological data, including a defined mechanism of action for Des-5'-chloro-4-fluorobenzyl Mosapride, is not available in the current scientific literature.

This guide, therefore, will focus on the well-characterized pharmacology of the parent compound, Mosapride, and its principal active metabolite, providing the in-depth mechanistic insights relevant to researchers in this field.

The Core Mechanism of Action: Mosapride as a Selective 5-HT4 Receptor Agonist

Mosapride's therapeutic efficacy as a gastroprokinetic agent is primarily attributed to its activity as a selective serotonin 5-HT4 receptor agonist.[2][3][4] These receptors are predominantly located on presynaptic cholinergic neurons within the myenteric plexus of the gastrointestinal tract.[3][5]

Molecular Interaction and Signaling Cascade

The 5-HT4 receptor is a G-protein coupled receptor (GPCR) that, upon agonist binding, couples to the Gs alpha subunit.[6][7][8] This interaction initiates a downstream signaling cascade:

  • Activation of Adenylyl Cyclase: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[9][10][11]

  • Elevation of Intracellular cAMP: The resulting increase in intracellular cAMP levels acts as a second messenger.[10][12]

  • Protein Kinase A (PKA) Activation: cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins.[7][9]

  • Enhanced Acetylcholine Release: In the context of enteric neurons, this signaling cascade facilitates the release of acetylcholine (ACh) from cholinergic nerve terminals.[1][3][13]

The increased availability of ACh in the neuromuscular junction of the gut wall enhances smooth muscle contraction and promotes coordinated peristaltic activity, leading to accelerated gastric emptying and improved gastrointestinal motility.[3][13][14]

Gs_Signaling_Pathway cluster_neuron Mosapride Mosapride Receptor 5-HT4 Receptor (GPCR) Mosapride->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates ACh_Vesicle Acetylcholine Vesicle PKA->ACh_Vesicle Promotes Fusion ACh Acetylcholine (ACh) ACh_Vesicle->ACh Releases Neuron_Membrane Presynaptic Cholinergic Neuron Membrane

Caption: Mosapride-induced 5-HT4 receptor signaling cascade.

The Contribution of the Active Metabolite: Des-4-fluorobenzyl Mosapride (M1)

Mosapride is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, to its major active metabolite, Des-4-fluorobenzyl Mosapride, also known as M1.[3][15][16] M1 itself exhibits pharmacological activity and contributes to the overall therapeutic effect of Mosapride administration.

Dual Pharmacological Profile of M1

Interestingly, the M1 metabolite possesses a dual mechanism of action:

  • 5-HT4 Receptor Agonism: M1 retains agonist activity at the 5-HT4 receptor, thereby contributing to the prokinetic effects of the parent drug.[17][18] Studies in isolated guinea-pig ileum have shown that M1 enhances electrically-evoked contractions, although with a potency approximately two times less than that of Mosapride.[17]

  • 5-HT3 Receptor Antagonism: In addition to its 5-HT4 agonism, M1 is a potent antagonist of the 5-HT3 receptor.[1][2][17] This antagonistic activity is significantly more potent than that of the parent Mosapride.[1] 5-HT3 receptors are ligand-gated ion channels involved in the emetic reflex and visceral pain sensation. Antagonism of these receptors can contribute to anti-emetic effects and a reduction in visceral hypersensitivity.[19]

The dual action of the M1 metabolite broadens the pharmacological profile of Mosapride, potentially contributing to its efficacy in treating a range of gastrointestinal symptoms beyond just impaired motility.

CompoundPrimary MechanismSecondary Mechanism
Mosapride Selective 5-HT4 Receptor Agonist[2][3]Weak 5-HT3 Receptor Antagonist[19][20]
Des-4-fluorobenzyl Mosapride (M1) 5-HT4 Receptor Agonist[17][18]Potent 5-HT3 Receptor Antagonist[1][17]
Table 1: Comparative Pharmacology of Mosapride and its Active Metabolite M1.

Key Experimental Protocols for Mechanistic Elucidation

The mechanism of action of compounds like Mosapride is determined through a series of well-established in vitro and in vivo experimental protocols.

In Vitro Assays

These assays are the gold standard for determining the affinity of a ligand for its receptor.[21][22]

  • Objective: To quantify the binding affinity (Ki) of Mosapride and its metabolites to the 5-HT4 receptor.

  • Methodology:

    • Membrane Preparation: Homogenates of tissues or cells expressing the 5-HT4 receptor (e.g., guinea-pig striatum) are prepared.[23]

    • Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled 5-HT4 receptor antagonist (e.g., [3H]GR113808) and varying concentrations of the unlabeled test compound (Mosapride).[1][23]

    • Separation: The receptor-bound radioligand is separated from the unbound radioligand via filtration.[22]

    • Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.

    • Data Analysis: The data is used to calculate the IC50 (the concentration of the test compound that inhibits 50% of the radioligand binding), from which the Ki (inhibition constant) is derived.

Radioligand_Binding_Assay Start Start: Membrane Prep with 5-HT4 Receptors Incubation Incubation: + [3H]GR113808 (Radioligand) + Mosapride (Competitor) Start->Incubation Filtration Filtration: Separate Bound from Free Radioligand Incubation->Filtration Counting Scintillation Counting: Quantify Bound Radioactivity Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

These functional assays measure the downstream signaling effects of receptor activation.[12][24]

  • Objective: To determine the functional activity (agonist or antagonist) and potency (EC50) of Mosapride at the 5-HT4 receptor.

  • Methodology:

    • Cell Culture: Cells engineered to express the human 5-HT4 receptor (e.g., HEK-293 cells) are cultured.[25]

    • Compound Incubation: The cells are incubated with varying concentrations of the test compound (Mosapride).[25]

    • Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.[26]

    • cAMP Detection: The concentration of cAMP is measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporter systems.[26][27]

    • Data Analysis: A dose-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).[28]

Ex Vivo Tissue Preparations
  • Objective: To assess the physiological effect of the compound on gastrointestinal smooth muscle contractility.

  • Methodology:

    • Tissue Isolation: A segment of animal intestine, typically guinea-pig ileum, is isolated and mounted in an organ bath containing a physiological salt solution.[17]

    • Stimulation: The tissue is subjected to electrical field stimulation to induce cholinergic nerve-mediated contractions.

    • Compound Application: Mosapride is added to the organ bath at various concentrations.

    • Measurement: The change in muscle tension (contraction) is recorded using a force transducer. An increase in the amplitude of electrically-evoked contractions indicates enhanced acetylcholine release.[17]

Conclusion

While Des-5'-chloro-4-fluorobenzyl Mosapride is a key intermediate in the synthesis of Mosapride, it is the parent compound and its active metabolite, M1, that are of pharmacological significance. Mosapride exerts its primary prokinetic effect through selective agonism at 5-HT4 receptors, leading to enhanced acetylcholine release in the enteric nervous system. This action is complemented by its active metabolite, M1, which not only contributes to 5-HT4 receptor agonism but also exhibits potent 5-HT3 receptor antagonism. A thorough understanding of these mechanisms, validated through a suite of in vitro and ex vivo experiments, is essential for the continued development of targeted and effective therapies for gastrointestinal motility disorders.

References

  • Brown, A. M., & Young, J. M. (1995). Development of a radioligand binding assay for 5-HT4 receptors in guinea-pig and rat brain. British Journal of Pharmacology, 114(7), 1397–1404. [Link]

  • Hoffman, J. M., et al. (2012). Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity. Gastroenterology, 142(4), 844–854.e4. [Link]

  • Wikipedia. (2023, December 1). Mosapride. In Wikipedia. [Link]

  • Zynapte RxHive. (n.d.). Mosapride. Retrieved February 20, 2026, from [Link]

  • Karasawa, T., et al. (1993). Pharmacological Effects of the New Gastroprokinetic Agent Mosapride Citrate and Its Metabolites in Experimental Animals. Arzneimittelforschung, 43(10), 1078-83. [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved February 20, 2026, from [Link]

  • Patsnap Synapse. (2024, June 21). What are 5-HT4 receptor agonists and how do they work?. [Link]

  • Taylor & Francis Online. (n.d.). 5-HT4 receptor – Knowledge and References. Retrieved February 20, 2026, from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved February 20, 2026, from [Link]

  • Tonini, M., et al. (2001). Functions of peripheral 5-hydroxytryptamine receptors, especially 5-hydroxytryptamine4 receptor, in gastrointestinal motility. Journal of Gastroenterology, 36(10), 653-62. [Link]

  • Woldemichael, E. Z., & Sriram, K. (2017). cAMP assays in GPCR drug discovery. Methods in Molecular Biology, 1642, 1-10. [Link]

  • Li, K., et al. (2020). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4'-N-oxide metabolites in rats by ultra-high performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 50(2), 115-124. [Link]

  • ResearchGate. (n.d.). Proposed metabolic profile of mosapride in humans. [Link]

  • Agilent. (2010, October 18). Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. [Link]

  • De Maeyer, J. H., et al. (2010). New-generation 5-HT4 receptor agonists: potential for treatment of gastrointestinal motility disorders. Expert Opinion on Investigational Drugs, 19(6), 797-805. [Link]

  • Kim, D. Y., & Park, K. (2016). 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective. Journal of Neurogastroenterology and Motility, 22(1), 22-37. [Link]

  • Lucas, G., & Hen, R. (2020). Translating the promise of 5HT4 receptor agonists for the treatment of depression. Psychological Medicine, 50(5), 721-729. [Link]

  • ResearchGate. (n.d.). Mosapride: In Gastrointestinal Disorders. [Link]

  • Gergs, U., et al. (2024). Mosapride stimulates human 5-HT4-serotonin receptors in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(3), 1485–1498. [Link]

  • Inxight Drugs. (n.d.). MOSAPRIDE. Retrieved February 20, 2026, from [Link]

  • Veeprho. (n.d.). Mosapride Impurities and Related Compound. Retrieved February 20, 2026, from [Link]

  • Beuming, T., et al. (2013). A Hybrid Structural Approach to Analyze Ligand Binding by the Serotonin Type 4 Receptor (5-HT4). Molecular & Cellular Proteomics, 12(5), 1254–1267. [Link]

  • Conklin, B. R., et al. (2008). Modifying Ligand-Induced and Constitutive Signaling of the Human 5-HT4 Receptor. PLoS ONE, 3(2), e1553. [Link]

  • Semantic Scholar. (n.d.). Pharmacokinetics of the gastroprokinetic agent mosapride citrate after single oral administration in horses. Retrieved February 20, 2026, from [Link]

  • MDPI. (2023). Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro. International Journal of Molecular Sciences, 24(16), 12698. [Link]

  • Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved February 20, 2026, from [Link]

  • ResearchGate. (n.d.). Modified 5‐HT4R agonists activate the 5‐HT4R and are minimally... [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved February 20, 2026, from [Link]

  • Beattie, D. T., et al. (2011). The Pharmacology of TD-8954, a Potent and Selective 5-HT4 Receptor Agonist with Gastrointestinal Prokinetic Properties. Frontiers in Pharmacology, 2, 25. [Link]

  • Kim, D. Y., et al. (2013). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. Archives of Pharmacal Research, 36(7), 871-8. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 5-HT4 receptor. Retrieved February 20, 2026, from [Link]

  • Google Patents. (n.d.). EP1515958A2 - Process for the synthesis of mosapride.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mosapride Citrate Hydrate?. [Link]

  • American Journal of Physiology-Gastrointestinal and Liver Physiology. (1998). 5-HT4 receptor agonists and δ-opioid receptor antagonists act synergistically to stimulate colonic propulsion. American Journal of Physiology-Gastrointestinal and Liver Physiology, 275(5), G969-G974. [Link]

Sources

Structural Elucidation of Des-5'-chloro-4-fluorobenzyl Mosapride: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of Des-5'-chloro-4-fluorobenzyl Mosapride (CAS: 170799-30-1), a critical process intermediate and specific impurity associated with the gastroprokinetic agent Mosapride.

Executive Summary & Molecular Definition

Des-5'-chloro-4-fluorobenzyl Mosapride (Systematic Name: 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide) represents a "double-deletion" analog of the parent API, Mosapride. It is characterized by the absence of two key pharmacophores:

  • The 5-chloro substituent on the benzamide ring.[1][2][3][4]

  • The 4-fluorobenzyl moiety on the morpholine nitrogen.[1][2][3][4][5]

This compound functions primarily as a key synthetic intermediate (the pre-chlorination, pre-benzylation scaffold) but also serves as a reference standard for impurity profiling (Impurity Identification) in regulatory submissions (ICH Q3A/B).

Target Analyte Profile

The following table contrasts the target analyte with the parent API to establish the baseline for structural divergence.

FeatureMosapride Citrate (Parent)Des-5'-chloro-4-fluorobenzyl Mosapride
CAS Number 112885-41-3170799-30-1
Formula C21H25ClFN3O3C14H21N3O3
Mol. Weight 421.90 g/mol 279.33 g/mol
Key Substituents 5-Cl, N-(4-F-Benzyl)Des-Cl, Free Secondary Amine
Role API (5-HT4 Agonist)Synthetic Intermediate / Impurity

Isolation & Synthesis Strategy

Unlike metabolic degradation products which are often isolated via semi-preparative HPLC, this compound is typically synthesized rationally to serve as a reference standard. The synthesis confirms the structure through a "bottom-up" approach.

Synthetic Pathway (Retrosynthetic Analysis)

The molecule is assembled by coupling 4-amino-2-ethoxybenzoic acid (lacking the chlorine) with 2-(aminomethyl)morpholine (lacking the benzyl group).

SynthesisPath SM1 4-amino-2-ethoxybenzoic acid (Des-chloro precursor) Coupling Amide Coupling (CDI or EDC/HOBt) SM1->Coupling SM2 2-(aminomethyl)morpholine (Des-benzyl precursor) SM2->Coupling Target Des-5'-chloro-4-fluorobenzyl Mosapride (MW 279.33) Coupling->Target Formation of Amide Bond

Figure 1: Retrosynthetic assembly of the target analyte. Note the absence of the chlorination step and benzylation step typically required for Mosapride.[1]

Structural Elucidation: The Core Protocols

The confirmation of structure relies on a triad of spectroscopic evidence: High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Infrared Spectroscopy (IR).

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and analyze fragmentation to prove the absence of the benzyl and chloro groups.

  • Ionization: ESI Positive Mode (+ve).

  • Parent Ion: Observed

    
     (Calc for C14H22N3O3: 280.1661).
    
  • Isotopic Pattern: The absence of the characteristic Chlorine isotopic cluster (M and M+2 in 3:1 ratio) is the primary diagnostic for the "Des-5'-chloro" nature.

Fragmentation Pathway (MS/MS)

The fragmentation pattern differs significantly from Mosapride due to the exposed secondary amine on the morpholine ring.

MS_Frag Parent Precursor Ion [M+H]+ m/z 280 (C14H22N3O3) Frag1 Fragment A Benzoyl Cation m/z 164 (Cleavage of Amide Bond) Parent->Frag1 Amide Hydrolysis Frag2 Fragment B Morpholine Methylamine m/z 117 (Side Chain) Parent->Frag2 Amide Hydrolysis Frag3 Fragment C Loss of Morpholine m/z ~193 Parent->Frag3 Ring Opening

Figure 2: Proposed ESI-MS/MS fragmentation pathway. The ion at m/z 164 confirms the 4-amino-2-ethoxybenzoyl core (without Cl).

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of regiochemistry. The key differentiator between Mosapride and this impurity is the aromatic substitution pattern on the benzamide ring.

1H NMR Comparative Analysis (DMSO-d6, 500 MHz)
Proton AssignmentMosapride (Parent)Des-5'-chloro-4-fluorobenzyl (Target)Diagnostic Significance
Benzamide H-3 ~6.45 ppm (s)~6.15 ppm (d, J=2.0 Hz)Shift: Loss of Cl shielding.
Benzamide H-5 Absent (Cl substituted) ~6.25 ppm (dd, J=8.5, 2.0 Hz) Critical Proof: Appearance of H-5 coupled to H-6 confirms Des-chloro.
Benzamide H-6 ~7.70 ppm (s)~7.60 ppm (d, J=8.5 Hz)Coupling: Changes from singlet (in Mosapride) to doublet due to H-5 neighbor.
Benzyl -CH2- ~3.50 ppm (s)Absent Confirms loss of Fluorobenzyl group.
F-Benzene Ring 7.10 - 7.40 ppm (m)Absent Confirms loss of Fluorobenzyl group.
Ethoxy -CH2- ~4.05 ppm (q)~4.00 ppm (q)Retained functionality.

Interpretation:

  • The "Des-Chloro" Signal: In Mosapride, the 5-position is blocked by Chlorine, making H-6 a singlet. In the target impurity, H-5 is present, causing H-6 to split into a doublet (ortho coupling ~8.5 Hz). This is the "smoking gun" for the des-chloro structure.

  • The "Des-Benzyl" Signal: The complete disappearance of the aromatic multiplet (7.1–7.4 ppm) and the benzylic methylene singlet confirms the N-dealkylation.

Infrared Spectroscopy (IR)
  • N-H Stretch: A sharp band at ~3300-3400 cm⁻¹ indicates the primary amine (Ar-NH2) and the secondary amide. Crucially, a secondary amine stretch (morpholine N-H) may be visible, distinct from the tertiary amine in Mosapride.

  • C-Cl Stretch: The disappearance of the aryl chloride band (typically 1000-1100 cm⁻¹, though often obscured) supports the MS/NMR data.

Conclusion & Validation

The structural identity of Des-5'-chloro-4-fluorobenzyl Mosapride is confirmed when the following criteria are met:

  • MS: Parent ion m/z 280 with no chlorine isotope pattern .

  • NMR: Presence of an ABX or AMX aromatic system on the benzamide ring (indicating three protons: H-3, H-5, H-6) rather than the two singlets seen in Mosapride.

  • Synthesis: Co-elution with a reference standard prepared via the coupling of 4-amino-2-ethoxybenzoic acid and 2-(aminomethyl)morpholine.

This elucidation allows for the accurate tracking of this compound as a process impurity (arising from unchlorinated starting material) rather than a degradation product of the final API.

References

  • BenchChem. "Des-5'-chloro-4-fluorobenzyl Mosapride | 170799-30-1." BenchChem Database. Accessed February 20, 2026. Link

  • BOC Sciences. "Des-5'-chloro-4-fluorobenzyl Mosapride Impurity Standard." BOC Sciences Product Catalog. Accessed February 20, 2026.

  • Splendid Lab. "Des-5-chloro-4-fluorobenzyl Mosapride - Chemical Structure and Product Image." Splendid Lab API Impurities. Accessed February 20, 2026. Link

  • PubChem. "Mosapride Citrate | C21H25ClFN3O3."[3] National Library of Medicine.[3] Accessed February 20, 2026. Link[3]

  • Cayman Chemical. "Des-4-fluorobenzyl Mosapride (Metabolite Reference)." Cayman Chemical.[1] Accessed February 20, 2026. Link

Sources

Des-5'-chloro-4-fluorobenzyl Mosapride CAS number 170799-30-1

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to:

Structural Identity, Synthesis, and Impurity Fate Mapping
Executive Summary

In the development of gastroprokinetic agents like Mosapride Citrate, the rigorous control of impurities is mandated by ICH Q3A/B guidelines. represents a critical "double-deletion" analog—structurally defined by the absence of the halogenated moieties (the 5-chloro group on the benzamide ring and the 4-fluorobenzyl group on the morpholine tail) characteristic of the parent API.

This guide serves as a technical blueprint for researchers to synthesize, characterize, and track this specific compound. It functions not merely as a catalogue of data, but as a procedural asset for establishing this molecule as a Certified Reference Standard (CRS) in analytical method validation.

Chemical Identity & Structural Logic

To accurately control an impurity, one must first understand its structural genealogy. Mosapride is a 5-HT4 agonist built on a benzamide scaffold. The target compound, CAS 170799-30-1, is the "naked" scaffold.

Table 1: Comparative Chemical Identity

FeatureMosapride (Parent API) Metabolite M1 (Des-4-fluorobenzyl) Target: CAS 170799-30-1
CAS Number 112885-41-3 (Free base)152013-26-8170799-30-1
Structure Name 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)morpholin-2-yl]methyl]benzamide4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
Formula C21H25ClFN3O3C14H20ClN3O3C14H21N3O3
Mol.[][2][] Weight 421.90 g/mol 313.78 g/mol 279.34 g/mol
Key Difference Full StructureLacks Fluorobenzyl tailLacks Fluorobenzyl tail AND 5-Chloro head

Scientific Insight: The absence of the chlorine atom at the C5 position significantly alters the electronic environment of the aromatic ring, shifting the NMR splitting pattern from two singlets (para-like isolation in Mosapride) to an ABX system. This spectral signature is the primary method for distinguishing CAS 170799-30-1 from the M1 metabolite in complex mixtures [1, 2].

Synthesis of the Reference Standard

Isolating this impurity from a degradation matrix is inefficient due to low abundance. The authoritative approach for generating a reference standard is de novo synthesis using a convergent strategy.

Retro-Synthetic Analysis

The molecule can be disconnected at the amide bond, revealing two key building blocks:

  • Acid Moiety: 4-Amino-2-ethoxybenzoic acid (Non-chlorinated).

  • Amine Moiety: 2-(Aminomethyl)morpholine (Non-benzylated).

Protocol: Direct Amide Coupling

Note: This protocol prioritizes high purity (>98%) for use as an analytical standard.

Reagents:

  • 4-Amino-2-ethoxybenzoic acid (1.0 eq)

  • 2-(Aminomethyl)morpholine (1.1 eq)

  • EDC[]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

  • HOBt (Hydroxybenzotriazole) (1.2 eq)

  • DMF (Dimethylformamide) (Solvent)

Step-by-Step Methodology:

  • Activation: Dissolve 4-amino-2-ethoxybenzoic acid in anhydrous DMF under nitrogen atmosphere. Add EDC·HCl and HOBt at 0°C. Stir for 30 minutes to form the active ester. Causality: Pre-activation prevents side reactions and ensures the amine attacks the carbonyl efficiently.

  • Coupling: Dropwise add 2-(aminomethyl)morpholine dissolved in DMF. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench & Extraction: Dilute with ethyl acetate and wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: The crude product is often an oil. Purify via Flash Column Chromatography using a gradient of DCM:MeOH (95:5 to 90:10) with 1% NH₄OH. The amine on the morpholine ring makes the compound polar; ammonium hydroxide prevents tailing on silica.

  • Salt Formation (Optional but Recommended): Treat the free base with 1.0 eq of fumaric or oxalic acid in ethanol to generate a crystalline solid, which is more stable for long-term storage as a reference standard [3].

Visualization: Synthesis & Impurity Fate Map

Understanding where this impurity originates in the commercial process is vital for mitigation. It typically arises from Raw Material Impurity Carryover (non-chlorinated starting material) coupled with Incomplete Benzylation or Degradation .

Mosapride_Impurity_Map cluster_SM Starting Materials SM_Acid 4-Amino-2-ethoxy benzoic acid Process_Step1 Chlorination (NCS) SM_Acid->Process_Step1 Main Route Target_Impurity CAS 170799-30-1 (Des-Cl, Des-Benzyl) SM_Acid->Target_Impurity Skip Cl & Benzyl (Coupling w/ bare amine) SM_Amine 2-(Aminomethyl) morpholine SM_Amine->Target_Impurity Direct Coupling Process_Step2 Benzylation (4-F-Benzyl-Cl) Process_Step1->Process_Step2 + Amine Coupling Mosapride Mosapride API (Chlorinated & Benzylated) Process_Step2->Mosapride Impurity_M1 Metabolite M1 (Des-4-fluorobenzyl) Mosapride->Impurity_M1 Metabolism/Degradation (Loss of Benzyl) Impurity_M1->Target_Impurity Reductive Dechlorination (Rare)

Figure 1: Impurity Fate Map illustrating the divergence of CAS 170799-30-1 from the main Mosapride synthetic pathway.

Analytical Characterization Protocols

To validate the synthesized reference standard, the following analytical data must be acquired.

A. NMR Spectroscopy (Predicted Signatures)

The key to identifying CAS 170799-30-1 is the aromatic region. Unlike Mosapride (two singlets), this compound displays an ABX pattern due to the unsubstituted C5 position.

Table 2: Diagnostic NMR Signals (DMSO-d6)

PositionProton TypeMultiplicityApprox.[4] Shift (ppm)Interpretation
Aromatic H-6 Ar-HDoublet (d, J~8.5Hz)7.60 - 7.70Ortho coupling to H-5.
Aromatic H-3 Ar-HDoublet (d, J~2.0Hz)6.10 - 6.20Meta coupling to H-5; shielded by Amino/Ethoxy.
Aromatic H-5 Ar-HDoublet of Doublets (dd)6.25 - 6.35Coupled to H-6 (ortho) and H-3 (meta).
Morpholine NH AmineBroad Singlet2.00 - 3.00Exchangeable; confirms absence of Benzyl group.
B. HPLC Method for Impurity Profiling

This method separates the polar CAS 170799-30-1 from the hydrophobic Mosapride parent.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5). Rationale: Neutral pH ensures the morpholine amine is partially deprotonated, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 5% B (Retains polar impurities like CAS 170799-30-1)

    • 10 min: 30% B

    • 25 min: 90% B (Elutes Mosapride)

  • Detection: UV at 274 nm (Benzamide absorption max).

  • Expected Elution Order: CAS 170799-30-1 (Early, ~4-6 min) < M1 Metabolite < Mosapride (Late, ~18-20 min).

References
  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 132935, Des-4-fluorobenzyl Mosapride. Retrieved from [Link]

Sources

Technical Guide: The Role of Des-5'-chloro-4-fluorobenzyl Mosapride in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural role, synthetic utility, and analytical profile of Des-5'-chloro-4-fluorobenzyl Mosapride , a critical chemical entity in the development and quality control of Mosapride Citrate.

Executive Summary

Des-5'-chloro-4-fluorobenzyl Mosapride (CAS: 170799-30-1) represents the core pharmacophore scaffold of the gastroprokinetic agent Mosapride.[1] Chemically defined as 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide , this molecule lacks both the halogenated benzyl moiety and the aryl chlorine atom found in the active pharmaceutical ingredient (API).

In the context of drug development, it serves two distinct high-value functions:

  • Synthetic Precursor: It acts as the foundational "skeleton" in convergent synthesis strategies where functionalization (chlorination and benzylation) occurs at late stages to maximize diversity in Structure-Activity Relationship (SAR) studies.

  • Critical Quality Attribute (CQA) Marker: In commercial manufacturing, it is a vital reference standard for monitoring "double-deficiency" process impurities—specifically detecting the failure of upstream chlorination and benzylation steps.

Chemical Architecture & Properties

Understanding the physicochemical baseline of this intermediate is prerequisite for developing robust separation methods.

Structural Identity
  • IUPAC Name: 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide[1]

  • CAS Number: 170799-30-1[1]

  • Molecular Formula: C₁₄H₂₁N₃O₃

  • Molecular Weight: 279.34 g/mol

  • Key Structural Features:

    • Benzamide Core: Electron-rich aniline ring (4-amino, 2-ethoxy) susceptible to electrophilic aromatic substitution (e.g., chlorination).

    • Morpholine Side Chain: Secondary amine functionality, acting as a nucleophile for subsequent alkylation.

Comparative Structural Analysis

The following table contrasts the intermediate with the final API and the primary metabolite (Des-4-fluorobenzyl Mosapride).

FeatureDes-5'-chloro-4-fluorobenzyl MosaprideDes-4-fluorobenzyl MosaprideMosapride (API)
CAS 170799-30-1 152013-26-8112885-42-4
Role Scaffold / Impurity StandardKey Intermediate / Metabolite (M1)Active Drug
5-Position Hydrogen (H)Chlorine (Cl)Chlorine (Cl)
Morpholine N Hydrogen (H)Hydrogen (H)4-Fluorobenzyl
Lipophilicity Low (Polar)ModerateHigh
HPLC Elution Early (Fronting)Mid-streamLate (Retained)

Synthetic Pathways & Mechanistic Role

The utility of Des-5'-chloro-4-fluorobenzyl Mosapride depends on the chosen synthetic strategy.[1] It is the product of the "naked" coupling between the benzoic acid derivative and the morpholine amine.

Pathway A: The "Late-Stage Functionalization" Route

In research settings, this intermediate allows chemists to synthesize a library of Mosapride analogues. By establishing the amide bond first, the scaffold can be divergently modified.

Step 1: Amide Coupling (Scaffold Formation)

  • Reagents: 4-amino-2-ethoxybenzoic acid + 2-(aminomethyl)morpholine.[1]

  • Catalyst: CDI (Carbonyldiimidazole) or EDC/HOBt.

  • Outcome: Formation of Des-5'-chloro-4-fluorobenzyl Mosapride.[1][]

Step 2: Regioselective Chlorination

  • Reagent: N-Chlorosuccinimide (NCS) in DMF.

  • Mechanism: Electrophilic aromatic substitution. The amino and ethoxy groups activate the 5-position, directing the chlorine atom precisely to the target site.

  • Product: Des-4-fluorobenzyl Mosapride (The "Standard" Intermediate).[3][4]

Step 3: N-Alkylation

  • Reagent: 4-Fluorobenzyl chloride + K₂CO₃.

  • Outcome: Final Mosapride API.

Pathway B: The "Impurity Origin" (Standard Industrial Route)

In the standard industrial route, chlorination is performed on the benzoic acid before coupling. Here, Des-5'-chloro-4-fluorobenzyl Mosapride appears only as an impurity if the starting material (4-amino-2-ethoxybenzoic acid) contains unchlorinated residues.

Visualization of Synthetic Logic:

MosaprideSynthesis Fig 1. Divergent roles: A central scaffold in research synthesis (Solid Lines) vs. a bypassed impurity in industrial routes (Dashed Line). Start_Acid 4-Amino-2-ethoxy benzoic Acid Target_Scaffold Des-5'-chloro-4-fluorobenzyl Mosapride (The Topic) (CAS 170799-30-1) Start_Acid->Target_Scaffold Coupling (No Cl) Inter_Chlorinated Des-4-fluorobenzyl Mosapride (CAS 152013-26-8) Start_Acid->Inter_Chlorinated Standard Route: Chlorination FIRST then Coupling Start_Amine 2-(Aminomethyl) morpholine Start_Amine->Target_Scaffold Target_Scaffold->Inter_Chlorinated NCS Chlorination (Regioselective) Final_API Mosapride Citrate Inter_Chlorinated->Final_API Alkylation w/ 4-Fluorobenzyl-Cl

Analytical Control & Experimental Protocols

Because this compound lacks the lipophilic benzyl group and the chlorine atom, it is significantly more polar than Mosapride. This polarity difference is the basis for its detection in Quality Control (QC).

HPLC Method for Impurity Profiling

To validate the purity of Mosapride, one must prove the absence of the Des-5'-chloro-4-fluorobenzyl intermediate.

  • Column: C18 Reverse Phase (e.g., Inertsil ODS-3, 250mm x 4.6mm, 5µm).

  • Mobile Phase:

    • Buffer: 20mM Phosphate buffer (pH 3.0).

    • Organic: Acetonitrile.

    • Gradient: 10% Organic (0 min) → 60% Organic (20 min).

  • Detection: UV at 274 nm (Absorption max of the benzamide moiety).

  • Elution Order:

    • Des-5'-chloro-4-fluorobenzyl Mosapride (Most Polar, elutes ~4-6 min).

    • Des-4-fluorobenzyl Mosapride (Intermediate Polarity, elutes ~8-10 min).

    • Mosapride (Least Polar, elutes ~15-18 min).

Protocol: Synthesis of Reference Standard

If commercial standards are unavailable, the scaffold can be synthesized for analytical validation.

Step-by-Step Methodology:

  • Activation: Dissolve 4-amino-2-ethoxybenzoic acid (1.0 eq) in anhydrous DMF. Add EDC.HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 mins.

  • Coupling: Add 2-(aminomethyl)morpholine (1.1 eq) and Diisopropylethylamine (DIPEA, 2.0 eq). Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate (EtOAc). The product is polar; multiple extractions or continuous extraction may be required.

  • Purification: The crude amine is often an oil. Purify via Column Chromatography using a polar eluent (Dichloromethane/Methanol 9:1).

  • Validation: Confirm structure via ¹H-NMR (Look for the absence of aromatic Cl-isotope pattern and absence of benzyl protons).

References

  • BenchChem. (2025).[5][6] Des-5'-chloro-4-fluorobenzyl Mosapride: Structure and Properties. Retrieved from

  • BOC Sciences. (n.d.). Mosapride Impurities and Degradation Profiles. Retrieved from

  • Toronto Research Chemicals. (2024). N,N-Diacetyl Des-5'-chloro-4-fluorobenzyl Mosapride Standards. Retrieved from

  • National Center for Advancing Translational Sciences (NCATS). (2024). Inxight Drugs: Mosapride Synthesis & Metabolites. Retrieved from

  • PubChem. (2024). Compound Summary: 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide.[1] Retrieved from

Sources

A Technical Guide to Elucidating the Receptor Binding Affinity of Des-5'-chloro-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for determining the receptor binding affinity of Des-5'-chloro-4-fluorobenzyl Mosapride, a key synthetic intermediate of the gastroprokinetic agent, Mosapride. While Mosapride's activity as a selective 5-HT₄ receptor agonist is well-documented, the pharmacological profile of this particular analogue remains uncharacterized. This document outlines the scientific rationale, experimental design, and detailed protocols necessary to elucidate its binding characteristics, specifically at the human 5-HT₄ receptor.

Introduction: The Scientific Imperative

Mosapride citrate enhances gastrointestinal motility through its action as a selective serotonin 5-HT₄ receptor agonist.[1] Its metabolism primarily involves the removal of the 4-fluorobenzyl group to form an active metabolite, Des-4-fluorobenzyl Mosapride.[2][3] The subject of this guide, Des-5'-chloro-4-fluorobenzyl Mosapride, also known as 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, is a synthetic precursor to Mosapride, lacking both the 5-chloro substituent on the benzamide ring and the 4-fluorobenzyl group on the morpholine ring.[4]

Understanding the receptor binding affinity of this intermediate is crucial for a comprehensive structure-activity relationship (SAR) analysis of the Mosapride scaffold. The absence of the 4-fluorobenzyl group, which contributes to high-affinity 5-HT₄ receptor agonism, and the 5-chloro group, suggests that this analogue may exhibit significantly altered bioactivity.[5] It is hypothesized that these modifications would lead to a reduced affinity for the 5-HT₄ receptor. This guide provides the experimental blueprint to test this hypothesis.

Foundational Concepts: Receptor-Ligand Interactions

The 5-HT₄ receptor is a G-protein coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1][6] To quantify the interaction between a novel compound (the "ligand") and this receptor, we employ radioligand binding assays. These assays are the gold standard for measuring the affinity of a ligand for its target receptor.[7]

The primary method detailed herein is a competitive radioligand binding assay. This technique measures the ability of our unlabeled test compound, Des-5'-chloro-4-fluorobenzyl Mosapride, to compete with a high-affinity radiolabeled ligand for binding to the 5-HT₄ receptor. The data from this assay allows for the determination of the half-maximal inhibitory concentration (IC₅₀), which can then be used to calculate the inhibitor constant (Kᵢ), a true measure of the compound's binding affinity.[5]

Experimental Design & Rationale

Choice of Receptor Preparation

To ensure translational relevance, the use of a human 5-HT₄ receptor is paramount. Stably transfected cell lines, such as Chinese Hamster Ovary (CHO) or C6-glial cells expressing the human 5-HT₄ receptor, provide a consistent and high-density source of the receptor, minimizing variability between experiments.[1] These cell lines have been previously validated for 5-HT₄ receptor binding studies.[1][8]

Selection of Radioligand

[³H]-GR113808 is a highly selective and high-affinity antagonist for the 5-HT₄ receptor, making it an ideal radioligand for competitive binding assays.[9][10] Its well-characterized binding properties provide a robust basis for quantifying the affinity of a competing ligand.

Assay Format: Filtration vs. Scintillation Proximity Assay (SPA)

The traditional method for separating bound from free radioligand is vacuum filtration.[7][11] This guide will also discuss the Scintillation Proximity Assay (SPA) as a high-throughput alternative that requires no separation step.[12][13] SPA utilizes microbeads coated with receptor-capturing molecules and impregnated with a scintillant. Only radioligand bound to the receptor-coated bead is close enough to excite the scintillant, generating a detectable signal.[14]

Detailed Experimental Protocols

Preparation of Cell Membranes

This protocol is for CHO cells stably expressing the human 5-HT₄ receptor.

  • Cell Culture: Culture CHO-h5-HT₄ cells to ~90% confluency in appropriate media.

  • Harvesting: Wash cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

  • Homogenization: Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4). Homogenize using a Polytron homogenizer.

  • Isolation of Membranes: Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.

  • Final Preparation: Wash the membrane pellet with homogenization buffer, re-centrifuge, and resuspend the final pellet in assay buffer.

  • Protein Quantification: Determine the protein concentration of the membrane preparation using a standard method such as the Bradford or BCA assay.

Competitive Radioligand Binding Assay (Filtration Method)
  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[11]

    • 50 µL of various concentrations of Des-5'-chloro-4-fluorobenzyl Mosapride (or vehicle for total binding, or a saturating concentration of a non-radiolabeled 5-HT₄ antagonist like GR113808 for non-specific binding).

    • 50 µL of [³H]-GR113808 at a fixed concentration (typically near its Kₔ value, e.g., 0.2 nM).[9]

    • 100 µL of the cell membrane preparation (containing a predetermined optimal amount of protein).

  • Incubation: Incubate the plate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[11]

  • Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[8][11]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis
  • Competition Curve: Plot the percentage of specific binding of [³H]-GR113808 against the logarithm of the concentration of Des-5'-chloro-4-fluorobenzyl Mosapride.

  • IC₅₀ Determination: Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.[8]

  • Kᵢ Calculation: Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation :[5][15]

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    Where:

    • [L] is the concentration of the radioligand ([³H]-GR113808) used in the assay.

    • Kₔ is the dissociation constant of the radioligand for the receptor.

Data Presentation and Interpretation

The binding affinity of Des-5'-chloro-4-fluorobenzyl Mosapride should be compared to the parent compound, Mosapride, and its primary metabolite to understand the impact of the structural modifications.

CompoundReceptorRadioligandKᵢ (nM)Source
Mosapride5-HT₄ (guinea pig ileum)[³H]GR11380884.2[12]
Des-4-fluorobenzyl Mosapride5-HT₄[³H]GR113808Data not available
Des-5'-chloro-4-fluorobenzyl Mosapride h5-HT₄ (recombinant) [³H]GR113808 To be determined

Visualizing Key Processes

5-HT₄ Receptor Signaling Pathway

The following diagram illustrates the canonical G-protein coupled signaling cascade initiated by 5-HT₄ receptor activation.

G_Protein_Signaling cluster_membrane Plasma Membrane Receptor 5-HT4 Receptor (7-Transmembrane) G_Protein Gαsβγ Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP (Second Messenger) AC->cAMP converts Ligand Mosapride Analogue (Agonist) Ligand->Receptor binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., enhanced motility) PKA->Cellular_Response phosphorylates targets leading to

Caption: 5-HT₄ Receptor Gs-Protein Signaling Cascade.

Radioligand Binding Assay Workflow

This diagram outlines the key steps of the competitive binding assay.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes 1. Prepare h5-HT4 Receptor Membranes Incubation 3. Incubate Membranes, [3H]-Radioligand, & Test Compound Membranes->Incubation Ligands 2. Prepare Serial Dilutions of Test Compound Ligands->Incubation Filtration 4. Rapid Filtration to Separate Bound/Free Incubation->Filtration Counting 5. Scintillation Counting of Bound Radioligand Filtration->Counting IC50 6. Determine IC50 (Non-linear Regression) Counting->IC50 Ki 7. Calculate Ki (Cheng-Prusoff Eq.) IC50->Ki

Caption: Competitive Radioligand Binding Assay Workflow.

Conclusion and Future Directions

This guide provides a robust, scientifically-grounded methodology for determining the binding affinity of Des-5'-chloro-4-fluorobenzyl Mosapride at the human 5-HT₄ receptor. The resulting Kᵢ value will be a critical piece of data, enabling a more refined understanding of the structure-activity relationships within this class of compounds. A low affinity for the 5-HT₄ receptor would confirm the crucial role of the 5-chloro and 4-fluorobenzyl moieties for high-affinity binding. Conversely, unexpected high affinity could open new avenues for analog development. Future studies could expand on this work by assessing the functional activity of the compound (i.e., whether it acts as an agonist, antagonist, or inverse agonist) through cAMP accumulation assays.

References

  • Yoshikawa, T., Yoshida, N., Mine, Y., & Hosoki, K. (1998). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5-HT4 Receptors in Guinea Pig Ileum. Japanese Journal of Pharmacology, 77(1), 53–60. [Link]

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  • Wienk, H., IJzerman, A. P., & Guo, D. (2016). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. A case in point for the adenosine A1 receptor. Purinergic Signalling, 12(1), 115–126. [Link]

  • MDPI. (2022, April 13). A Scintillation Proximity Assay for Real-Time Kinetic Analysis of Chemokine–Chemokine Receptor Interactions. MDPI. Retrieved from [Link]

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An In-Depth Technical Guide to the In Vitro Activity of Des-p-fluorobenzyl Mosapride, the Principal Active Metabolite of Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Mosapride is a widely utilized gastroprokinetic agent, recognized for its efficacy in treating functional dyspepsia and gastroesophageal reflux disease.[1] Its therapeutic action is primarily attributed to its selective agonist activity at serotonin 5-HT4 receptors within the gastrointestinal tract, which enhances acetylcholine release and promotes motility.[1][2] However, the pharmacological landscape of Mosapride extends beyond the parent compound. Through metabolic processes in the body, Mosapride is converted into several metabolites, with its primary and most significant active metabolite being Des-p-fluorobenzyl mosapride, often referred to as M1.[3][4][5]

This technical guide will provide a comprehensive examination of the in vitro activity of Des-p-fluorobenzyl mosapride (M1). It is important to note that the compound "Des-5'-chloro-4-fluorobenzyl Mosapride," as specified in the topic, does not appear in the current scientific literature and may be a misnomer. The structural changes implied by this name (removal of both the 5-chloro and 4-fluorobenzyl groups) would represent a significant deviation from Mosapride and its known metabolites. Therefore, this guide will focus on the well-characterized and pharmacologically pivotal M1 metabolite, which involves the removal of the 4-fluorobenzyl group. Understanding the in vitro profile of M1 is crucial for a complete comprehension of Mosapride's mechanism of action and its overall clinical effects.

Metabolic Transformation: From Mosapride to M1

The biotransformation of Mosapride to its primary active metabolite, Des-p-fluorobenzyl mosapride (M1), is a key step in its pharmacology. This metabolic process, primarily occurring in the liver via cytochrome P450 enzymes (notably CYP3A4), involves the N-dealkylation of the morpholine ring, cleaving off the 4-fluorobenzyl group.[1]

G Mosapride Mosapride (Parent Drug) Enzyme CYP3A4 (Liver Microsomes) Mosapride->Enzyme M1 Des-p-fluorobenzyl mosapride (M1) (Active Metabolite) Enzyme->M1 N-dealkylation Group 4-Fluorobenzyl Group Enzyme->Group

Caption: Metabolic conversion of Mosapride to its active metabolite M1.

In Vitro Pharmacological Profile of Des-p-fluorobenzyl mosapride (M1)

The M1 metabolite exhibits a distinct and pharmacologically significant profile, contributing to the overall therapeutic effects observed after the administration of Mosapride. Its activity is characterized by a dual action on two key serotonin receptors: 5-HT4 and 5-HT3.

5-HT4 Receptor Agonism

The primary mechanism for Mosapride's prokinetic effects is its agonist activity at 5-HT4 receptors on cholinergic neurons in the myenteric plexus.[1][6] Activation of these G-protein coupled receptors stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent enhancement of acetylcholine release. This cholinergic stimulation results in increased gastrointestinal motility.

Des-p-fluorobenzyl mosapride (M1) also demonstrates agonist activity at the 5-HT4 receptor. In vitro studies using isolated guinea-pig ileum have shown that M1 can enhance electrically-evoked contractions, a characteristic effect of 5-HT4 agonists.[3] However, its potency is reported to be less than that of the parent compound, Mosapride.[3][7] For instance, one study found the EC50 value for M1 in enhancing these contractions to be 1.2 x 10-7 mol/l, making it twice less potent than Mosapride.[3]

cluster_membrane Cell Membrane receptor 5-HT4 Receptor g_protein Gs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts ATP to M1 Des-p-fluorobenzyl mosapride (M1) M1->receptor pka Protein Kinase A camp->pka activates ach Acetylcholine Release pka->ach promotes cluster_membrane Cell Membrane receptor 5-HT3 Receptor (Ligand-gated ion channel) ion_influx Na+/K+ ion influx (Depolarization) receptor->ion_influx blocked Channel Blocked M1 Des-p-fluorobenzyl mosapride (M1) M1->receptor competitively binds serotonin Serotonin (5-HT) serotonin->receptor binds & opens

Caption: 5-HT3 receptor antagonist action of M1.

Experimental Protocols for In Vitro Assessment

To characterize the in vitro activity of compounds like M1, specific and validated assays are employed. Below is a representative protocol for assessing 5-HT4 receptor agonist activity.

Protocol: Electrically-Evoked Contractions in Isolated Guinea Pig Ileum

This ex vivo method is a classic pharmacology preparation for evaluating the functional activity of 5-HT4 receptor agonists.

1. Tissue Preparation:

  • A male guinea pig is euthanized according to ethical guidelines.
  • The ileum is excised and placed in Krebs-Henseleit solution, continuously bubbled with 95% O2 / 5% CO2.
  • Longitudinal muscle strips with the myenteric plexus attached are prepared.

2. Experimental Setup:

  • The tissue strips are mounted in an organ bath containing Krebs-Henseleit solution at 37°C.
  • One end of the strip is attached to a fixed point, and the other to an isometric force transducer.
  • The tissue is subjected to a resting tension (e.g., 1.0 g) and allowed to equilibrate for at least 60 minutes.
  • The preparation is stimulated electrically with parameters set to elicit consistent, submaximal cholinergic contractions (e.g., 0.1 Hz, 0.5 ms duration, supramaximal voltage).

3. Compound Evaluation:

  • Once stable twitch responses are established, a cumulative concentration-response curve is generated for Des-p-fluorobenzyl mosapride (M1).
  • The compound is added to the organ bath in increasing concentrations.
  • The enhancement of the electrically-evoked contractions is recorded.
  • The results are expressed as a percentage of the maximum response, and an EC50 value (the concentration that produces 50% of the maximal response) is calculated.

4. Validation:

  • The 5-HT4 receptor-mediated nature of the response can be confirmed by pre-treating the tissue with a selective 5-HT4 antagonist, which should shift the concentration-response curve of M1 to the right.

Data Summary: Comparative In Vitro Activity

The following table summarizes the key in vitro pharmacological data for Mosapride and its primary active metabolite, Des-p-fluorobenzyl mosapride (M1).

CompoundTarget ReceptorAssayPotencyReference
Mosapride 5-HT4Radioligand Binding ([3H]GR113808) in Guinea Pig IleumKi: 84.2 nM[8]
5-HT4Electrically-Evoked Contractions in Guinea Pig IleumEC50: 73 nM[9]
Des-p-fluorobenzyl mosapride (M1) 5-HT4Electrically-Evoked Contractions in Guinea Pig IleumEC50: 1.2 x 10-7 mol/l (120 nM)[3]
5-HT3Cisplatin-induced emesis in ferrets~25x more potent than Mosapride[3]

Conclusion

Des-p-fluorobenzyl mosapride (M1) is not merely an inactive byproduct of Mosapride metabolism; it is a pharmacologically active entity with a distinct in vitro profile that significantly contributes to the parent drug's therapeutic effects. While it retains 5-HT4 receptor agonist activity, albeit at a slightly lower potency than Mosapride, its most remarkable feature is its potent 5-HT3 receptor antagonism, far exceeding that of the parent compound. [3][7] This dual mechanism of action—enhancing gastrointestinal motility through 5-HT4 agonism and mitigating nausea and emetic responses via 5-HT3 antagonism—positions M1 as a key player in the clinical efficacy of Mosapride. For researchers and drug development professionals, the study of such active metabolites is a critical component of preclinical and clinical characterization, offering deeper insights into a drug's complete pharmacological footprint and potential for polypharmacology. Future in vitro studies could further delineate the binding kinetics and functional activity of M1 at a wider range of receptors to fully elucidate its pharmacological profile.

References

  • PubMed. Pharmacological Effects of the New Gastroprokinetic Agent Mosapride Citrate and Its Metabolites in Experimental Animals. Available from: [Link]

  • PubMed. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Available from: [Link]

  • Scilit. Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC–ESI-MS/MS. Available from: [Link]

  • Semantic Scholar. Pharmacokinetics of the gastroprokinetic agent mosapride citrate after single oral administration in horses. Available from: [Link]

  • NIH. Mosapride stimulates human 5-HT4-serotonin receptors in the heart - PMC. Available from: [Link]

  • ResearchGate. Pharmacokinetics of the Gastroprokinetic Agent Mosapride Citrate after Single Oral Administration in Horses | Request PDF. Available from: [Link]

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  • PubMed. Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Available from: [Link]

  • PubMed. Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride. Available from: [Link]

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An In-Depth Technical Guide to the Theoretical Activity of Des-5'-chloro-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive theoretical assessment of Des-5'-chloro-4-fluorobenzyl Mosapride, a novel analogue of the gastroprokinetic agent Mosapride. Mosapride exerts its therapeutic effects primarily through agonism at the serotonin 5-HT4 receptor.[1][2] Its principal active metabolite, Des-4'-fluorobenzyl Mosapride, provides a key reference point for understanding structure-activity relationships.[3][4] This document extrapolates from the known pharmacology of Mosapride and the principles of medicinal chemistry to predict the pharmacodynamic and pharmacokinetic profile of Des-5'-chloro-4-fluorobenzyl Mosapride. We hypothesize that the addition of a chlorine atom to the benzyl moiety will modulate receptor affinity and metabolic stability. This guide outlines the theoretical basis for this hypothesis, details a robust experimental framework for its validation—encompassing in silico modeling and in vitro assays—and provides the causal logic behind each proposed step, establishing a self-validating system for investigation.

Introduction

Overview of Mosapride: A 5-HT4 Receptor Agonist

Mosapride is a selective 5-HT4 receptor agonist used clinically to enhance gastrointestinal (GI) motility.[1][5] Its mechanism of action is centered on the activation of 5-HT4 receptors located on presynaptic cholinergic neurons within the myenteric plexus.[1] This activation stimulates the release of acetylcholine, which in turn promotes coordinated smooth muscle contractions and enhances gastric emptying and overall peristalsis.[1][6] The 5-HT4 receptor is a Gs-protein coupled receptor (GPCR); its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in the intracellular second messenger, cyclic adenosine monophosphate (cAMP).[3][6][7] While potent at the 5-HT4 receptor, Mosapride also exhibits weak antagonist activity at the 5-HT3 receptor, which may contribute to its therapeutic profile.[2][3][8]

Rationale for Investigating Des-5'-chloro-4-fluorobenzyl Mosapride

The study of drug analogues is fundamental to optimizing therapeutic efficacy and safety. Mosapride is primarily metabolized by the cytochrome P450 enzyme CYP3A4 via N-dealkylation, yielding its main active metabolite, Des-4'-fluorobenzyl Mosapride.[9] The activity of this metabolite underscores the importance of the core benzamide-morpholine structure for 5-HT4 receptor interaction.

The subject of this guide, Des-5'-chloro-4-fluorobenzyl Mosapride, introduces a specific structural modification: the addition of a chlorine atom at the 5-position of the benzyl ring. This modification is not arbitrary. It represents a targeted bioisosteric replacement of hydrogen with chlorine, a common strategy in medicinal chemistry to probe and modulate a compound's properties.[10][11] The objective is to investigate how this alteration impacts receptor binding, functional activity, and metabolic stability compared to the parent drug and its primary metabolite.

The Bioisosteric Impact of Chlorine Substitution

The substitution of hydrogen with a halogen atom can profoundly alter a molecule's physicochemical properties. In this case, replacing a hydrogen with a chlorine atom on the benzyl ring is expected to induce several key changes:

  • Steric Profile: Chlorine has a larger van der Waals radius (1.74 Å) compared to hydrogen (1.20 Å), introducing additional bulk that could influence the ligand's fit within the receptor's binding pocket.[12]

  • Electronic Effects: Chlorine is an electronegative, electron-withdrawing group. This alters the electronic distribution of the aromatic ring, which can affect key interactions with receptor residues, such as pi-stacking or hydrogen bonding.[11][13]

  • Lipophilicity: Chlorinated compounds are typically more lipophilic than their non-chlorinated or fluorinated counterparts.[12][14] This increased lipophilicity can impact membrane permeability, plasma protein binding, and the potential for the compound to cross the blood-brain barrier. It may also influence the rate and pathway of metabolic breakdown.

Predicted Pharmacodynamics

Theoretical Interaction with the 5-HT4 Receptor

The affinity and efficacy of the new analogue at the 5-HT4 receptor will be dictated by how the 5-chloro-4-fluorobenzyl moiety interacts with the ligand-binding domain. We predict that the increased lipophilicity and steric bulk from the chlorine atom could enhance van der Waals interactions within a hydrophobic sub-pocket of the receptor, potentially increasing binding affinity (Ki). Conversely, the altered steric and electronic profile could disrupt an optimal binding conformation, leading to decreased affinity. The functional outcome (agonist efficacy) is dependent on the ligand's ability to induce the conformational change in the receptor required for Gs protein coupling and subsequent cAMP production.[7]

The canonical signaling pathway initiated by 5-HT4 receptor agonism is illustrated below.

Gs_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Des-5'-chloro-4-fluorobenzyl Mosapride Receptor 5-HT4 Receptor (GPCR) Agonist->Receptor Binds to Gs_protein Gs Protein (αβγ) Receptor->Gs_protein Activates AC Adenylyl Cyclase Gs_protein->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., ACh Release) PKA->CellularResponse Phosphorylates Targets

Caption: Predicted 5-HT4 receptor Gs signaling pathway upon agonist binding.

Predicted Selectivity Profile

Mosapride possesses a secondary, weaker antagonistic effect on 5-HT3 receptors.[3][8] It is plausible that Des-5'-chloro-4-fluorobenzyl Mosapride will retain this characteristic. The structural modifications are distant from the core benzamide pharmacophore typically associated with 5-HT3 activity. Therefore, we predict the selectivity profile will remain largely unchanged, with primary activity at the 5-HT4 receptor. However, this must be confirmed experimentally, as subtle changes can have unexpected effects on off-target binding.

Predicted Pharmacokinetics and Metabolism

Absorption and Distribution

The predicted increase in lipophilicity due to the chlorine atom may enhance the rate and extent of oral absorption.[12] It could also lead to a larger volume of distribution and increased binding to plasma proteins.

Metabolic Profile

The primary metabolic pathway for Mosapride is N-dealkylation of the benzyl group, catalyzed by CYP3A4.[15] We predict this will remain the dominant metabolic route for Des-5'-chloro-4-fluorobenzyl Mosapride, yielding Des-4'-fluorobenzyl Mosapride and a new primary metabolite. The C-Cl bond is generally stable and less prone to metabolic cleavage than a C-H bond. However, the altered electronics of the aromatic ring could influence the rate of N-dealkylation or introduce alternative metabolic pathways, such as aromatic hydroxylation.

The predicted metabolic transformation is depicted below.

Metabolic_Pathway Parent Des-5'-chloro-4-fluorobenzyl Mosapride Enzyme CYP3A4 (Liver Microsomes) Parent->Enzyme Metabolite1 Des-4'-fluorobenzyl Mosapride (Active Metabolite) Enzyme->Metabolite1 N-Dealkylation

Caption: Predicted primary metabolic pathway via CYP3A4-mediated N-dealkylation.

Proposed Experimental Validation Framework

To transition from theoretical prediction to empirical data, a multi-stage validation process is required. The causality is clear: in silico modeling provides a structural hypothesis for binding, which is then tested for affinity and functional activity using in vitro biochemical and cell-based assays.

In Silico Modeling (Phase 1: Prediction)

The initial step is to build a computational model of the ligand-receptor interaction. This provides a structural rationale for the anticipated binding affinity and can guide further analogue design. High-resolution crystal structures of GPCRs have significantly improved the reliability of these methods.[16]

  • Receptor Preparation: Obtain a high-resolution 3D structure of the human 5-HT4 receptor. If an experimental structure is unavailable, a homology model based on a closely related GPCR can be constructed. Prepare the receptor structure by adding hydrogen atoms, assigning charges, and defining the binding site based on known agonist interactions.

  • Ligand Preparation: Generate a 3D conformation of Des-5'-chloro-4-fluorobenzyl Mosapride. Minimize its energy using a suitable force field (e.g., OPLS3).

  • Molecular Docking: Perform docking simulations using software such as AutoDock, Glide, or GOLD.[17] The process involves placing the flexible ligand into the rigid (or semi-flexible) receptor binding site and scoring the resulting poses based on predicted binding energy.

  • Pose Analysis: Analyze the top-scoring docking poses to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and receptor residues. Compare these interactions to those of known 5-HT4 agonists.

  • Refinement (Optional): For the most promising poses, perform molecular dynamics (MD) simulations to assess the stability of the ligand-receptor complex in a simulated membrane environment, which can provide a more accurate prediction of the binding mode.[18][19]

Docking_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Receptor 1. Obtain & Prepare 5-HT4 Receptor Structure Docking 3. Perform Molecular Docking Simulation Receptor->Docking Ligand 2. Generate & Minimize Ligand Structure Ligand->Docking Analysis 4. Analyze Binding Poses & Interactions Docking->Analysis MD_Sim 5. Refine with Molecular Dynamics (Optional) Analysis->MD_Sim

Caption: Workflow for in silico molecular docking and analysis.

In Vitro Characterization (Phase 2: Confirmation)

Following computational prediction, in vitro assays are essential to quantify the compound's actual biological activity. The combination of a binding assay and a functional assay provides a complete picture of affinity and efficacy.

This protocol determines the binding affinity (Ki) of the test compound by measuring its ability to displace a known high-affinity radiolabeled antagonist (e.g., [³H]-GR113808) from the 5-HT4 receptor.[20][21]

  • Membrane Preparation: Homogenize cells or tissues expressing the human 5-HT4 receptor (e.g., HEK293-h5-HT4 cells, guinea pig striatum) in a cold lysis buffer and prepare a membrane fraction via centrifugation.[22]

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-GR113808, and varying concentrations of the test compound (Des-5'-chloro-4-fluorobenzyl Mosapride), Mosapride, and Des-4'-fluorobenzyl Mosapride (as controls).

  • Incubation: Incubate the plate at 30°C for 60 minutes to allow the binding to reach equilibrium.[22]

  • Filtration and Washing: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, trapping the membrane-bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.[23]

This protocol measures the compound's ability to act as an agonist by quantifying the production of the second messenger cAMP in cells expressing the 5-HT4 receptor.[7][24]

  • Cell Culture: Seed HEK293 cells stably expressing the human 5-HT4 receptor into a 96-well plate and grow to near confluency.[7]

  • Assay Conditions: Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[7][24]

  • Compound Addition: Add varying concentrations of the test compound and reference agonists (e.g., Serotonin, Mosapride) to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes to stimulate cAMP production.[7]

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based).[7][25]

  • Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Caption: Parallel workflows for in vitro binding and functional assays.

Data Interpretation and Comparison

The data generated from these assays will allow for a direct quantitative comparison of the novel analogue against Mosapride and its primary metabolite.

Table 1: Hypothetical Comparative Activity Profile

Compound 5-HT4 Binding Affinity (Ki, nM) 5-HT4 Functional Potency (EC50, nM)
Mosapride 113[26] 73[26]
Des-4'-fluorobenzyl Mosapride Expected to be similar to or slightly less potent than Mosapride Expected to be similar to or slightly less potent than Mosapride

| Des-5'-chloro-4-fluorobenzyl Mosapride | To be determined | To be determined |

Conclusion and Future Directions

This guide presents a theoretical framework for understanding the potential activity of Des-5'-chloro-4-fluorobenzyl Mosapride. Based on established principles of medicinal chemistry, the introduction of a chloro group to the benzyl moiety is predicted to modulate the compound's pharmacodynamic and pharmacokinetic properties, primarily through alterations in lipophilicity, steric bulk, and electronic character. The proposed experimental validation plan, integrating in silico modeling with robust in vitro binding and functional assays, provides a clear and logical pathway to test these hypotheses. The results of these studies will be crucial in determining whether this structural modification offers a therapeutic advantage over existing 5-HT4 agonists and will guide future drug development efforts in the field of gastroprokinetic agents.

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  • A Hybrid Structural Approach to Analyze Ligand Binding by the Serotonin Type 4 Receptor (5-HT4). (2013, May 1). Molecular & Cellular Proteomics.
  • Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026, January 7).
  • MOSAPRIDE CITRATE, A NOVEL 5-HT4 AGONIST AND PARTIAL 5-HT3 ANTAGONIST, AMELIORATES CONSTIPATION IN PARKINSONIAN P
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.).
  • 5-HT induces cAMP production in crypt colonocytes
  • An in vitro investigation of the cardiovascular effects of the 5-HT(4) receptor selective agonists, velusetrag and TD-8954. (2013, January 15). PubMed.
  • 5-HT4 receptor-agonist-induced intracellular cAMP level increases.... (n.d.).
  • Effects of mosapride citrate, a 5-HT4-receptor agonist, on gastric distension-induced visceromotor response in conscious r
  • Impact of 5-HT4 Receptors on Neuron–Glial Network Activity In Vitro. (2025, August 9). MDPI.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports.
  • cAMP assay provides flexibility and stable pharmacology. (n.d.). Revvity.
  • IP1 assay for GPCR activ
  • 5-HT4 Receptor Agonists. (n.d.). R&D Systems.
  • Metabolic activation of benzodiazepines by CYP3A4. (2009, February 15). PubMed.
  • Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014, March 6). Medsafe.
  • Study of 5HT3 and HT4 Receptor Expression in HT29 Cell Line and Human Colon Adenocarcinoma Tissues. (n.d.). Archives of Iranian Medicine.
  • Psychopharmacology and Commonly Encountered Enzymatic Drug-Drug Interactions: Implications on Psychiatric Treatment and Psychopharmaceutical Discontinuation Protocols. (2017, March 21).
  • Psychotropic Medications Metabolized by Cytochromes P450 (CYP) 3A4 Enzyme and Relevant Drug Interactions. (2016, September 6). Austin Publishing Group.

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Methodological & Application

Application Note: Qualification and Use of Des-5'-chloro-4-fluorobenzyl Mosapride as a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing Des-5'-chloro-4-fluorobenzyl Mosapride as a Certified Reference Material (CRM) in the quality control of Mosapride Citrate. Distinct from the primary metabolite (M1/Des-4-fluorobenzyl mosapride), this specific impurity represents a double-deletion analog lacking both the 5-chloro moiety on the benzamide ring and the 4-fluorobenzyl group on the morpholine ring.

Its presence typically indicates specific upstream process deviations—specifically, impurities in the benzoic acid starting material or reductive dechlorination during synthesis. Due to its significantly higher polarity compared to the API, it serves as a critical "early-eluting" system suitability marker in Reverse Phase HPLC (RP-HPLC).

Chemical Identity & Characterization

Before integrating this standard into analytical workflows, the identity must be chemically verified against the parent compound.

FeatureMosapride Citrate (Parent)Des-5'-chloro-4-fluorobenzyl Mosapride (Impurity)
CAS Number 112885-41-3 (Base)170799-30-1
Formula C21H25ClFN3O3C14H21N3O3
Mol.[1] Weight 421.90 g/mol 279.34 g/mol
Structure Contains 5-Cl and 4-FluorobenzylLacks 5-Cl and 4-Fluorobenzyl
Polarity Moderate (Lipophilic Benzyl/Cl)High (Hydrophilic Amine/Des-Cl)
pKa (Calc) ~7.2 (Morpholine N)~8.4 (Secondary Amine)
Structural Context Diagram

The following diagram illustrates the structural relationship and potential origin pathways of the impurity relative to the API and its major metabolite.

Mosapride_Impurity_Map API Mosapride Citrate (API) M1 Des-4-fluorobenzyl Mosapride (Metabolite M1) [Retains 5-Cl] API->M1 Metabolic/Hydrolytic N-dealkylation Impurity Des-5'-chloro-4-fluorobenzyl Mosapride (Target Impurity) [Lacks 5-Cl & Benzyl] M1->Impurity Reductive Dechlorination (Photolytic/Chemical) StartMat 4-Amino-2-ethoxybenzoic acid (Contaminant in Starting Material) StartMat->Impurity Synthetic Coupling with Morpholine intermediate

Figure 1: Structural relationship showing the Target Impurity as a double-deletion analog arising from either synthesis precursors or degradation.

Analytical Application: RP-HPLC Protocol

Because this impurity lacks the lipophilic benzyl and chloro groups, it is highly polar . In standard C18 reverse-phase chromatography, it will elute significantly earlier than Mosapride. This makes it an excellent marker for defining the solvent front resolution and checking column retention capacity.

Reagent Preparation[3]
  • Diluent: Methanol:Water (50:50 v/v). Note: Do not use pure acetonitrile as the initial solvent; the polar salt forms require water/alcohol for solubility.

  • Stock Solution A (Target Impurity): Weigh 5.0 mg of Des-5'-chloro-4-fluorobenzyl Mosapride standard into a 50 mL volumetric flask. Dissolve in 5 mL DMSO (to ensure complete solubilization of the free base), then make up to volume with Diluent. (Conc: 100 µg/mL).

  • Stock Solution B (API): Prepare 1.0 mg/mL Mosapride Citrate in Diluent.

  • System Suitability Solution: Mix 1 mL of Stock A + 1 mL of Stock B into a 10 mL flask. Dilute to volume with Mobile Phase A.

Chromatographic Conditions (Standardized)

This method is optimized to separate the early-eluting polar impurity from the main peak.

ParameterSettingRationale
Column Inertsil ODS-3V or XBridge C18 (150 x 4.6 mm, 5 µm)C18 provides necessary hydrophobic retention for the API; "V" or "Shield" technology reduces tailing of basic amines.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 5.0)pH 5.0 ensures the morpholine nitrogen is ionized, improving peak shape.
Mobile Phase B Acetonitrile : Methanol (80:20)Methanol modifies selectivity for the polar impurity.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection UV @ 274 nmAbsorption maximum for the benzamide moiety (preserved in impurity).
Gradient Time (min) | %B 0.0 | 10 5.0 | 10 25.0 | 60 30.0 | 10Initial low organic (10% B) is critical to retain the polar Des-5'-chloro-4-fluorobenzyl impurity.
Expected Retention Behavior
CompoundRelative Retention Time (RRT)Explanation
Des-5'-chloro-4-fluorobenzyl Mosapride ~0.25 - 0.35 Elutes very early due to loss of two lipophilic groups.
Des-4-fluorobenzyl Mosapride (M1) ~0.45 - 0.55Elutes later than the target impurity due to presence of Chlorine.
Mosapride (API) 1.00 (Ref)Retained by Fluorobenzyl and Chloro groups.

Protocol: Establishment of Relative Response Factor (RRF)

To use this standard for quantitative impurity calculation (without running a standard curve every time), you must determine the Relative Response Factor (RRF).

  • Linearity Solutions: Prepare 5 concentrations of the Impurity (0.5 µg/mL to 10 µg/mL) and the API (same range).

  • Injection: Inject each solution in triplicate.

  • Calculation: Plot Area vs. Concentration. Obtain the slope (

    
    ).
    
    
    
    
  • Correction: When calculating impurity content in a sample:

    
    
    Note: The RRF for this specific impurity is typically higher than 1.0  (approx 1.1–1.2) because the loss of the heavy chlorine and benzyl groups increases the molar absorptivity per gram slightly, though the chromophore (benzamide) remains similar.
    

Workflow Visualization

The following diagram outlines the decision logic for identifying this impurity in a QC sample.

QC_Workflow Sample Unknown Peak Detected in Mosapride Stability Sample RRT_Check Check RRT Is RRT < 0.40? Sample->RRT_Check Spectral UV Spectrum Match (DAD) RRT_Check->Spectral Yes Reject Evaluate for other polar degradants (e.g., N-oxide) RRT_Check->Reject No (Likely M1 or other) Spike Spike Sample with Des-5'-chloro-4-fluorobenzyl Std Spectral->Spike Result Peak Co-elution? (Area Increases) Spike->Result Confirm Confirmed Identity: Des-5'-chloro-4-fluorobenzyl Mosapride Result->Confirm Yes Result->Reject No

Figure 2: Decision tree for confirming the presence of Des-5'-chloro-4-fluorobenzyl Mosapride in stability samples.

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye).

  • Handling: This compound is a potent amine. Use nitrile gloves.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon).

  • Stability: Solutions in DMSO are stable for 1 month at 4°C. Aqueous acidic solutions (Mobile Phase) should be used within 24 hours to prevent further hydrolysis of the amide bond.

References

  • BenchChem. (2025).[2] Des-5'-chloro-4-fluorobenzyl Mosapride Product Datasheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). Mosapride Structure and Metabolites. PubChem Compound Summary. Retrieved from [3]

  • BOC Sciences. (2024). Mosapride Impurities and Reference Standards. Retrieved from

  • Daicel Pharma Standards. (2024). Mosapride Impurity Standards: Structure and Mechanism. Retrieved from

  • Santa Cruz Biotechnology. (2024). Des-4-fluorobenzyl Mosapride (Major Metabolite Comparison). Retrieved from [4]

Sources

Application Note & Protocol: A Detailed Guide to the Synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride. The systematic IUPAC name for this compound is 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide[1]. It is a significant analogue and synthetic intermediate of Mosapride, a selective 5-HT₄ receptor agonist used as a gastroprokinetic agent[2][3]. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. The protocol is designed with a focus on scientific integrity, explaining the rationale behind experimental choices and providing a self-validating system for achieving a high-purity final product.

Introduction and Rationale

Mosapride, chemically known as (±)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamide, is a well-established gastroprokinetic agent that enhances gastrointestinal motility[2][3][4]. The study of its analogues and synthetic intermediates is crucial for optimizing manufacturing processes, improving yields, and ensuring the purity of the final active pharmaceutical ingredient (API)[1].

The target molecule, Des-5'-chloro-4-fluorobenzyl Mosapride, is a derivative that lacks both the 5-position chlorine on the benzamide ring and the 4-fluorobenzyl group on the morpholine moiety[1]. Its synthesis serves as a valuable academic exercise and provides a key reference standard for analytical method development and the identification of impurities in Mosapride production.

This protocol outlines a logical and efficient synthetic route, beginning with a retrosynthetic analysis to identify key precursors, followed by detailed procedures for their synthesis and final coupling.

Retrosynthetic Analysis and Strategy

The synthesis strategy is based on a standard approach for benzamide derivatives: the formation of an amide bond as the key bond-forming step. A retrosynthetic disconnection of the central amide bond in the target molecule yields two primary synthons:

  • Synthon A: An activated 4-amino-2-ethoxybenzoic acid derivative.

  • Synthon B: 2-(Aminomethyl)morpholine.

This approach is analogous to established syntheses of Mosapride and its derivatives[1][5].

G TM Target Molecule 4-amino-2-ethoxy-N- (morpholin-2-ylmethyl)benzamide Amide Amide Bond Formation TM->Amide Retrosynthesis P1 Precursor 1 4-amino-2-ethoxybenzoic acid Amide->P1 P2 Precursor 2 2-(aminomethyl)morpholine Amide->P2

Caption: Retrosynthetic analysis of the target molecule.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
p-Aminosalicylic acid65-49-6153.14Sigma-Aldrich, 99%
Acetic Anhydride108-24-7102.09Fisher Scientific, ACS
Ethyl Iodide75-03-6155.97Alfa Aesar, 99%
Potassium Carbonate (Anhydrous)584-08-7138.21J.T. Baker, ACS
Sodium Hydroxide1310-73-240.00EMD Millipore, 99%
2-(Aminomethyl)morpholine84375-04-2116.16Commercially Available
EDC Hydrochloride25952-53-8191.70Oakwood Chemical, 98%
HOBt Hydrate123333-53-9153.14Chem-Impex, 97%
Dichloromethane (DCM), Anhydrous75-09-284.93Acros Organics
N,N-Dimethylformamide (DMF)68-12-273.09Sigma-Aldrich, Anhydrous

Note: 2-(Aminomethyl)morpholine is often commercially available. If it needs to be synthesized, established methods for C-substituted morpholines can be employed, often starting from amino alcohols[6].

Synthesis of Precursor 1: 4-Amino-2-ethoxybenzoic Acid

This multi-step synthesis starts from the inexpensive and readily available p-aminosalicylic acid. The procedure is adapted from established methods for similar benzoyl moieties, omitting the chlorination step seen in Mosapride's synthesis[7][8].

  • Rationale: The amino group of p-aminosalicylic acid is protected as an acetamide to prevent it from interfering with the subsequent ethylation reactions.

  • Suspend p-aminosalicylic acid (1.0 eq) in water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath to 0-5 °C.

  • Add acetic anhydride (1.1 eq) dropwise while maintaining the temperature below 10 °C.

  • Stir the mixture vigorously for 2-3 hours, allowing it to slowly warm to room temperature.

  • Collect the resulting white precipitate (4-acetamidosalicylic acid) by vacuum filtration, wash with cold water, and dry under vacuum.

  • Rationale: Both the phenolic hydroxyl group and the carboxylic acid are ethylated in a single step using ethyl iodide. Anhydrous potassium carbonate serves as the base to deprotonate the acidic protons.

  • To a solution of 4-acetamidosalicylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add anhydrous potassium carbonate (3.0 eq).

  • Add ethyl iodide (2.5 eq) dropwise to the stirred suspension.

  • Heat the reaction mixture to 60-70 °C and maintain for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid (ethyl 4-acetamido-2-ethoxybenzoate) by filtration, wash thoroughly with water, and dry.

  • Rationale: The final step involves the deprotection of both the acetylated amine and the ethyl ester via alkaline hydrolysis to yield the desired product.

  • Suspend the ethyl 4-acetamido-2-ethoxybenzoate (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the resulting clear solution in an ice bath and carefully acidify with concentrated HCl to a pH of 4-5.

  • The product, 4-amino-2-ethoxybenzoic acid, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry in a vacuum oven at 50-60 °C.

Final Amide Coupling: Synthesis of the Target Molecule
  • Rationale: The final product is assembled via an amide bond formation between the carboxylic acid of Precursor 1 and the primary amine of Precursor 2. A standard peptide coupling system, EDC/HOBt, is used to activate the carboxylic acid and facilitate the reaction under mild conditions, minimizing side reactions.

  • Dissolve 4-amino-2-ethoxybenzoic acid (Precursor 1, 1.0 eq) in anhydrous Dichloromethane (DCM).

  • Add 1-Hydroxybenzotriazole (HOBt, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq) to the solution and stir at room temperature for 20-30 minutes. This pre-activates the carboxylic acid.

  • In a separate flask, dissolve 2-(aminomethyl)morpholine (Precursor 2, 1.1 eq) in anhydrous DCM.

  • Add the solution of Precursor 2 dropwise to the activated acid mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Work-up:

    • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH in DCM) as the eluent.

  • Characterization:

    • Combine the pure fractions and evaporate the solvent to yield Des-5'-chloro-4-fluorobenzyl Mosapride as a solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthetic Workflow Visualization

G cluster_0 Synthesis of Precursor 1 cluster_1 Synthesis of Precursor 2 cluster_2 Final Coupling pASA p-Aminosalicylic acid Acet Acetylation (Ac₂O) pASA->Acet pASA_Ac 4-Acetamido- salicylic acid Acet->pASA_Ac Eth Di-Ethylation (EtI, K₂CO₃) pASA_Ac->Eth pASA_Ac_Et Ethyl 4-acetamido- 2-ethoxybenzoate Eth->pASA_Ac_Et Hyd Hydrolysis (NaOH, then HCl) pASA_Ac_Et->Hyd P1 Precursor 1 4-amino-2- ethoxybenzoic acid Hyd->P1 Couple Amide Coupling (EDC, HOBt, DCM) P1->Couple P2 Precursor 2 2-(aminomethyl)morpholine (Commercially Available) P2->Couple TM Target Molecule Couple->TM

Caption: Overall synthetic workflow for the target molecule.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • Ethyl Iodide is a hazardous alkylating agent and should be handled with extreme care.

  • EDC and HOBt are potential sensitizers. Avoid inhalation and skin contact.

  • Concentrated acids and bases (HCl, NaOH) are highly corrosive. Handle with appropriate care and have neutralization agents readily available.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Kato, S., Morie, T., & Yoshida, N. (1991). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Journal of Medicinal Chemistry, 34(2), 616-624. [Link]

  • Keri, R. S., et al. (2005). Process for the synthesis of mosapride.
  • Zhang, W., et al. (2020). Synthesis method of mosapride citrate.
  • Li, J., et al. (2019). The preparation method of Mosapride intermediate.
  • Yoshida, N., et al. (1994). Asymmetric Synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, a Key Intermediate for the Synthesis of the Enantiomers of Mosapride. Heterocycles, 38(5), 1033-1038. [Link]

  • Kato, S., et al. (1993). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 41(8), 1346-1352. [Link]

  • Liu, Y., et al. (2013). New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof.
  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Mosapride citrate is a selective 5-HT4 receptor agonist used primarily as a gastroprokinetic agent.[1] Unlike its predecessor cisapride, mosapride exhibits a superior safety profile with negligible affinity for the hERG potassium channel. This guide provides standardized protocols for the experimental use of mosapride and its active metabolite (des-4-fluorobenzyl-mosapride/M1). It covers chemical stability, in vitro receptor characterization, and ex vivo functional validation in guinea pig ileum models.

Part 1: Chemical Control & Handling

Compound Properties

Mosapride is most commonly supplied as Mosapride Citrate .[2][3][4][5] Researchers must distinguish between the citrate salt and the free base, as their solubility profiles differ drastically.

PropertySpecification
CAS No. 112885-42-4 (Citrate)
Molecular Weight 614.0 g/mol (Citrate)
Solubility (Water) Sparingly soluble (< 1 mg/mL)
Solubility (DMSO) Soluble (~15–20 mg/mL)
Solubility (DMF) Soluble (~20 mg/mL)
Preparation & Storage Protocol

Critical Warning: Aqueous solutions of mosapride are unstable and prone to hydrolysis if stored >24 hours.

  • Stock Solution Preparation:

    • Dissolve Mosapride Citrate powder in anhydrous DMSO to a concentration of 10 mM .

    • Vortex for 1 minute to ensure complete solubilization.

    • Aliquot into light-protective amber vials (20–50 µL per vial) to avoid freeze-thaw cycles.

    • Storage: Store aliquots at -20°C (stable for 6 months) or -80°C (stable for 1 year).

  • Working Solution (Day of Experiment):

    • Thaw one aliquot on ice.

    • Dilute into the experimental buffer (e.g., Tyrode’s or PBS).

    • Note: Keep the final DMSO concentration < 0.1% to avoid solvent toxicity in biological assays.

    • Discard unused aqueous working solutions after 12 hours.

Part 2: In Vitro Pharmacology (Mechanism of Action)

Signaling Pathway

Mosapride acts via the Gs-coupled 5-HT4 receptor.[6] Activation triggers the cAMP/PKA cascade, leading to the closure of potassium channels and influx of calcium in presynaptic cholinergic neurons. This results in enhanced acetylcholine (ACh) release.

G Mosapride Mosapride R5HT4 5-HT4 Receptor (Gs-Coupled) Mosapride->R5HT4 Agonist Binding AC Adenylyl Cyclase R5HT4->AC Gs Activation cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (Activation) cAMP->PKA K_Channel K+ Channel (Closure) PKA->K_Channel Phosphorylation Ca_Influx Ca2+ Influx K_Channel->Ca_Influx Depolarization ACh_Release Acetylcholine Release (Myenteric Plexus) Ca_Influx->ACh_Release Contraction Smooth Muscle Contraction ACh_Release->Contraction Cholinergic Transmission

Figure 1: Signal transduction pathway of Mosapride in enteric neurons leading to prokinetic effects.

Receptor Binding Assay Protocol

To validate affinity, a competition binding assay using a radiolabeled antagonist is recommended.

  • Membrane Source: HEK-293 cells stably expressing human 5-HT4 receptors or Guinea Pig striatum homogenates.

  • Radioligand: [3H]-GR113808 (highly selective 5-HT4 antagonist).

  • Non-specific Binding Control: 10 µM Serotonin (5-HT) or unlabeled GR113808.

Step-by-Step:

  • Incubation: Mix 50 µg membrane protein with 0.2 nM [3H]-GR113808 in 50 mM Tris-HCl buffer (pH 7.4).

  • Competition: Add Mosapride at varying concentrations (

    
     M to 
    
    
    
    M).
  • Equilibrium: Incubate at 25°C for 30 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     using the Cheng-Prusoff equation.
    
    • Expected Result: Mosapride

      
      
      
      
      
      60–70 nM.

Part 3: Ex Vivo Functional Assays (Efficacy)

The "Gold Standard" for validating mosapride efficacy is the Electrically Stimulated Guinea Pig Ileum (GPI) assay. This model relies on electrical field stimulation (EFS) to fire the nerves, proving the drug acts via neural pathways (ACh release) rather than direct muscle stimulation.

Experimental Setup

Workflow Harvest Harvest Ileum (Guinea Pig) Mount Mount in Organ Bath (Tyrode's Solution) Harvest->Mount Equilibrate Equilibration (60 min, 37°C) Mount->Equilibrate EFS Electrical Stimulation (0.1 Hz, 0.5ms) Equilibrate->EFS Challenge Add Mosapride (Cumulative) EFS->Challenge Validation Block with Atropine (Validation) Challenge->Validation

Figure 2: Workflow for the Guinea Pig Ileum contraction assay.

Detailed Protocol

Buffer Composition (Tyrode’s): NaCl 137 mM, KCl 2.7 mM, CaCl2 1.8 mM, MgCl2 1.0 mM, NaH2PO4 0.4 mM, NaHCO3 11.9 mM, Glucose 5.6 mM.

  • Preparation:

    • Sacrifice male Guinea pig (300–500g).

    • Isolate the ileum (10–20 cm proximal to the ileocecal junction).

    • Flush lumen with warm Tyrode’s solution. Cut into 2 cm segments.

  • Mounting:

    • Suspend segment in a 10–20 mL organ bath containing Tyrode’s solution.

    • Maintain at 37°C with constant aeration (95% O2 / 5% CO2).

    • Apply 1.0 g resting tension.[7]

  • Equilibration:

    • Allow tissue to stabilize for 60 minutes, washing every 15 minutes.[7]

  • Stimulation (EFS):

    • Apply electrical field stimulation via platinum ring electrodes.

    • Settings: Supramaximal voltage, 0.1 Hz frequency, 0.5 ms duration.

    • Observation: Stable "twitch" contractions should be observed.

  • Drug Application:

    • Add Mosapride cumulatively (

      
       to 
      
      
      
      M).
    • Expected Result: Dose-dependent increase in the amplitude of the electrically induced twitch contractions.[8][9]

  • Validation (Crucial Step):

    • After observing the effect, wash out or add Atropine (1 µM) .

    • Result: Atropine should abolish the contractions, confirming that Mosapride’s effect was mediated by enhancing cholinergic (ACh) transmission.

Part 4: Safety & Specificity (The hERG Distinction)

A critical component of Mosapride research is distinguishing it from Cisapride, which was withdrawn due to QT prolongation (hERG blockade).

Comparative Affinity Table

When profiling 5-HT4 agonists, the ratio of therapeutic efficacy (5-HT4) to cardiac risk (hERG) is the primary success metric.

TargetMosapride (

)
Cisapride (

)
Clinical Implication
5-HT4 (Agonism) ~60 nM~20 nMBoth are potent agonists.
hERG (Blockade) > 100,000 nM (Inactive) ~45 nM (Potent) Mosapride is cardiac safe.
5-HT3 (Antagonism) ~1,200 nM~1,000 nMWeak antagonism (anti-emetic potential).
Active Metabolite (M1)

Mosapride is metabolized by CYP3A4 into des-4-fluorobenzyl-mosapride (M1).

  • Activity: M1 retains 5-HT4 agonist activity but is less potent than the parent compound.

  • Experimental Consideration: When performing in vivo pharmacokinetic studies (rats/dogs), plasma analysis must quantify both Mosapride and M1 to understand the total pharmacodynamic load.

References

  • Kato, S., et al. (1995). "Pharmacological profile of mosapride citrate, a new gastroprokinetic agent." Japanese Journal of Pharmacology.

  • Mine, Y., et al. (1997). "Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro." Journal of Pharmacology and Experimental Therapeutics.

  • Potet, F., et al. (2001). "Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel." Journal of Pharmacology and Experimental Therapeutics.

  • Carlsson, L., et al. (1997). "Electrophysiological characterization of the prokinetic agents cisapride and mosapride in vivo and in vitro: implications for proarrhythmic potential?" Journal of Pharmacology and Experimental Therapeutics.

  • Yoshida, N., et al. (1989). "AS-4370, a novel gastrokinetic agent free of dopamine D2 receptor antagonist properties."[2] Archives Internationales de Pharmacodynamie et de Therapie.[2]

Sources

Application Note & Protocol: Quantitative Analysis of Mosapride in Biological Matrices using a Stable Isotope-Labeled Internal Standard in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of Mosapride, a gastroprokinetic agent, in biological matrices, particularly human plasma. The protocol emphasizes the use of a stable isotope-labeled internal standard, Des-4-fluorobenzyl Mosapride-d5, for robust and accurate quantification by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This application note details the scientific rationale for experimental choices, a step-by-step protocol for sample preparation, chromatographic separation, and mass spectrometric detection, as well as guidelines for method validation in accordance with regulatory standards.

Introduction: The Critical Role of Internal Standards in Drug Metabolism Studies

Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility.[1] Understanding its pharmacokinetic profile is crucial for drug development and clinical application.[1] Mosapride is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, with its main metabolite being the des-4-fluorobenzyl compound.[2]

Accurate quantification of Mosapride in biological samples is essential for pharmacokinetic and bioequivalence studies. LC-MS/MS is the preferred analytical technique due to its high sensitivity and selectivity.[1] However, the accuracy and precision of LC-MS/MS data can be influenced by several factors, including analyte loss during sample preparation and matrix effects during ionization.[3]

To mitigate these variabilities, a suitable internal standard (IS) is incorporated into the analytical workflow.[3] An ideal IS mimics the chemical and physical properties of the analyte, ensuring consistent behavior during extraction and analysis.[3] Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis.[4][5] These standards co-elute with the analyte and experience similar ionization suppression or enhancement, thereby providing the most accurate correction for experimental variations.[3][6]

This guide will focus on the use of Des-4-fluorobenzyl Mosapride-d5, a deuterium-labeled analog of Mosapride's major metabolite, as an internal standard for the accurate quantification of Mosapride. While structurally similar to the main metabolite, its close structural relationship to the parent drug, Mosapride, makes it a suitable internal standard for Mosapride quantification.

Experimental Design & Rationale

Selection of the Internal Standard

The choice of internal standard is critical for the reliability of the bioanalytical method. Two main types of internal standards are used in LC-MS analysis:

  • Structural Analogs: These are compounds with similar chemical structures to the analyte.[3] While they can correct for some variability, differences in physicochemical properties can lead to different extraction recoveries and matrix effects.[4]

  • Stable Isotope-Labeled (SIL) Internal Standards: In these compounds, one or more atoms are replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[3] SIL-IS have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly throughout the analytical process.[3][7]

For this protocol, Des-4-fluorobenzyl Mosapride-d5 is selected as the internal standard. The deuterium labeling provides a mass shift that allows the mass spectrometer to differentiate it from the unlabeled Mosapride, while its chemical properties ensure it accurately reflects the behavior of Mosapride during sample processing and analysis.[6]

Sample Preparation: Protein Precipitation

The goal of sample preparation is to remove interfering substances from the biological matrix (e.g., plasma proteins) that can affect the analytical column and the ionization process. Protein precipitation is a rapid and effective method for this purpose.[1]

  • Rationale: Acetonitrile is a commonly used solvent for protein precipitation as it efficiently denatures and precipitates plasma proteins while keeping the analyte and internal standard in solution.[1]

Chromatographic Separation: Reversed-Phase LC

Reversed-phase liquid chromatography is employed to separate Mosapride and its internal standard from other endogenous components in the sample extract.

  • Rationale: A C18 column provides excellent retention and separation for moderately polar compounds like Mosapride.[8][9] A gradient elution with a mobile phase consisting of an aqueous component with a pH modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile) allows for efficient separation and sharp peak shapes.[8][9] Formic acid is added to the mobile phase to improve the ionization efficiency of Mosapride in the positive ion mode.[8]

Detection: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry operating in the Multiple Reaction Monitoring (MRM) mode offers high selectivity and sensitivity for quantification.[9]

  • Rationale: In MRM, a specific precursor ion (the protonated molecule [M+H]⁺ of Mosapride or its IS) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.[9] This highly specific transition minimizes interference from other co-eluting compounds.[9]

Detailed Protocol

Materials and Reagents
Material/Reagent Specification
Mosapride Citrate Reference Standard≥98% purity
Des-4-fluorobenzyl Mosapride-d5 (Internal Standard)≥98% purity
AcetonitrileHPLC or LC-MS grade
MethanolHPLC or LC-MS grade
WaterDeionized, 18 MΩ·cm or higher purity
Formic AcidLC-MS grade
Human Plasma (drug-free)Sourced from a reputable supplier
Instrumentation
Instrument Recommended Specifications
Liquid Chromatography SystemHPLC or UPLC system capable of gradient elution
Mass SpectrometerTandem quadrupole mass spectrometer with an electrospray ionization (ESI) source
Analytical ColumnC18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)[8][9]
Preparation of Solutions
  • Mosapride Stock Solution (1 mg/mL): Accurately weigh and dissolve Mosapride citrate in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Des-4-fluorobenzyl Mosapride-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the Mosapride stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.[1]

Sample Preparation Workflow

G cluster_prep Sample Preparation plasma 1. Pipette 100 µL of plasma sample is 2. Add 20 µL of Internal Standard working solution plasma->is precip 3. Add 300 µL of acetonitrile to precipitate proteins is->precip vortex1 4. Vortex for 1 minute precip->vortex1 centrifuge 5. Centrifuge at 14,000 rpm for 10 minutes vortex1->centrifuge supernatant 6. Transfer supernatant to a clean tube centrifuge->supernatant evaporate 7. Evaporate to dryness under nitrogen supernatant->evaporate reconstitute 8. Reconstitute in 100 µL of mobile phase evaporate->reconstitute vortex2 9. Vortex for 30 seconds reconstitute->vortex2 inject 10. Inject into LC-MS/MS system vortex2->inject G cluster_params Core Validation Parameters Validation Analytical Method Validation (ICH Q2(R1)/FDA) Specificity Specificity & Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LLOQ Lower Limit of Quantification (LLOQ) Validation->LLOQ Stability Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Caption: Key parameters for analytical method validation.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Parameter Objective Typical Acceptance Criteria Reference
Specificity/Selectivity To ensure the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte and IS in blank plasma.
Linearity & Range To demonstrate a proportional relationship between concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99.[9]
Accuracy The closeness of the measured value to the true value.Within ±15% of the nominal value (±20% at the LLOQ).[9]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).[9]
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10; Accuracy and precision within specified limits.[9]
Stability To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.Analyte concentration should be within ±15% of the initial concentration.[10]

Data Analysis and Interpretation

The concentration of Mosapride in unknown samples is determined by constructing a calibration curve. This is done by plotting the peak area ratio of Mosapride to the internal standard against the nominal concentration of the calibration standards. A linear regression analysis is then applied to the data.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of Mosapride in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The use of Des-4-fluorobenzyl Mosapride-d5 ensures high accuracy and precision by effectively compensating for experimental variabilities. Adherence to the described method and thorough validation according to regulatory guidelines will yield reliable and reproducible data for pharmacokinetic and other drug metabolism studies.

References

  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Benchchem.
  • SciSpace.
  • Zynapte RxHive. Mosapride.
  • Benchchem.
  • ResearchGate. (2025, August 9).
  • PMC.
  • Amazon S3. USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
  • ResearchGate. Proposed metabolic profile of mosapride in humans.
  • Scilit. Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC–ESI-MS/MS.
  • Bioanalytical Bees. (2025, March 15).
  • ResearchGate. Validation and application of a high-performance liquid chromatography-tandem mass spectrometry assay for mosapride in human plasma | Request PDF.
  • PubMed. (2007, August 15).
  • Inxight Drugs. MOSAPRIDE.
  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18).
  • FDA. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • ProPharma. (2024, June 25).
  • Lab Manager. (2025, October 2).
  • OUCI. The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4′-N-oxide metabolites i….
  • Regulations.gov.
  • Cayman Chemical. Des-4-fluorobenzyl Mosapride (CAS 152013-26-8).
  • PMC - NIH. Mosapride stimulates human 5-HT4-serotonin receptors in the heart.
  • Clinivex. Mosapride Impurity 5-d5 (Des-4-fluorobenzyl Mosapride-d5).

Sources

developing assays for Mosapride and its intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Development of Analytical Assays for Mosapride and Its Intermediates

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating and validating robust analytical assays for the gastroprokinetic agent Mosapride and its key synthetic intermediates. Moving beyond a simple recitation of steps, this guide explains the scientific rationale behind methodological choices, ensuring that the developed assays are not only accurate and precise but also scientifically sound and fit for their intended purpose in a quality control or research environment.

Introduction: The Analytical Imperative for Mosapride

Mosapride is a selective serotonin 5-HT₄ receptor agonist that enhances gastrointestinal motility.[1][2] It is primarily used to treat conditions like functional dyspepsia and chronic gastritis.[2] Unlike earlier prokinetic agents, Mosapride has a favorable cardiovascular safety profile due to its high receptor selectivity.[2]

The journey of a drug from synthesis to a finished pharmaceutical product necessitates rigorous analytical oversight. The purity of the final Active Pharmaceutical Ingredient (API), the consistency of its dosage form, and its metabolic fate are all assessed using precise analytical methods. For Mosapride, this involves quantifying the API itself, monitoring the consumption of its primary starting materials, and controlling for any process-related impurities. Therefore, the development of validated, reliable assays is a cornerstone of its quality control and regulatory compliance.

Mosapride Synthesis: A Look at the Key Intermediates

Understanding the synthesis of Mosapride is crucial for identifying the critical components that require analytical monitoring. The manufacturing process typically involves the condensation of two key intermediates.[2]

  • Intermediate 1 (The Benzamide Moiety): 4-amino-5-chloro-2-ethoxybenzoic acid

  • Intermediate 2 (The Morpholine Moiety): 4-(4-fluorobenzyl)-2-aminomethyl-morpholine

The purity of these intermediates directly impacts the purity of the final Mosapride API. Therefore, specific assays must be in place to qualify these starting materials before they enter the final coupling step.

G cluster_0 Intermediate 1 Synthesis cluster_1 Intermediate 2 Synthesis cluster_2 Final Product Formation p_aminosalicylic p-Aminosalicylic Acid benzoic_acid 4-Amino-5-chloro- 2-ethoxybenzoic acid (Intermediate 1) p_aminosalicylic->benzoic_acid Ethylation, Chlorination, Hydrolysis mosapride_base Mosapride (Free Base) benzoic_acid->mosapride_base Condensation epichlorohydrin Epichlorohydrin + 4-Fluorobenzylamine morpholine 4-(4-fluorobenzyl)- 2-aminomethyl-morpholine (Intermediate 2) epichlorohydrin->morpholine Ring Closure, Amination morpholine->mosapride_base mosapride_citrate Mosapride Citrate mosapride_base->mosapride_citrate Salt Formation (Citric Acid)

Caption: Simplified synthetic pathway for Mosapride Citrate.

Application Note I: RP-HPLC-UV Assay for Mosapride Citrate in Bulk Drug and Formulations

This application note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantification of Mosapride Citrate. This method is ideal for routine quality control, offering a balance of speed, precision, and robustness for assay and purity testing.

Principle of the Method

The method utilizes a C18 stationary phase, which is hydrophobic, and a polar mobile phase. Mosapride, a moderately polar molecule, is retained on the column and then eluted by the organic component of the mobile phase. The separation is governed by the partitioning of the analyte between the stationary and mobile phases. The pH of the mobile phase is controlled to ensure Mosapride is in a consistent ionization state, leading to sharp, reproducible peaks. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard, as detected by a UV spectrophotometer at a wavelength where Mosapride exhibits strong absorbance, typically around 274 nm.[1][3]

Detailed Experimental Protocol

A. Reagents and Materials

  • Mosapride Citrate Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄) or Citric Acid (Analytical Grade)

  • Orthophosphoric Acid or Sodium Hydroxide (for pH adjustment)

  • Water (HPLC Grade or Deionized)

B. Instrumentation and Chromatographic Conditions The following table outlines a typical set of conditions. These should be considered a starting point and may require optimization for specific systems.

ParameterRecommended ConditionCausality and Insights
HPLC System Gradient or Isocratic Pump, Autosampler, Column Oven, UV/PDA DetectorA well-maintained system is critical for reproducible results. A column oven ensures stable retention times by controlling temperature.[1][3]
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 phase provides excellent retention for Mosapride. The specified dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:50mM KH₂PO₄ Buffer (pH 4.0) (50:50, v/v)[1] OR Methanol:Acetonitrile:50mM Citric Acid (pH 4.0) (35:10:55, v/v/v)[3]The organic modifier (Acetonitrile/Methanol) controls elution strength. The aqueous buffer controls pH, which is critical for peak shape and retention of the amine-containing Mosapride. A pH of 4.0 ensures consistent protonation.
Flow Rate 1.0 mL/minThis flow rate is standard for a 4.6 mm ID column and provides good efficiency without excessive backpressure.[1][3]
Column Temp. 40°CElevated temperature reduces mobile phase viscosity, lowers backpressure, and can improve peak shape and efficiency.[1][3]
Detection UV at 274 nmThis wavelength corresponds to a high absorbance region for the Mosapride molecule, maximizing sensitivity.[1][3]
Injection Vol. 10 µLThis volume is a good starting point to avoid column overloading while ensuring a sufficient detector response.[3]
Internal Std. Risperidone (Optional)[1]An internal standard can correct for variations in injection volume and sample preparation, improving precision, but is often omitted in routine QC for simplicity.

C. Solution Preparation

  • Buffer Preparation (e.g., 50mM Citric Acid, pH 4.0): Dissolve the appropriate amount of citric acid in HPLC-grade water. Adjust the pH to 4.0 using a sodium hydroxide solution.[3]

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Mosapride Citrate Reference Standard into a 100 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., 10 µg/mL): Dilute the Standard Stock Solution 1:10 with the mobile phase.

  • Sample Preparation (Tablets): Weigh and finely powder no fewer than 20 tablets. Transfer a quantity of powder equivalent to one tablet's labeled amount of Mosapride into a suitable volumetric flask. Add a portion of the mobile phase, sonicate for 15 minutes to dissolve, dilute to volume, and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

All analytical methods must be validated to demonstrate their suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[4][5]

G cluster_0 Assay Performance cluster_1 Range & Response cluster_2 Sensitivity & Durability Validation Analytical Method Validation (ICH Q2) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate Precision) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity (Correlation Coefficient) Validation->Linearity Range Range Validation->Range LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness G start Plasma Sample add_is Add Internal Standard (e.g., Tamsulosin) start->add_is add_solvent Add Extraction Solvent (e.g., Ethyl Acetate) add_is->add_solvent vortex Vortex (5 min) add_solvent->vortex centrifuge Centrifuge (10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Sources

Application Note: High-Resolution NMR Profiling of Des-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the NMR spectroscopy of Des-4-fluorobenzyl Mosapride.

Abstract & Scope

This technical guide details the structural characterization of Des-4-fluorobenzyl Mosapride (also known as Mosapride Amine Intermediate or Metabolite M1) using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. This compound is a critical N-dealkylated impurity and primary metabolite of the gastroprokinetic agent Mosapride Citrate.

Accurate identification of this species is essential for ICH Q3A/Q3B impurity profiling and degradation pathway elucidation. This protocol addresses the specific spectral "fingerprints" required to distinguish the des-benzyl analog from the parent API (Active Pharmaceutical Ingredient) and other related impurities (e.g., Des-chloro analogs).

Chemical Context & Structural Logic

Mosapride functions as a 5-HT4 agonist.[1][2][3][4][5] Its structure comprises a substituted benzamide linked to a morpholine ring, which is N-substituted with a 4-fluorobenzyl group.[1][2][6]

The Des-4-fluorobenzyl analog arises from the cleavage of the C-N bond at the morpholine nitrogen, resulting in a secondary amine. This structural change dramatically alters the magnetic environment of the morpholine ring and removes the diagnostic 19F-coupled aromatic signals.

Degradation & Synthesis Pathway

The following diagram illustrates the structural relationship between Mosapride and its Des-benzyl metabolite/impurity.

Mosapride_Degradation Mosapride Mosapride Citrate (Parent API) Cleavage N-Dealkylation (Metabolic/Oxidative) Mosapride->Cleavage CYP450 / Stress DesBenzyl Des-4-fluorobenzyl Mosapride (Target Analyte) Cleavage->DesBenzyl Major Product Fluorobenzyl 4-Fluorobenzaldehyde (Byproduct) Cleavage->Fluorobenzyl Cleaved Moiety

Figure 1: Reaction pathway showing the formation of Des-4-fluorobenzyl Mosapride via N-dealkylation.

Experimental Protocol

Materials & Sample Preparation

To ensure high-resolution spectral data and accurate integration (qNMR), solvent selection is critical. DMSO-d6 is the preferred solvent over CDCl₃ for this application because it slows proton exchange, allowing for the observation of amide and amine protons which are diagnostic for this specific impurity.

  • Analyte: Des-4-fluorobenzyl Mosapride (Reference Standard >98% purity).

  • Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane).

  • Concentration: 5–10 mg in 600 µL solvent (approx. 15–30 mM).

  • Tube: 5 mm High-Precision NMR Tube (Wilmad 535-PP or equivalent).

Instrument Parameters (Bruker/Jeol 400-600 MHz)

The following acquisition parameters are optimized for structural elucidation and semi-quantitative analysis.

ParameterSettingRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise (S/N) for limited sample mass.
Temperature 298 K (25°C)Standardizes chemical shifts; minimizes viscosity broadening.
Spectral Width 12–14 ppm (-2 to 12 ppm)Covers all aromatic, amide, and exchangeable protons.
Relaxation Delay (D1) ≥ 5.0 secondsEssential for accurate integration of aromatic protons (T1 relaxation).
Scans (NS) 64 (1D ¹H), 1024 (1D ¹³C)Sufficient S/N for minor isomeric impurities.
Acquisition Time (AQ) ~3.0 - 4.0 secEnsures high digital resolution.
Workflow Visualization

NMR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Acquisition cluster_proc Phase 3: Processing Weigh Weigh 5-10mg Sample Dissolve Dissolve in 0.6mL DMSO-d6 (Vortex 30s) Weigh->Dissolve Transfer Transfer to 5mm Tube Dissolve->Transfer LockShim Lock (2H) & Shim (Gradient) Transfer->LockShim Pulse Pulse Sequence: zg30 D1 = 5s LockShim->Pulse Acquire Acquire FID (64 Scans) Pulse->Acquire FT Fourier Transform (LB = 0.3 Hz) Acquire->FT PhaseBase Phase & Baseline Correction FT->PhaseBase Integrate Integration & Assignment PhaseBase->Integrate

Figure 2: Standard Operating Procedure (SOP) for NMR analysis of Mosapride impurities.

Spectral Analysis & Assignment

The distinction between Mosapride and its Des-4-fluorobenzyl analog relies on specific "diagnostic regions."

Comparative ¹H NMR Assignment (DMSO-d6)

The table below highlights the key shifts. Note that the Des-benzyl compound lacks the signals at 7.42 and 7.15 ppm.

Position / MoietyMosapride (Parent) δ (ppm)Des-4-fluorobenzyl δ (ppm)MultiplicityDiagnostic Note
Amide NH 8.258.15 - 8.20Triplet (br)Slightly shielded in the impurity.
Benzamide H-6 7.687.65 - 7.70SingletRemains largely unchanged (Core structure intact).
Benzamide H-3 6.496.50SingletRemains unchanged.
Aniline NH₂ 5.925.90Broad SingletExchangeable; position varies with water content.
Ethoxy (-OCH₂-) 4.084.05 - 4.10QuartetCharacteristic of the 2-ethoxy group.
F-Benzyl H-2'/6' 7.42 ABSENT ddPRIMARY DIAGNOSTIC PEAK (Loss confirms debenzylation).
F-Benzyl H-3'/5' 7.15 ABSENT Triplet (t)Coupled to ¹⁹F; loss confirms debenzylation.
Benzyl -CH₂- 3.50 ABSENT SingletLinker lost.
Morpholine H 2.0 - 3.02.5 - 3.2MultipletsSignificant shift; secondary amine protons appear upfield.
Morpholine NH N/A (Tertiary)~2.0 - 3.0 (Broad)BroadOnly seen in Des-benzyl analog (if not exchanging).
Structural Verification Logic
  • The "Hole" in the Aromatic Region: The most immediate visual confirmation of the Des-4-fluorobenzyl impurity is the disappearance of the AA'BB' (or AA'XX') system between 7.1 and 7.5 ppm corresponding to the para-fluorobenzyl ring.

  • ¹⁹F NMR Check: Running a ¹⁹F NMR is a definitive "Go/No-Go" test.

    • Mosapride: Sharp signal at ~ -116 ppm.[5][7]

    • Des-4-fluorobenzyl: Silent (No signal).

  • Morpholine Shift: In the parent Mosapride, the morpholine ring is locked in a specific conformation by the bulky benzyl group. In the Des-benzyl analog, the ring is more flexible, and the protons adjacent to the nitrogen (N-4 position) shift due to the change from tertiary to secondary amine.

Addressing the "Des-5'-chloro" Ambiguity

If the sample is suspected to be Des-5'-chloro-4-fluorobenzyl Mosapride (removal of both the benzyl group and the chlorine atom), the aromatic region changes further:

  • The singlet at 7.68 ppm (H-6) and 6.49 ppm (H-3) will disappear.

  • They will be replaced by a set of coupled signals (likely doublets or dd) representing the 2-ethoxy-4-aminobenzamide ring protons (H-3, H-5, H-6) which are now vicinally coupled (J ~8 Hz) due to the loss of the chlorine blocker at position 5.

Advanced Characterization (2D NMR)

For full structural validation, the following 2D experiments are recommended:

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Mosapride: Shows coupling between Benzyl CH₂ and Aromatic protons.

    • Des-benzyl: No coupling observed in the 3.5–7.5 ppm cross-peak region. Confirms the morpholine ring is isolated from any aromatic system other than the benzamide linker.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Use to identify the morpholine carbons. The carbon attached to the secondary amine (in Des-benzyl) will be significantly shielded compared to the tertiary amine in Mosapride.

References

  • Impurity Profiling Guidelines: International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.
  • Mosapride NMR Data: Liu, Z., et al. "Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods."[7] Molecules, 2024.[4][5][7]

  • Degradation Pathways: BenchChem. "The Chemical Stability and Degradation Profile of Mosapride Citrate Dihydrate." BenchChem Technical Guides.

  • Metabolite Synthesis: Sakakibara, R., et al. "Synthesis and biological activities of metabolites of mosapride." Chemical & Pharmaceutical Bulletin.

Disclaimer: This protocol is intended for research and development purposes only. All chemical handling must comply with local safety regulations (OSHA/EHS).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Des-5'-chloro-4-fluorobenzyl Mosapride, a key intermediate in the development of Mosapride analogues and related pharmaceutical compounds. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The systematic IUPAC name for this compound is 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide.[1]

The synthesis of this molecule is centered on a critical amide bond formation. Success hinges on precise control over coupling conditions, reagent purity, and post-reaction work-up. This document provides in-depth, field-proven insights to navigate the challenges of this synthesis.

Visualized Synthesis Workflow

The overall strategy involves the coupling of two key precursors: an activated 4-amino-2-ethoxybenzoic acid and 2-(aminomethyl)morpholine.[1] The following workflow outlines the critical stages from starting materials to the purified final product.

G cluster_0 Precursor Preparation cluster_1 Core Reaction cluster_2 Purification & Isolation A 4-amino-2-ethoxybenzoic acid C Carboxylic Acid Activation A->C Activation Agent (e.g., SOCl2, EDCI) B 2-(aminomethyl)morpholine D Amide Coupling B->D C->D Activated Intermediate E Aqueous Work-up (Quenching & Extraction) D->E Crude Product F Purification (Crystallization / Chromatography) E->F G Final Product: Des-5'-chloro-4-fluorobenzyl Mosapride F->G Purity >98%

Caption: High-level workflow for the synthesis of the target intermediate.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Q1: My final yield is consistently low after the amide coupling step. What are the most likely causes and how can I fix them?

A1: Low yield in this amide formation is a common issue stemming from three primary areas: inefficient carboxylic acid activation, suboptimal coupling conditions, or side reactions. Let's break down the solutions for each.

1. Inefficient Carboxylic Acid Activation: The carboxylate of 4-amino-2-ethoxybenzoic acid is a poor leaving group. It must be activated to react with the amine. The choice of activation method is critical.

  • Method 1: Acid Chloride Formation. Converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride (SOCl₂) or oxalyl chloride) is a highly effective activation method. However, the free amino group on the benzoic acid can interfere, leading to polymerization. It is often necessary to protect the aniline amine (e.g., as an N-Boc derivative) before this step, which adds steps to the synthesis.

  • Method 2: In-Situ Coupling Agents. This is the more common and direct approach. Carbodiimides like EDC (EDCI) are used to form a highly reactive O-acylisourea intermediate.

Expert Insight: While EDC alone can work, it is prone to a side reaction where the O-acylisourea rearranges into an unreactive N-acylurea byproduct. To prevent this and improve yield, always use an additive like HOBt (1-Hydroxybenzotriazole) or HOAt. These additives trap the activated intermediate to form an activated ester, which is more stable and reacts cleanly with the amine.

2. Suboptimal Coupling Conditions: The environment in which the activated acid and amine react plays a major role in the reaction's success.

  • Solvent Choice: Aprotic polar solvents are ideal. Dichloromethane (DCM) and Dimethylformamide (DMF) are excellent choices. DMF can be particularly effective as it helps to solubilize all components, but it requires higher temperatures to remove during work-up.

  • Temperature Control: The initial activation with EDC/HOBt should be performed at a low temperature (0 °C) to control the exothermic reaction and minimize side reactions. After adding the amine, the reaction can be allowed to slowly warm to room temperature and stirred for several hours (typically 3-12 hours) to ensure completion.

  • Base Addition: A non-nucleophilic base, such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA), is often required to scavenge the HCl produced if starting from an amine salt or during certain activation procedures. Ensure you use a tertiary amine to avoid it competing in the reaction.

3. Side Reactions & Impurity Formation: The primary impurity is often unreacted starting material or byproducts from the coupling agent.

G cluster_0 Reaction Pathways A R-COOH + EDC B O-Acylisourea (Active Intermediate) A->B C Desired Product (Amide) B->C + Amine D N-Acylurea (Inactive Byproduct) B->D Rearrangement (No HOBt) G HOBt Active Ester B->G + HOBt E Amine (R'-NH2) E->C F HOBt Additive G->C + Amine (Efficient)

Caption: The critical role of HOBt in preventing byproduct formation.

Troubleshooting Action Plan:

  • Switch to EDC/HOBt: If using a carbodiimide alone, add 1.1 equivalents of HOBt.

  • Optimize Temperature: Start the activation at 0 °C, then allow the coupling to proceed at room temperature.

  • Check Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the 2-(aminomethyl)morpholine to ensure the more valuable activated acid is fully consumed.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or HPLC to check for the disappearance of the limiting reagent (the benzoic acid derivative).

Q2: I am struggling with the purification of the crude product, leading to significant material loss. What is the best purification strategy?

A2: Purification is a balance between purity and yield. The choice between crystallization and chromatography depends on the impurity profile and scale.

  • Crystallization: This is the preferred method for large-scale synthesis due to its cost-effectiveness and efficiency. The key is finding a suitable solvent system.

    • Solvent Screening: Start with a solvent in which the product has high solubility when hot and low solubility when cold. Common choices for compounds like this include ethanol, isopropanol (IPA), or ethyl acetate/heptane mixtures.[2] For example, a patent for Mosapride synthesis describes recrystallization from an ethyl acetate/n-heptane mixture to yield a high-purity solid.[2]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to promote the formation of large, pure crystals. Seeding with a small crystal of pure product can aid this process. Once crystallization is complete, cool the mixture in an ice bath to maximize precipitation before filtering.

  • Column Chromatography: This method provides the highest purity but is less scalable and can lead to yield loss if not performed carefully.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point. The polarity should be chosen based on TLC analysis to ensure good separation between the product spot and any impurities.

    • Yield Loss: Material can be lost by irreversible adsorption to the silica or by mixing fractions during collection. Use a sufficient volume of silica and collect smaller fractions around the product's elution time.

Expert Recommendation: For lab-scale synthesis (<10 g), if the crude product is an oil or has many closely-related impurities, chromatography is often necessary first. For larger scales, or if the crude product is a solid with high initial purity (>85%), direct crystallization is superior. Often, a combination is used: one crystallization to remove bulk impurities, followed by a final "polishing" crystallization to achieve >99% purity.

Frequently Asked Questions (FAQs)

Q: What are the most critical quality attributes for the starting materials? A: Both 4-amino-2-ethoxybenzoic acid and 2-(aminomethyl)morpholine should be of high purity (>98%). For the benzoic acid, ensure it is free from isomeric impurities. For the amine, the primary impurity is often water, which can hydrolyze the activated intermediate; ensure it is dry before use.

Q: How can I best monitor the reaction to know when it is complete? A: High-Performance Liquid Chromatography (HPLC) is the most accurate method for monitoring the disappearance of starting materials and the appearance of the product.[3] For a quicker, qualitative assessment, use Thin Layer Chromatography (TLC). A good solvent system for TLC would be 10% Methanol in Dichloromethane. The product, being an amide, will be more polar than the starting amine and less polar than the starting carboxylic acid.

Q: My reaction stalls and never reaches full conversion. What should I do? A: First, re-check the stoichiometry of your coupling reagents (EDC/HOBt), as they can degrade upon storage. Use fresh, high-quality reagents. If the reaction has stalled after several hours at room temperature, gentle heating to 40-50°C for a few hours can sometimes drive it to completion, especially if using a high-boiling solvent like DMF.[1] However, be aware that heat can also promote side reactions.

Detailed Experimental Protocol: Optimized Amide Coupling

This protocol is based on established methods for benzamide synthesis and is optimized for high yield and purity.

Materials:

  • 4-amino-2-ethoxybenzoic acid (1.0 eq)

  • 2-(aminomethyl)morpholine (1.1 eq)

  • EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) (1.2 eq)

  • HOBt (1-Hydroxybenzotriazole) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 4-amino-2-ethoxybenzoic acid (1.0 eq) and HOBt (1.2 eq).

  • Dissolution: Add anhydrous DCM (approx. 10 mL per gram of benzoic acid) and stir to dissolve.

  • Activation: Cool the flask to 0 °C in an ice-water bath. Once cooled, add EDC (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve 2-(aminomethyl)morpholine (1.1 eq) and TEA (1.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction flask at 0 °C over 20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours. Monitor the reaction progress by TLC or HPLC until the starting benzoic acid is consumed.

  • Work-up:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Dissolve the crude solid in a minimal amount of boiling ethyl acetate.

    • Slowly add n-heptane until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour.

    • Collect the precipitated solid by vacuum filtration, wash with cold heptane, and dry under vacuum to obtain the pure Des-5'-chloro-4-fluorobenzyl Mosapride.

Data Summary Table

ParameterRecommended ConditionRationale / Notes
Coupling Agents EDC (1.2 eq) / HOBt (1.2 eq)HOBt addition is critical to prevent N-acylurea formation and improve yield.
Solvent Anhydrous Dichloromethane (DCM)Aprotic, good solubility for reactants, and easy to remove. DMF is an alternative.
Temperature 0 °C (Activation), RT (Coupling)Low initial temperature minimizes side reactions of the active intermediate.
Base Triethylamine (TEA) or DIPEANon-nucleophilic base to scavenge acid without interfering in the reaction.
Purification Crystallization (Ethyl Acetate/Heptane)Most efficient method for high purity on a larger scale.[2]
Reaction Monitoring HPLC or TLC (10% MeOH/DCM)Essential for determining reaction completion and preventing unnecessary heating or time.

References

  • Kato, S., Morie, T., Kon, T., & Yoshida, N. (1991). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Journal of Medicinal Chemistry, 34(2), 616-624.
  • BenchChem. (n.d.). Des-5'-chloro-4-fluorobenzyl Mosapride.
  • Daicel Pharma Standards. (n.d.). Mosapride Impurities Manufacturers & Suppliers.
  • Google Patents. (2011). WO2011107903A1 - Highly pure mosapride citrate dihydrate and processes for its preparation.
  • Google Patents. (2020). CN111349052B - Synthesis method of mosapride citrate.
  • Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699-702.
  • Sigma-Aldrich. (n.d.). 4-Amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide 2-hydroxypropane-1,2,3-tricarboxylate.
  • Patsnap. (2021). Preparation method of mosapride citrate impurity - Eureka.
  • Li, Y., et al. (2019). The synthesis and biological evaluation of a new bioactive metabolite of mosapride as a potential gastroprokinetic agent. Future Medicinal Chemistry, 11(3), 231-242.
  • BenchChem. (n.d.). The Chemical Stability and Degradation Profile of Mosapride Citrate Dihydrate: An In-depth Technical Guide.
  • Sigma-Aldrich. (n.d.). 4-Amino-5-chloro-2-ethoxy-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide.
  • PrepChem.com. (n.d.). Synthesis of 4-Amino-5-chloro-N-[2-(diethylamino)ethyl]-2-[(2-hydroxy)but-3-yl]oxybenzamide.
  • Chemrio. (n.d.). 4-AMINO-5-CHLORO-2-ETHOXY-N-[[4-(4-FLUOROBENZYL)-2-MORPHOLINYL]METHYL]BENZAMIDE CITRATE DIHYDRATE.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • Wang, Y., et al. (2022). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. Molecules, 27(19), 6529.
  • Google Patents. (2020). KR20200099016A - Methods for preparing mosapride citrate hydrate and pharmaceutical composition comprising the same.

Sources

Technical Support Center: Stability Profiling of Des-5'-chloro-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Analyst: Senior Application Scientist Last Updated: February 20, 2026

Executive Summary & Nomenclature Clarification

Subject: Stability and handling of the Mosapride metabolite/impurity profile.

Critical Nomenclature Note: The specific string "Des-5'-chloro-4-fluorobenzyl Mosapride" describes a compound that has undergone two distinct degradation events :

  • N-Dealkylation: Loss of the 4-fluorobenzyl group (yielding the secondary amine, commonly known as Metabolite M1).

  • Dechlorination: Loss of the 5-chloro atom from the benzamide ring (typically a photolytic process).

While "Des-4-fluorobenzyl Mosapride" is the standard primary metabolite (M1), the compound you are referencing is likely the dechlorinated analog of M1 . This guide addresses the stability issues inherent to this specific structure, focusing on the secondary amine (oxidation risk) and the benzamide core (hydrolysis risk), while explaining the photolytic pathway that likely generated this species.

Module 1: Chemical Stability & Degradation Mechanisms

To troubleshoot effectively, you must understand the "Why" behind the instability. This molecule possesses three "soft spots" for degradation.

Oxidative Instability (The Secondary Amine)

Upon removal of the 4-fluorobenzyl group, the morpholine nitrogen becomes a secondary amine . Unlike the tertiary amine in parent Mosapride, this site is highly reactive.

  • Mechanism: Radical autoxidation or N-oxidation.

  • Symptom: Appearance of "M+16" peaks (N-oxide) or dimerization products in LC-MS.

  • Risk Factor: High pH and presence of dissolved oxygen.

Photolytic Instability (The Aryl Chloride)

The "Des-5'-chloro" nomenclature implies the chlorine has already been lost. However, if you are working with the chlorinated precursor (Des-4-fluorobenzyl Mosapride) and seeing it degrade into the Des-chloro form:

  • Mechanism: Homolytic cleavage of the C-Cl bond under UV light (300-400 nm), followed by hydrogen abstraction.

  • Symptom: Yellowing of the solid/solution and a mass shift of -34 Da (Cl

    
     H).
    
Hydrolytic Instability (The Amide Bond)

The central amide bond connecting the benzamide and morpholine rings is susceptible to acid/base hydrolysis.

  • Mechanism: Nucleophilic attack on the carbonyl carbon.

  • Symptom: Cleavage into 4-amino-2-ethoxybenzoic acid (or its des-chloro analog) and 2-(aminomethyl)morpholine.

Module 2: Visualizing the Pathways (Interactive Logic)

The following diagram illustrates the degradation cascade and the logic for troubleshooting unknown peaks.

Mosapride_Degradation cluster_legend Stability Logic Parent Mosapride (Parent) M1 Des-4-fluorobenzyl Mosapride (Secondary Amine) Parent->M1 N-Dealkylation (Metabolism/Stress) Target Des-5'-chloro-4-fluorobenzyl Mosapride (Target Analyte) M1->Target Photolysis (UV Exposure) Loss of Cl (-34 Da) NOxide N-Oxide Impurity (+16 Da) M1->NOxide Oxidation (Air/Peroxide) Hydrolysis Hydrolysis Products (Acid/Amine cleavage) M1->Hydrolysis Acid/Base Stress Target->Hydrolysis Acid/Base Stress Legend Red Arrow = Photolytic Risk Green Arrow = Oxidative Risk

Figure 1: Degradation cascade showing the formation of the Des-chloro-des-benzyl analog via photolysis of the M1 metabolite.

Module 3: Troubleshooting Guides & FAQs

Scenario A: Spontaneous Degradation in Solution

Q: My stock solution of Des-4-fluorobenzyl Mosapride shows new impurities after 24 hours at 4°C. Why?

A: This is likely Oxidative Degradation of the secondary amine.

  • Diagnosis: Check LC-MS for a peak at M+16 (N-oxide) or M+14 (Carbamate formation from CO2 absorption).

  • Solution:

    • Solvent Switch: Avoid protic solvents (Methanol) for long-term storage if possible; use anhydrous DMSO.

    • Additives: Add 0.1% Formic Acid to protonate the amine (making it less nucleophilic and less prone to oxidation).

    • Atmosphere: Purge vials with Argon or Nitrogen before sealing.

Scenario B: Shift in Retention Time (HPLC)

Q: The peak shape is tailing significantly, and retention time varies between runs.

A: Secondary amines interact strongly with residual silanols on HPLC columns and glass vials.

  • Diagnosis: The "Des" metabolite is more basic than the parent Mosapride.

  • Solution:

    • Column Choice: Use a base-deactivated column (e.g., C18 with high carbon load and end-capping).

    • Mobile Phase: Ensure adequate buffer strength (at least 10-20 mM Ammonium Formate).

    • Vials: Use silanized glass vials or polypropylene inserts to prevent adsorption.

Scenario C: Color Change to Yellow

Q: The white powder has turned pale yellow after exposure to lab light.

A: This confirms Photolytic Dechlorination .

  • Mechanism: The 5-chloro group on the benzamide ring is labile under UV/Vis light.

  • Solution:

    • Immediate Action: Protect all samples with amber glassware or aluminum foil.

    • Verification: Run the "Photostability Check" protocol below to confirm if the yellow product corresponds to the Des-chloro analog.

Module 4: Validated Experimental Protocols

Use these protocols to establish the stability limits of your specific batch.

Protocol 1: Forced Degradation Profiling
Stress TypeConditionsExpected OutcomeTarget Degradant
Acid Hydrolysis 0.1 N HCl, 60°C, 4 hoursAmide cleavageBenzoic acid deriv. + Morpholine amine
Base Hydrolysis 0.1 N NaOH, 60°C, 2 hoursRapid Amide cleavage(Same as above)
Oxidation 3% H₂O₂, RT, 2 hoursN-OxidationN-oxide (+16 Da)
Photolysis UV (254 nm), 1.2 million lux hoursDechlorination Des-5'-chloro analog (-34 Da)
Protocol 2: Solubility & Stock Preparation
  • Solvent: DMSO (Recommended for stability).

  • Concentration: 1 mg/mL.[1]

  • Storage: -20°C, protected from light.

  • Note: Do not store in dilute aqueous buffers for >12 hours. Prepare fresh for biological assays.

References

  • BenchChem. (2025).[1] The Chemical Stability and Degradation Profile of Mosapride Citrate Dihydrate: An In-depth Technical Guide. Retrieved from

  • Cayman Chemical. (n.d.). Des-4-fluorobenzyl Mosapride Product Information & Stability. Retrieved from

  • Sun, X., et al. (2014).[2] Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry. Xenobiotica. Retrieved from

  • ICH Guidelines. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from

  • Daicel Pharma Standards. (n.d.). Mosapride Impurities and Synthesis: Des-chloro-Mosapride. Retrieved from

Sources

Technical Support Center: Solubility Optimization for Des-5'-chloro-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: SOL-MOS-IMP-005 Subject: Overcoming Solubility & Stability Challenges for CAS 170799-30-1 Product Category: Pharmaceutical Impurities & Intermediates

Executive Summary

Des-5'-chloro-4-fluorobenzyl Mosapride (CAS: 170799-30-1) is a critical synthetic intermediate and process-related impurity of the gastroprokinetic agent Mosapride.[1][] Chemically defined as 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide , it differs from the parent drug by the absence of both the 5-chloro substituent on the benzamide ring and the 4-fluorobenzyl moiety on the morpholine ring.[1][3]

Researchers frequently report solubility failure when transitioning this compound from organic stock solutions to aqueous experimental buffers.[3] This guide provides mechanistic insights and validated protocols to overcome these thermodynamic barriers, ensuring data integrity for analytical and biological applications.

Part 1: Solubility Dashboard & Physicochemical Profile

Before attempting dissolution, verify the physicochemical properties that dictate solvent compatibility.[3]

PropertySpecificationTechnical Insight
Molecular Formula C₁₄H₂₁N₃O₃Low molecular weight (279.33 g/mol ) but high lattice energy in solid state.[3]
Physical State Solid (Crystalline)Often exhibits polymorphism; crystalline forms are harder to solubilize than amorphous.[3]
pKa (Calculated) ~8.2 (Morpholine N)Critical: At pH 7.4, a significant fraction is unprotonated (neutral), leading to precipitation.[3]
LogP ~0.5 - 1.2Moderately lipophilic; requires organic co-solvents or pH manipulation.[3]
Best Solvents DMSO, DMF, MethanolSoluble >20 mg/mL.[3] Use for stock preparation.
Poor Solvents Water, PBS (pH 7.4), HexaneInsoluble or sparingly soluble (<0.1 mg/mL) without modification.[3]
Part 2: Troubleshooting Guide (Q&A)
Q1: Why does the compound precipitate immediately upon dilution into PBS (pH 7.4)?

Diagnosis: This is a "pH-Solubility Drop-off" phenomenon.[3] Mechanism: The morpholine nitrogen is the primary basic center. In acidic environments (pH < 6.0), it accepts a proton, becoming ionic and water-soluble.[3] At physiological pH (7.4), the equilibrium shifts toward the neutral free base form, which has poor aqueous solubility.[3] Solution:

  • Acidification: If the assay permits, lower the buffer pH to 5.5–6.0.

  • Co-solvent Spike: Maintain a final DMSO concentration of 1–5% in the assay buffer to stabilize the neutral species.

Q2: My HPLC peaks are tailing or splitting. Is this a solubility issue?

Diagnosis: Likely a mismatch between the sample solvent and the mobile phase, or column adsorption. Root Cause: Injecting a high-concentration DMSO stock directly into a high-aqueous mobile phase can cause "micro-precipitation" at the column head. Solution:

  • Diluent Adjustment: Dissolve the sample in a solvent mixture that matches the initial mobile phase conditions (e.g., 10:90 Methanol:Water + 0.1% Formic Acid).[3]

  • Mobile Phase Modifier: Ensure the mobile phase contains an acidic modifier (0.1% TFA or Formic Acid) to keep the morpholine amine protonated and soluble during the run.

Q3: How do I prepare a stable stock solution for long-term storage?

Protocol: Avoid protic solvents like methanol for storage, as they can promote slow transesterification or oxidation over months.[3] Recommendation:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[3]

  • Concentration: 10 mM to 50 mM.[3]

  • Storage: -20°C in amber glass vials (to prevent photodegradation of the aniline moiety).

  • Freeze-Thaw: Aliquot into single-use volumes to minimize freeze-thaw cycles, which can induce crystal growth and re-solubilization failure.[3]

Part 3: Validated Experimental Protocols
Protocol A: Preparation of Aqueous Assay Solution (Step-by-Step)

Use this method for biological assays requiring pH 7.4 compatibility.[3]

  • Weighing: Weigh 2.8 mg of Des-5'-chloro-4-fluorobenzyl Mosapride.

  • Primary Stock (Organic): Dissolve in 1.0 mL of 100% DMSO . Vortex for 30 seconds until clear.

    • Concentration: ~10 mM.[3]

  • Intermediate Dilution: Dilute 10 µL of Primary Stock into 990 µL of Methanol or PEG-400 .

    • Reason: This step reduces the "solvent shock" when moving to water.

  • Final Aqueous Dilution: Slowly add the Intermediate Dilution to your assay buffer (e.g., PBS) while vortexing rapidly.

    • Target: Final DMSO concentration < 0.1%.[3]

    • Check: Inspect for turbidity.[3] If cloudy, sonicate for 5 minutes at 37°C.

Protocol B: LC-MS Sample Preparation

Use this method to avoid instrument blockage and carryover.

  • Solvent: Prepare a mixture of Water:Acetonitrile (50:50) + 0.1% Formic Acid .[3]

  • Dissolution: Dissolve the sample directly in this mixture. The formic acid ensures protonation of the morpholine ring (Solubility Enhancer).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection to remove any sub-visible micro-particulates.[3]

Part 4: Mechanistic Visualization

The following diagram illustrates the structural factors influencing solubility and the decision logic for solvent selection.

SolubilityLogic Molecule Des-5'-chloro-4-fluorobenzyl Mosapride (Free Base) Morpholine Morpholine Nitrogen (pKa ~8.2) Molecule->Morpholine Key Solubilizing Group Aniline Aniline Nitrogen (Weak Base) Molecule->Aniline Condition_Acid Acidic pH (< 6.0) Morpholine->Condition_Acid Exposed to Condition_Neut Neutral pH (7.4) Morpholine->Condition_Neut Exposed to State_Soluble Protonated (Cationic) High Aqueous Solubility Condition_Acid->State_Soluble Ionization State_Insoluble Uncharged (Neutral) Precipitation Risk Condition_Neut->State_Insoluble Free Base Form Action_Organic Use DMSO/DMF Stock State_Insoluble->Action_Organic Remedy 1 Action_Acid Add 0.1% Formic Acid State_Insoluble->Action_Acid Remedy 2 (LC-MS)

Caption: Solubility dependency on pH-driven ionization of the morpholine moiety.

References
    • Citation Context: Defines the specific chemical structure as an intermediate lacking both the 5-Cl and 4-fluorobenzyl groups.[1]

  • Citation Context: Provides baseline solubility data for the parent compound Mosapride, establishing the necessity of organic co-solvents (DMSO/DMF) for this class of benzamides.
    • Citation Context: Confirms the CAS number 170799-30-1 and its categorization as a synthesis impurity.[][3][4]

  • Citation Context: Discusses the degradation pathways and the importance of monitoring Des-chloro analogs in quality control.

Sources

minimizing impurities in Des-5'-chloro-4-fluorobenzyl Mosapride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for process chemists and analytical scientists involved in the synthesis and purification of Mosapride and its related intermediates.

Focus Topic: Minimizing Des-5-chloro and Des-4-fluorobenzyl Analogs

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

You have inquired about minimizing impurities related to Des-5'-chloro-4-fluorobenzyl Mosapride . In the context of Mosapride Citrate synthesis, this nomenclature typically refers to two distinct impurity vectors that can occur separately or simultaneously (the "double-des" analog).

To provide actionable troubleshooting, we must define the chemical species:

Compound / ImpurityChemical IdentityOrigin
Mosapride (Target) 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamideTarget API
Impurity A (Des-fluorobenzyl) 4-amino-5-chloro-2-ethoxy-N-(morpholin-2-ylmethyl)benzamideUnreacted Intermediate / Metabolite M1
Impurity B (Des-chloro) 4-amino-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl]benzamidePhotodegradation / Hydrogenolysis
"Double-Des" Analog 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamideCombined degradation (De-chlorination of Impurity A)

The Core Challenge: Minimizing these impurities requires a dual strategy:

  • Kinetic Control: Driving the benzylation reaction to completion to eliminate Des-fluorobenzyl .

  • Environmental Control: Preventing homolytic fission of the C-Cl bond to eliminate Des-chloro species.

Impurity Formation Pathways (Visualized)

The following diagram illustrates where these specific impurities branch off from the main synthetic pathway.

Mosapride_Impurities Start Starting Material: Mosapride Amine Intermediate (Des-fluorobenzyl Mosapride) Reaction N-Alkylation Reaction (Base, Solvent, Heat) Start->Reaction Main Path Imp_Double DOUBLE IMPURITY: Des-5-chloro-des-fluorobenzyl (De-chlorinated SM) Start->Imp_Double De-chlorination of SM (Prior to coupling) Reagent + 4-Fluorobenzyl Chloride (Alkylation Agent) Reagent->Reaction Target TARGET: Mosapride Base (C21H25ClFN3O3) Reaction->Target Ideal Coupling Imp_A IMPURITY A: Residual Des-fluorobenzyl (Unreacted SM) Reaction->Imp_A Incomplete Conv. (Low Eq, Wet Solvent) Imp_B IMPURITY B: Des-chloro Mosapride (Photodegradation/Reduction) Target->Imp_B Light Exposure / Pd-C Hydrogenolysis

Figure 1: Reaction pathway showing the origin of Des-fluorobenzyl (kinetic failure) and Des-chloro (stability failure) impurities.

Troubleshooting Guide & FAQs

This section addresses specific scenarios users encounter when these impurities exceed ICH Q3A limits (typically >0.15%).

Scenario 1: High Residual Des-4-fluorobenzyl Mosapride (Impurity A)

Symptom: HPLC shows a persistent peak at RRT ~0.4-0.5 relative to Mosapride. Diagnosis: The N-alkylation of the morpholine nitrogen is incomplete.

Q: I added 1.1 equivalents of 4-fluorobenzyl chloride, but 5% starting material remains. Why? A: The morpholine secondary amine is moderately sterically hindered.

  • Root Cause: 4-fluorobenzyl chloride is susceptible to hydrolysis if the solvent is not strictly anhydrous, effectively lowering the stoichiometry below 1.0.

  • Correction:

    • Drying: Ensure solvents (Acetonitrile or DMF) have water content <0.05% (KF).

    • Stoichiometry: Increase alkylating agent to 1.2 - 1.3 equivalents .

    • Catalysis: Add 0.1 eq of Potassium Iodide (KI) . This generates the more reactive 4-fluorobenzyl iodide in situ (Finkelstein reaction), significantly accelerating the rate of N-alkylation over background hydrolysis [1].

Q: Can I remove this impurity during workup? A: Yes, utilizing the pKa difference.

  • Protocol: Mosapride (tertiary amine) and the Des-fluorobenzyl impurity (secondary amine) have different basicities.

  • Purification Step: Treat the crude reaction mixture with acetic anhydride (0.5 eq) . This acetylates the unreacted Des-fluorobenzyl impurity, converting it into a non-basic amide. Subsequent acid-base extraction will retain the Mosapride in the aqueous acid phase while the acetylated impurity remains in the organic phase [2].

Scenario 2: Appearance of Des-chloro Impurities

Symptom: Mass spec shows [M-34] peaks (loss of Cl, replaced by H). Diagnosis: Homolytic cleavage of the Aryl-Cl bond.

Q: We are using Pd/C for a previous reduction step. Could this be the cause? A: Absolutely.

  • Mechanism: Aryl chlorides are highly susceptible to hydrogenolysis (de-halogenation) in the presence of Palladium and Hydrogen.

  • Solution: If you must reduce a nitro group or a double bond in the presence of the Cl atom, switch catalysts. Use Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel , which are far less active toward aryl-chloride reduction than Pd/C [3]. Alternatively, use chemical reduction (Fe/NH4Cl or SnCl2).

Q: I am not using a metal catalyst, but Des-chloro levels increase during crystallization. Why? A: This is likely Photodegradation .

  • Mechanism: The 4-amino-5-chloro-2-ethoxybenzamide moiety is photosensitive. UV light can induce radical cleavage of the C-Cl bond.

  • Solution: Perform all crystallization and storage steps in amber glassware or under yellow light. Wrap reactors in aluminum foil. Stability studies confirm that Mosapride degrades significantly under UV light without protection [4].

Optimized Experimental Protocol

To minimize both impurities simultaneously, follow this optimized alkylation protocol.

Objective: Synthesize Mosapride from Des-fluorobenzyl intermediate with <0.1% impurity carryover.

Reagents:

  • Des-fluorobenzyl Mosapride (Intermediate): 10.0 g (31.9 mmol)

  • 4-Fluorobenzyl chloride: 6.0 g (41.5 mmol, 1.3 eq )

  • Potassium Carbonate (anhydrous): 8.8 g (63.8 mmol)

  • Potassium Iodide (KI): 0.53 g (3.2 mmol, 0.1 eq )

  • Acetonitrile (ACN): 100 mL (KF < 0.05%)[1]

Step-by-Step Workflow:

  • Setup: Charge ACN, Des-fluorobenzyl intermediate, and K2CO3 into a reactor protected from light (foil-wrapped).

  • Activation: Add KI. Stir at room temperature for 15 minutes.

  • Addition: Add 4-Fluorobenzyl chloride dropwise over 20 minutes.

  • Reaction: Heat to reflux (80-82°C) . Monitor by HPLC every 2 hours.

    • Checkpoint: Reaction is complete when Des-fluorobenzyl intermediate is < 1.0%.

  • Quench & Workup:

    • Cool to 25°C. Filter inorganic salts.

    • Concentrate filtrate under vacuum.

    • Dissolve residue in Ethyl Acetate (100 mL) and Water (100 mL).

  • Purification (Critical Step):

    • Adjust aqueous layer pH to 4.0-4.5 with dilute HCl. Extract impurities.[2]

    • Adjust aqueous layer pH to 9.0-10.0 with NaOH. Extract Mosapride into Ethyl Acetate.

    • Why? This pH swing rejects non-basic impurities and hydrolyzed benzyl alcohol.

  • Crystallization: Convert to Citrate salt in Ethanol/Water to further reject the "Double-Des" impurity, which has different solubility properties.

Decision Tree for Impurity Analysis

Use this logic flow to identify the source of your contamination.

Troubleshooting_Logic Start Impurity Detected in HPLC CheckRT Check Retention Time (RRT) Start->CheckRT RRT_Low RRT < 1.0 (Early Eluting) Likely Des-fluorobenzyl CheckRT->RRT_Low Polar Impurity RRT_High RRT ~ 1.0 or distinct Likely Des-chloro CheckRT->RRT_High Non-polar / Similar Action1 Check Reaction Stoichiometry & Water Content RRT_Low->Action1 Action2 Check Light Exposure & Catalyst Selection RRT_High->Action2 Solution1 SOL: Add KI catalyst, Dry Solvents, Increase Eq Action1->Solution1 Solution2 SOL: Use Amber Glass, Avoid Pd/C Action2->Solution2

Figure 2: Diagnostic logic for identifying and resolving Mosapride impurities.

References

  • Nageswara Rao, R., et al. (2004).[3] "Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate in bulk drugs and pharmaceuticals." Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759-767.[3] Link

  • Kato, S., et al. (1996). "Synthesis and biological activity of 4-amino-5-chloro-2-ethoxy-3-hydroxybenzamides, metabolites of a new gastroprokinetic agent, mosapride."[4] Chemical and Pharmaceutical Bulletin, 44(8), 1484-1492.[4] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Krishnaiah, Y. S., et al. (2002).[3] "The determination of mosapride citrate in bulk drug samples and pharmaceutical dosage forms using HPLC." Analytical Sciences, 18(11), 1269-1271.[3] Link

Disclaimer: This guide is for research and development purposes only. All synthesis should be conducted in compliance with GLP/GMP guidelines and local safety regulations.

Sources

Technical Support Center: Optimizing Reaction Conditions for Mosapride Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Mosapride intermediates. This guide is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of Mosapride. Here, we move beyond simple protocols to address the specific, practical challenges encountered in the lab. Our focus is on the causality behind experimental choices, providing you with the in-depth understanding needed to troubleshoot and optimize your reactions effectively.

The synthesis of Mosapride hinges on the efficient preparation of two key intermediates: 4-amino-5-chloro-2-ethoxybenzoic acid and 2-aminomethyl-4-(4-fluorobenzyl)morpholine . The final, crucial step is their successful coupling to form the Mosapride base.[1] This guide is structured to address each of these stages, offering solutions to common problems and answering frequently asked questions.

Section 1: Synthesis of Intermediate I: 4-Amino-5-chloro-2-ethoxybenzoic acid

The preparation of this substituted benzoic acid derivative is a multi-step process that requires careful control to ensure high yield and purity.[1][2] A common pathway begins with p-aminosalicylic acid, proceeding through protection, ethylation, chlorination, and final deprotection/hydrolysis.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for this intermediate, and what are the trade-offs? A1: The most prevalent and cost-effective starting material is p-aminosalicylic acid (PASA) or its corresponding salts.[2] Its availability and favorable cost make it ideal for large-scale production. An alternative route might start from 2-fluoro-4-nitrobenzoic acid, which involves different steps like SNAr (Nucleophilic Aromatic Substitution) reaction for ethoxylation, but can offer advantages in terms of milder conditions and potentially shorter synthesis steps.[2] The choice often depends on raw material cost, availability, and the facility's tolerance for handling specific reagents like highly toxic alkylating agents (e.g., bromoethane) that are sometimes used in the PASA route.[2]

Q2: Why is the amino group in p-aminosalicylic acid typically protected via acetylation before ethylation? A2: Acetylation serves a critical dual purpose. Firstly, it protects the amino group from reacting with the ethylating agent (e.g., ethyl iodide, diethyl sulfate). Secondly, the resulting acetamido group is an ortho-, para-director, which helps guide the subsequent chlorination step. However, its primary role is preventing N-ethylation, which would lead to a significant impurity. Several patented processes utilize this acetylation step to improve reaction control.[2][3]

Q3: What is the preferred reagent for the chlorination step and why? A3: N-Chlorosuccinimide (NCS) is the reagent of choice for chlorinating the aromatic ring.[2][4] The primary reason is its selectivity. It provides controlled, regioselective chlorination at the position ortho to the amino/acetamido group and meta to the carboxylic acid/ester group. Compared to harsher reagents like chlorine gas, NCS is safer to handle in a lab setting and the reaction conditions are generally milder, minimizing the formation of over-chlorinated byproducts like 3,5-dichloro impurities.[5]

Troubleshooting Guide

Q: I am experiencing low yields during the ethylation of the hydroxyl and carboxyl groups. What are the likely causes and solutions? A: Low ethylation yield is a frequent bottleneck. The root cause often lies in one of several areas:

  • Inadequate Base: The reaction requires a sufficiently strong base to deprotonate both the phenolic hydroxyl and carboxylic acid groups. Potassium carbonate is commonly used.[6] If the base is weak, old, or used in insufficient molar excess, deprotonation will be incomplete, leading to unreacted starting material.

    • Solution: Ensure you use an anhydrous, finely powdered base (like K₂CO₃) in at least 2 molar equivalents. For challenging reactions, a stronger base might be considered, but this must be balanced against potential side reactions.

  • Ineffective Ethylating Agent: While ethyl iodide is effective, it is a lachrymator and can be expensive.[6] Diethyl sulfate is a common alternative. The reactivity can be influenced by the quality of the agent.

    • Solution: Use a fresh, high-purity ethylating agent. Ensure the molar ratio is optimized; a slight excess is typically required. See the table below for typical conditions.

  • Solvent and Temperature Issues: The reaction is typically run in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone.[4][6] An incorrect solvent or suboptimal temperature can drastically slow the reaction rate.

    • Solution: DMF is highly effective due to its ability to dissolve both the organic substrate and the inorganic base.[6] The reaction temperature is also critical; running the reaction at 60-70°C often provides a good balance between reaction rate and impurity formation.[6]

ParameterRecommended ConditionRationale
Solvent Anhydrous DMFExcellent solvency for reactants; facilitates Sₙ2 reaction.[6]
Base K₂CO₃ (anhydrous, powdered)Cost-effective and sufficiently strong for deprotonation.[6]
Ethylating Agent Ethyl Iodide or Diethyl SulfateEffective alkylating agents.[6]
Temperature 60 - 70 °COptimal balance between reaction rate and stability.[6]
Monitoring TLC or HPLCTrack disappearance of starting material to determine completion.
Visualizing the Pathway: Synthesis of Intermediate I

G PASA p-Aminosalicylic Acid Acetylated N-Acetyl Intermediate PASA->Acetylated Acetic Anhydride Ethylated Diethylated Intermediate Acetylated->Ethylated Ethyl Iodide / K₂CO₃ Chlorinated Chlorinated Intermediate Ethylated->Chlorinated NCS / DMF Intermediate1 Intermediate I: 4-Amino-5-chloro- 2-ethoxybenzoic acid Chlorinated->Intermediate1 Alkaline Hydrolysis (NaOH) G cluster_0 Route A: Reductive Amination cluster_1 Ring Formation & Amination Aldehyde 4-Fluorobenzaldehyde Imine Imine Intermediate Aldehyde->Imine Ethanolamine 2-Aminoethanol Ethanolamine->Imine Reduced 2-(4-fluorobenzylamino)ethanol Imine->Reduced NaBH₄ (0-5°C) RingOpen Phthalimide-Protected Intermediate Reduced->RingOpen Ring Opening Reaction Epoxy N-(2,3-epoxypropyl)phthalimide Epoxy->RingOpen Intermediate2 Intermediate II: 2-Aminomethyl-4-(4-fluorobenzyl)morpholine RingOpen->Intermediate2 Hydrazine Hydrate

Caption: Common synthetic pathway for Intermediate II.

Section 3: The Coupling Reaction: Forming Mosapride Base

This final step involves forming an amide bond between Intermediate I and Intermediate II. The efficiency of this reaction is highly dependent on the choice of coupling agent and the scrupulous exclusion of water.

Frequently Asked Questions (FAQs)

Q1: What are the best coupling agents for this amide bond formation? A1: Several classes of coupling reagents are effective.

  • Carbodiimides: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a popular choice, often used in combination with an additive like hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency. [6][7]* Mixed Anhydrides: Activating the carboxylic acid of Intermediate I with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base (e.g., triethylamine) is another common and effective method. [8]* Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient but are also more expensive, typically reserved for more challenging couplings.

Q2: What is the most common impurity formed during the final step of converting Mosapride base to its citrate salt? A2: A frequent process impurity is Mosapride Citric Amide, which can form under heating conditions through a condensation reaction between the amino group of a second Mosapride molecule and one of the carboxylic acid groups of citric acid. [5][9]Another potential issue is incomplete salt formation, leading to an incorrect molar ratio of Mosapride to citric acid. [10]

Troubleshooting Guide: Low Coupling Yield

Low yield in the coupling step is a frustrating issue that can often be traced back to a few key parameters. The following workflow provides a systematic approach to troubleshooting.

G Start Low Coupling Yield Detected CheckReagents Are Intermediates I & II pure and completely dry? Start->CheckReagents CheckSolvent Is the reaction solvent (e.g., DCM, Chloroform) strictly anhydrous? CheckReagents->CheckSolvent Yes Purify Action: Re-purify and/or dry intermediates under vacuum. CheckReagents->Purify No CheckTemp Was the reaction run at the correct temperature? (e.g., 0°C to RT) CheckSolvent->CheckTemp Yes DrySolvent Action: Use freshly distilled solvent or solvent from a sealed bottle over molecular sieves. CheckSolvent->DrySolvent No CheckBase Was a non-nucleophilic base (e.g., TEA, DIPEA) used in the correct stoichiometry? CheckTemp->CheckBase Yes AdjustTemp Action: Optimize temperature. Initial activation is often done cold (0°C) before adding the amine. CheckTemp->AdjustTemp No CheckAgent Is the coupling agent (e.g., EDC, Isobutyl Chloroformate) fresh and active? CheckBase->CheckAgent Yes AdjustBase Action: Verify base purity and use 1.1-1.5 equivalents. CheckBase->AdjustBase No Success Problem Resolved CheckAgent->Success Yes ReplaceAgent Action: Use a fresh bottle of coupling agent or consider an alternative reagent. CheckAgent->ReplaceAgent No Purify->CheckReagents DrySolvent->CheckSolvent AdjustTemp->CheckTemp AdjustBase->CheckBase ReplaceAgent->CheckAgent

Caption: Troubleshooting workflow for the amide coupling reaction.

References

  • Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699-702. Available at: [Link]

  • CN1526700A - Synthesis of Important intermediate for mosapride citrate - Google Patents.
  • EP1515958A2 - Process for the synthesis of mosapride - Google Patents.
  • CN1226295C - Synthesis of Important intermediate for mosapride citrate - Google Patents.
  • CN111349052B - Synthesis method of mosapride citrate - Google Patents.
  • CN111505154A - Detection method for mosapride citrate and five key impurities in preparation thereof - Google Patents.
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents.
  • CN102358723A - Preparation method of N-(4-fluorophenyl)-4-benzyloxy benzylidene amine - Google Patents.
  • CN111505154B - Detection method for mosapride citrate and five key impurities in preparation thereof - Google Patents.
  • WO2011107903A1 - Highly pure mosapride citrate dihydrate and processes for its preparation - Google Patents.
  • Mosapride-impurities - Pharmaffiliates. Available at: [Link]

  • 4-Amino-5-Chloro-2-Ethoxybenzoic Acid 98.0%(HPLC) | PureSynth. Available at: [Link]

  • CN103396334A - New synthesis method of 2-ethoxy-4-amino-5-chlorobenzoic acid and intermediate thereof - Google Patents.
  • Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods - MDPI. Available at: [Link]

  • Preparation and Evaluation of Mosapride Citrate Dual-Release Dry Suspension. Available at: [Link]

  • The synthesis and biological evaluation of a new bioactive metabolite of mosapride as a potential gastroprokinetic agent - PubMed. Available at: [Link]

  • (PDF) Effects of Mosapride Citrate, a 5HT4 Receptor Agonist, on Colonic Motility in Conscious Guinea Pigs - ResearchGate. Available at: [Link]

  • Characterization and Optimization of Orodispersible Mosapride Film Formulations - PMC. Available at: [Link]

  • Characterization and Optimization of Orodispersible Mosapride Film Formulations | Request PDF - ResearchGate. Available at: [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. Available at: [Link]

  • Peptide Coupling Reactions. Available at: [Link]

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Technical Support Center: Analytical Troubleshooting for Des-5'-chloro-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical detection of Des-5'-chloro-4-fluorobenzyl Mosapride. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this specific Mosapride-related compound. As a key synthetic intermediate and potential metabolite or degradant of Mosapride, its accurate detection is crucial for process optimization, impurity profiling, and metabolic studies.[1] This document provides field-proven insights, detailed troubleshooting protocols, and foundational knowledge to navigate the common challenges encountered during its analysis.

Foundational Understanding of the Analyte

Des-5'-chloro-4-fluorobenzyl Mosapride is a derivative of the gastroprokinetic agent Mosapride.[2][3] Its structure is distinct from the parent drug as it lacks both the chlorine atom at the 5-position of the benzamide ring and the 4-fluorobenzyl group on the morpholine ring.[1]

  • IUPAC Name: 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide[1][4]

  • Molecular Formula: C₁₄H₂₁N₃O₃[1]

  • Molecular Weight: 279.33 g/mol [1]

The significant structural differences between Mosapride and this analyte impact its physicochemical properties, including polarity, ionization efficiency, and chromatographic behavior.

G cluster_0 Mosapride cluster_1 Des-5'-chloro-4-fluorobenzyl Mosapride mosapride Mosapride C₂₁H₂₅ClFN₃O₃ MW: 421.9 g/mol analyte Analyte C₁₄H₂₁N₃O₃ MW: 279.33 g/mol

Caption: Structural comparison of Mosapride and the target analyte.

Core Analytical Strategies: HPLC-UV & LC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with UV or tandem mass spectrometry (LC-MS/MS) detectors are the methods of choice for analyzing Mosapride and its related substances.[5][6] LC-MS/MS offers superior sensitivity and specificity, which is essential for identifying trace-level impurities or metabolites in complex matrices.

Recommended Starting Analytical Parameters

The following table outlines robust starting conditions for developing an LC-MS/MS method, synthesized from established methods for the parent compound and its metabolites.[5][7]

ParameterHPLC-UV RecommendationLC-MS/MS RecommendationRationale & Expert Insights
Column C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µmC18, 2.1 mm ID, 50-100 mm length, <2 µmA C18 stationary phase provides excellent retention for this moderately polar compound. Smaller particle sizes (<2 µm) in UPLC/UHPLC systems offer higher resolution and faster analysis times.
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH 4.00.1% Formic Acid in Water, 5 mM Ammonium AcetateVolatile buffers like ammonium acetate and modifiers like formic acid are essential for stable electrospray ionization (ESI) in MS. A pH of ~4 helps to produce sharp peak shapes by minimizing silanol interactions.
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol with 0.1% Formic AcidAcetonitrile generally provides better peak shape and lower backpressure compared to methanol.
Flow Rate 1.0 mL/min (for 4.6 mm ID)0.25 - 0.4 mL/min (for 2.1 mm ID)Flow rates must be scaled according to the column's internal diameter to maintain optimal linear velocity.
Column Temp 40°C40°CElevated temperatures reduce mobile phase viscosity (lowering backpressure) and can improve peak symmetry.[6]
UV Wavelength ~274 nmN/ABased on the UV absorption maximum of Mosapride, which should be similar for the analyte due to the shared benzamide chromophore.[6][8]
Ionization Mode N/APositive Electrospray Ionization (ESI+)The presence of basic amine groups on the morpholine ring and benzamide makes the analyte readily protonated to form [M+H]⁺ ions.[7]
MRM Transitions N/AQ1: 280.2 -> Q3: 164.1, 121.1 (Predicted)The precursor ion is [M+H]⁺. Product ions are predicted based on the fragmentation of the core structure, analogous to the known fragmentation of related compounds.[5]

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific issues you may encounter during method development and sample analysis.

Chromatography & Detection Issues

Q1: I am not seeing a peak for my analyte, or the response is extremely low. What are the primary causes?

A1: This is a common issue with several potential root causes. A systematic approach is key.

  • Cause 1: Solubility Issues: The analyte is soluble in methanol and dichloromethane but may have limited solubility in highly aqueous mobile phases or injection solvents.[1] If the injection solvent has a lower organic content than the mobile phase, the analyte can precipitate on the column head.

    • Solution: Ensure your standard and sample diluents are compatible with the mobile phase. Ideally, use the initial mobile phase composition as your diluent. If using DMSO for a stock solution, ensure the final concentration in your sample does not exceed a few percent.[9]

  • Cause 2: Analyte Degradation: Mosapride and related compounds can be susceptible to degradation under certain conditions, such as oxidative, photolytic, or thermal stress.[10][11]

    • Solution: Prepare solutions fresh daily and store them protected from light.[9] Use amber vials. If analyzing samples from forced degradation studies, be aware that your target analyte may have degraded further.

  • Cause 3: Incorrect MS Parameters: For LC-MS/MS, improper tuning or incorrect precursor/product ion selection will result in no signal.

    • Solution: First, confirm the expected protonated mass [M+H]⁺ is m/z 280.2 . Perform an infusion of your standard to optimize source conditions (e.g., capillary voltage, gas temperatures) and to identify the most intense and stable product ions for Multiple Reaction Monitoring (MRM).

G start Problem: No Analyte Peak Detected q1 Is analyte soluble in injection solvent? start->q1 q2 Are MS parameters correctly tuned? q1->q2 Yes sol1 Action: Match injection solvent to mobile phase. q1->sol1 No q3 Is the analyte stable under experimental conditions? q2->q3 Yes sol2 Action: Infuse standard to optimize m/z and source. q2->sol2 No q4 Is the detector functioning correctly? q3->q4 Yes sol3 Action: Prepare fresh standards, use amber vials, check pH. q3->sol3 No sol4 Action: Run system suitability test with a known standard. q4->sol4 No

Caption: Troubleshooting logic for a missing analyte peak.

Q2: My chromatographic peak is tailing severely. How can I fix this?

A2: Peak tailing for this class of compounds is typically caused by secondary ionic interactions between the basic amine groups on the analyte and acidic residual silanols on the silica-based column packing.

  • Cause: Silanol Interactions: At mid-range pH, the analyte's amines are protonated (positive charge) and surface silanols are deprotonated (negative charge), leading to strong ionic interactions that delay elution for a portion of the analyte molecules, causing a tailed peak.

    • Solution 1 (Recommended): Adjust Mobile Phase pH. Lowering the pH of the aqueous mobile phase (e.g., to pH 3.0-4.0 with formic or phosphoric acid) will protonate the silanol groups, effectively neutralizing their negative charge and eliminating the unwanted ionic interaction.[6][]

    • Solution 2: Use a High-Purity, End-Capped Column. Modern HPLC columns are designed with high-purity silica and aggressive end-capping to minimize the number of accessible silanol groups. If you are using an older column, switching to a newer generation product can significantly improve peak shape.

    • Solution 3: Check for Column Overload. Injecting too much mass on the column can lead to peak tailing. Try reducing the injection concentration to see if the peak shape improves.

Mass Spectrometry & Matrix Issues

Q3: How do I definitively confirm the identity of my peak as Des-5'-chloro-4-fluorobenzyl Mosapride using LC-MS/MS?

A3: Identity confirmation relies on a combination of chromatographic and mass spectral evidence.

  • Step 1: Retention Time Matching: The retention time of your unknown peak should match that of a certified reference standard when analyzed under identical conditions.

  • Step 2: Accurate Mass Measurement: If using a high-resolution mass spectrometer (Q-TOF, Orbitrap), the measured mass of the precursor ion should be within 5 ppm of the theoretical mass of the protonated molecule (C₁₄H₂₂N₃O₃⁺), which is 280.1656.

  • Step 3: MS/MS Fragmentation Pattern Matching: The fragmentation pattern (the product ions and their relative intensities) of your unknown peak must match that of the reference standard. For Mosapride, a key fragment is m/z 198, corresponding to the benzamide portion after cleavage.[5][7] For your analyte, the analogous fragment would be the 4-amino-2-ethoxy benzamide moiety. This allows you to build a library of expected fragments to confirm the structure.

Q4: I am analyzing plasma samples and suspect significant matrix effects are suppressing my analyte's signal. What are my options?

A4: Matrix effects, caused by co-eluting endogenous components like phospholipids, are a major challenge in bioanalysis. They can suppress or enhance the ionization of the target analyte, leading to inaccurate and imprecise results.

  • Solution 1: Optimize Sample Preparation. The goal is to selectively remove interfering matrix components while efficiently recovering your analyte.

    • Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile is added to precipitate plasma proteins. While effective, it may not remove all interfering substances.

    • Liquid-Liquid Extraction (LLE): A more selective method where the analyte is extracted into an immiscible organic solvent, leaving many interferences behind in the aqueous layer.

    • Solid-Phase Extraction (SPE): The most powerful technique for cleanup. It uses a sorbent bed to retain the analyte while matrix components are washed away, followed by selective elution of the analyte.

  • Solution 2: Improve Chromatographic Separation. Ensure your analyte is chromatographically resolved from the "void volume" where most of the highly polar, unretained matrix components elute. A longer gradient or a different column chemistry may be required.

  • Solution 3 (Best Practice): Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A SIL-IS (e.g., a deuterated version of your analyte) is the gold standard for correcting matrix effects. Since it is chemically identical to the analyte, it co-elutes and experiences the same ionization suppression or enhancement. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized, leading to highly accurate and precise quantification.

Step-by-Step Experimental Protocols

Protocol 1: General Purpose LC-MS/MS Screening Method

This protocol provides a starting point for detecting Des-5'-chloro-4-fluorobenzyl Mosapride in a relatively clean sample matrix.

  • Preparation of Mobile Phases:

    • Mobile Phase A: To 1 L of HPLC-grade water, add 1.0 mL of formic acid (0.1%).

    • Mobile Phase B: To 1 L of HPLC-grade acetonitrile, add 1.0 mL of formic acid (0.1%).

  • Chromatographic Conditions:

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.

    • Flow Rate: 0.25 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0.0 min: 5% B

      • 1.0 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 8.0 min: 5% B (End Run)

  • Mass Spectrometer Conditions (ESI+):

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150°C.

    • Desolvation Temperature: 450°C.

    • MRM Transition: m/z 280.2 → 164.1 (and/or other optimized fragments).

  • System Suitability: Inject a standard solution (e.g., 100 ng/mL) multiple times at the beginning of the run. The retention time should be stable (RSD < 2%), and the peak area should be consistent (RSD < 5%).

Protocol 2: Plasma Sample Preparation via Protein Precipitation

This protocol is a quick and effective method for preparing plasma samples for analysis.

  • Thaw: Thaw frozen plasma samples at room temperature.

  • Aliquot: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard (IS): Add 20 µL of your working IS solution (ideally a stable isotope-labeled version of the analyte).

  • Precipitate: Add 300 µL of ice-cold acetonitrile to the tube.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully collect the supernatant and transfer it to a clean vial for LC-MS/MS analysis.

References

  • BenchChem. (n.d.). The Chemical Stability and Degradation Profile of Mosapride Citrate Dihydrate: An In-depth Technical Guide.
  • BenchChem. (n.d.). Application Note: Identification and Characterization of Mosapride Citrate Dihydrate Metabolites using LC-MS/MS.
  • HPLC-MS/MS quantitative determination of mosapride and its metabolite in human plasma. (2009). Ingenta Connect. [Link]

  • Kumar, Y. R., et al. (2003). Application of LC-MS/MS for the identification of a polar impurity in mosapride, a gastroprokinetic drug. Journal of Pharmaceutical and Biomedical Analysis, 32(2), 361-368. [Link]

  • Hegazy, M. A., et al. (2011). Stability-indicating methods for the determination of mosapride citrate in the presence of its degradation products according to ICH guidelines. Drug Testing and Analysis, 3(4), 246-255. [Link]

  • Daicel Pharma Standards. (n.d.). Mosapride Impurities Manufacturers & Suppliers.
  • Krishnaiah, Y. S., et al. (2002). A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. Pharmazie, 57(12), 814-816. [Link]

  • CN111505154A - Detection method for mosapride citrate and five key impurities in preparation thereof. (n.d.).
  • Li, K., et al. (2014). Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica, 44(1), 58-69. [Link]

  • Determination of mosapride in human plasma by high performance liquid chromatography tandem mass spectrometry. (n.d.).
  • BenchChem. (n.d.). Preventing degradation of Mosapride citrate in experimental buffers.
  • BOC Sciences. (n.d.). Mosapride Impurity 4.
  • Krishnaiah, Y. S., et al. (2002). The Determination of Mosapride Citrate in Bulk Drug Samples and Pharmaceutical Dosage Forms Using HPLC. Analytical Sciences, 18(11), 1269-1271. [Link]

  • El-Dahhan, M. S., & El-Kamel, A. H. (2014). Preparation and characterization of mosapride citrate inclusion complexes with natural and synthetic cyclodextrins. Drug Development and Industrial Pharmacy, 40(12), 1667-1675.
  • Pharmaffiliates. (n.d.). Mosapride-impurities.
  • Pharmaffiliates. (n.d.). Mosapride Citrate-impurities.
  • Lian, X., et al. (2024). Comparison and Determination of the Content of Mosapride Citrate by Different qNMR Methods. Molecules, 29(19), 4467. [Link]

  • UV spectrophotometric determination of mosapride citrate. (n.d.).
  • Joseph, S., & Dai, Y. (n.d.).
  • Mosapride – Knowledge and References. (n.d.). Taylor & Francis.
  • BenchChem. (n.d.). Des-5'-chloro-4-fluorobenzyl Mosapride.
  • LGC Standards. (n.d.). Des-4-fluorobenzyl Mosapride.

Sources

Technical Support Center: Scaling Up Des-5'-chloro-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the scale-up challenges for Des-5'-chloro-4-fluorobenzyl Mosapride (CAS: 170799-30-1), chemically known as 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide .

This compound serves as a critical impurity standard and metabolite intermediate in the development of Mosapride Citrate. Unlike the parent drug, this molecule lacks both the 5-chloro substituent on the benzamide ring and the 4-fluorobenzyl group on the morpholine nitrogen.[1]

Current Status: Operational 🟢 Role: Senior Application Scientist Topic: Process Chemistry & Impurity Synthesis

Executive Summary & Molecule Profile

Scaling up this specific impurity presents a unique paradox: while it is structurally simpler than Mosapride (lacking the halogen and the benzyl tail), the absence of the morpholine protecting group (the fluorobenzyl moiety) introduces significant reactivity challenges at the secondary amine.

  • Target Molecule: 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide[1]

  • Primary Application: Analytical Reference Standard (HPLC/LC-MS), Metabolite Toxicology Studies.

  • Critical Attribute: Secondary amine instability (prone to oxidation and carbamate formation).

Synthesis & Scale-Up Strategy (Q&A)

Q1: What is the most robust synthetic route for multi-gram scale-up?

Recommendation: Do not attempt to degrade Mosapride to generate this compound. The yield will be poor, and purification from the chlorinated by-products is difficult. Protocol: Use a de novo convergent synthesis.

  • Coupling: React 4-amino-2-ethoxybenzoic acid (or its N-acetyl protected form) with N-benzyl-2-(aminomethyl)morpholine .

  • Deprotection: Perform catalytic hydrogenation (Pd/C) to remove the N-benzyl group.

Why this works: Unlike Mosapride synthesis—where hydrogenation is risky because it can strip the essential chlorine atom (hydrodechlorination)—this target molecule is the des-chloro variant. Therefore, you can use aggressive hydrogenation conditions to cleanly remove the benzyl protecting group without fearing over-reduction.

Q2: We are observing dimer formation during the amide coupling. How do we prevent this?

Root Cause: If you use unprotected 2-(aminomethyl)morpholine, the secondary amine (ring nitrogen) competes with the primary amine (exocyclic methylamine) for the activated ester, leading to regioisomeric mixtures or bis-acylated dimers. Solution:

  • Strict Protection: You must use 4-benzyl-2-(aminomethyl)morpholine or 4-Boc-2-(aminomethyl)morpholine .

  • Selectivity Control: If using the N-benzyl intermediate, the steric bulk of the benzyl group effectively deactivates the ring nitrogen, forcing the reaction exclusively to the primary amine.

Q3: The final product is a hygroscopic oil. How do we isolate it as a stable solid?

Issue: The free base is a secondary amine and is often an oil or low-melting solid that absorbs CO2 from the air. Scale-Up Fix: Isolate as a salt.

  • Citrate Salt: Matches the parent drug's counterion, useful for relative response factor (RRF) studies.

  • Dihydrochloride Salt: often crystallizes better from Ethanol/IPA.

  • Procedure: Dissolve the crude oil in anhydrous Ethanol. Add 2.0 equivalents of HCl in Ethanol dropwise at 0-5°C. Induce crystallization with MTBE or Ethyl Acetate.

Visualizing the Process Workflow

The following diagram illustrates the optimized scale-up pathway, highlighting the critical "Safe Hydrogenation" window that exists only for this Des-chloro analog.

G cluster_logic Process Logic Start1 4-Amino-2-ethoxy benzoic acid Coupling Amide Coupling (CDI or Mixed Anhydride) Start1->Coupling Activation Start2 N-Benzyl-2- (aminomethyl)morpholine Start2->Coupling Nucleophile Intermediate Intermediate: N-Benzyl-Des-chloro Mosapride Coupling->Intermediate Formation Hydrogenation Hydrogenation (Pd/C, H2) *Safe from Dechlorination* Intermediate->Hydrogenation Debenzylation Product TARGET: Des-5'-chloro-4-fluorobenzyl Mosapride Hydrogenation->Product Isolation Note1 Absence of Cl allows aggressive Pd/C use Note1->Hydrogenation

Caption: Optimized convergent synthesis pathway leveraging the absence of the 5-chloro substituent to permit robust catalytic hydrogenation.

Troubleshooting Guide: Common Scale-Up Failures

SymptomProbable CauseCorrective Action (Scale-Up)
Low Yield in Coupling Self-polymerization of the aminobenzoic acid.Switch Reagents: Use CDI (Carbonyldiimidazole) instead of Acid Chlorides. CDI activates the acid gently without reacting with the aniline amine under controlled temps (0°C). Alternatively, use the N-Acetyl protected benzoic acid.
Incomplete Debenzylation Catalyst poisoning or insufficient pressure.Process Change: Increase H2 pressure to 5-10 bar. Since there is no Chlorine to lose, you can increase temperature to 50°C safely. Ensure the intermediate is free of sulfur/thiol impurities.
"Gummy" Product Presence of residual solvent or Rotamers.Work-up: The product is a secondary amine. Perform a pH-swing extraction : Acidify to pH 2 (extract impurities into organic), then basify aqueous layer to pH 10 and extract product into DCM.
Unknown Impurity (+14 mass) Methylation of the secondary amine.Solvent Check: Avoid using Methanol during the hydrogenation if traces of acid are present (can lead to N-methylation). Use Ethanol or IPA .

Analytical Validation Parameters

When validating this standard, ensure your HPLC method can distinguish it from related impurities.

  • Relative Retention Time (RRT): This molecule is significantly more polar than Mosapride due to the loss of the lipophilic fluorobenzyl and chlorine groups. Expect it to elute early (RRT ~0.3 - 0.5 relative to Mosapride) in Reverse Phase C18 systems.

  • Mass Spec signature:

    • Mosapride: m/z ~421 (Cl isotope pattern 3:1).

    • Target (Des-Cl, Des-FB): m/z ~279 (No Chlorine isotope pattern).

    • Note: The absence of the Chlorine isotope split is the definitive confirmation of the "Des-5'-chloro" structure.

References

  • National Institutes of Health (NIH) - PubChem. (2024). Mosapride Citrate and Metabolites. Retrieved from [Link]

  • Google Patents. (2020). CN111505154A: Method for detecting mosapride citrate and five key impurities.

Sources

Validation & Comparative

Comparative Guide: Des-5'-chloro-4-fluorobenzyl Mosapride vs. Des-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Divergence

In the development of gastroprokinetic agents like Mosapride Citrate, the distinction between metabolites and process-related impurities is not merely semantic—it is the foundation of regulatory compliance (ICH Q3A/Q3B) and pharmacokinetic safety.

This guide contrasts two critical analogs that are frequently confused due to nomenclature similarities but possess distinct origins and chemical signatures:

  • Des-4-fluorobenzyl Mosapride (Metabolite M1): The primary N-dealkylated metabolite formed in vivo (and via hydrolytic degradation). It retains the core benzamide chlorine.

  • Des-5'-chloro-4-fluorobenzyl Mosapride: A specific process intermediate or starting-material impurity. It lacks both the 4-fluorobenzyl moiety and the halogen (chlorine) on the benzamide ring.[1]

The Critical Differentiator: The presence of the Chlorine atom at position 5 of the benzamide ring. This single atom dictates the mass spectral signature, lipophilicity, and origin of the molecule.

Chemical Anatomy & Origins

To accurately identify these compounds, researchers must understand their structural genealogy.

Table 1: Physicochemical Comparison
FeatureDes-4-fluorobenzyl Mosapride (M1)Des-5'-chloro-4-fluorobenzyl Mosapride
CAS Number 152013-26-8170799-30-1
Role Major Metabolite / DegradantProcess Intermediate / Impurity
Molecular Formula C₁₄H₂₀ClN₃O₃C₁₄H₂₁N₃O₃
Molecular Weight ~313.78 g/mol ~279.33 g/mol
Key Substituent Contains Chlorine (Cl) Lacks Chlorine (H)
Origin Hydrolysis of Mosapride; CYP450 MetabolismImpurity in 4-amino-2-ethoxybenzoic acid starting material
Pharmacology Active (5-HT3 Antagonist)Likely Inactive (Lacks pharmacophore)
Structural Genealogy Diagram

The following diagram illustrates the divergent pathways creating these two compounds. One stems from the breakdown of the API, the other from a defect in the synthesis building blocks.

Mosapride_Genealogy cluster_synthesis Synthetic Route (Process Origin) cluster_metabolism Metabolism & Degradation (API Origin) SM_Correct 4-amino-5-chloro-2-ethoxy benzoic acid Mosapride Mosapride Citrate (API) SM_Correct->Mosapride Coupling + Benzylation SM_Impurity 4-amino-2-ethoxy benzoic acid (Des-Cl Impurity) Des_Cl_Des_F Des-5'-chloro-4-fluorobenzyl Mosapride (CAS 170799-30-1) SM_Impurity->Des_Cl_Des_F Coupling Reaction Morpholine Aminomethyl Morpholine Morpholine->Des_Cl_Des_F Morpholine->Mosapride M1 Des-4-fluorobenzyl Mosapride (M1) (CAS 152013-26-8) Mosapride->M1 CYP450 N-dealkylation or Hydrolysis

Figure 1: Genealogical mapping showing the distinct origins: M1 derives from the API, while the Des-5'-chloro analog derives from raw material impurities.

Analytical Strategy: The "Chlorine Signature"

As a scientist, relying solely on retention time (RT) is risky due to the structural similarity of the morpholine backbone. The definitive validation requires Mass Spectrometry (MS) or specific HPLC conditions.

A. Mass Spectrometry (The Gold Standard)

The most robust differentiation method is the Chlorine Isotope Pattern .

  • Des-4-fluorobenzyl Mosapride: Contains one Chlorine atom.[1][2][3]

    • Signature: You will observe a characteristic 3:1 intensity ratio between the molecular ion (

      
      ) and the isotope peak (
      
      
      
      ) due to natural abundances of
      
      
      and
      
      
      .
    • m/z: ~314 (M) and ~316 (M+2).

  • Des-5'-chloro-4-fluorobenzyl Mosapride: Contains NO Chlorine.

    • Signature: No M+2 peak (except for minimal

      
       contributions). The spectrum will show a clean molecular ion.
      
    • m/z: ~280 (M).

B. Chromatographic Behavior (HPLC/UPLC)

Chlorine is electron-withdrawing but lipophilic. Its removal (replacing Cl with H) generally increases polarity, but the simultaneous absence of the benzyl group in both molecules dominates the elution profile.

  • Prediction: The Des-5'-chloro analog is slightly more polar than the Des-4-fluorobenzyl (M1) analog because the Cl atom (lipophilic) is missing.

  • Elution Order (Reverse Phase C18):

    • Des-5'-chloro-4-fluorobenzyl Mosapride (Elutes First)[3]

    • Des-4-fluorobenzyl Mosapride (Elutes Second)[1][3]

    • Mosapride (Parent) (Elutes Last - most lipophilic due to benzyl group)

Experimental Protocols

Protocol 1: High-Resolution HPLC Separation

Objective: To separate the Des-Cl impurity from the M1 metabolite in a complex matrix.

System: Agilent 1290 Infinity II or equivalent UHPLC. Column: Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.

Mobile Phase:

  • Solvent A: 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with Orthophosphoric Acid).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)% Solvent A% Solvent BFlow Rate (mL/min)
0.090101.0
5.090101.0
15.060401.0
25.020801.0
30.090101.0

Detection: UV at 274 nm (Max absorption for the benzamide moiety). Temperature: 30°C.

Validation Criteria:

  • Resolution (Rs): > 2.0 between Des-5'-chloro analog and Des-4-fluorobenzyl Mosapride.

  • Tailing Factor: < 1.5 for both peaks.

Protocol 2: Structural Confirmation Workflow (Decision Tree)

Objective: To confirm identity when an unknown peak appears at Relative Retention Time (RRT) ~0.2-0.3.

Decision_Tree Sample Unknown Peak (RRT < 0.5) MS_Analysis Run LC-MS/MS (ESI+) Sample->MS_Analysis Isotope_Check Check Isotope Pattern (M vs M+2) MS_Analysis->Isotope_Check Result_Cl Ratio ~3:1 (Cl Present) Isotope_Check->Result_Cl Yes Result_NoCl No M+2 Peak (No Cl) Isotope_Check->Result_NoCl No ID_M1 ID: Des-4-fluorobenzyl Mosapride (M1) Result_Cl->ID_M1 ID_Imp ID: Des-5'-chloro-4-fluorobenzyl Mosapride Result_NoCl->ID_Imp

Figure 2: Analytical decision matrix for distinguishing the two analogs based on mass spectral data.

Pharmacological & Regulatory Implications

Understanding the difference is vital for the Investigational New Drug (IND) and NDA filings.

  • Safety Profile (M1): Des-4-fluorobenzyl Mosapride is a known metabolite.[1] It acts as a 5-HT3 receptor antagonist.[1][] While Mosapride is a 5-HT4 agonist, the accumulation of M1 can alter the drug's net effect on gastrointestinal motility. It must be monitored during clinical trials (PK studies).

  • Quality Control (Des-5'-chloro): The Des-5'-chloro analog is a synthesis impurity. Its presence indicates poor quality control of the starting material (4-amino-5-chloro-2-ethoxybenzoic acid). Regulatory bodies (FDA/EMA) require this to be controlled below identification thresholds (typically <0.10%) in the final API, whereas the metabolite M1 is relevant for biological matrices.

References

  • National Institutes of Health (NIH) - GSRS. (n.d.). Des-4-fluorobenzyl Mosapride - Substance Details. Retrieved from [Link]

Sources

Pharmacological Architecture of Mosapride: A Comparative Guide to the Drug, Metabolites, and Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

Objective: This guide provides a technical comparison of Mosapride Citrate against its pharmacologically active metabolite (M1) and its structural synthetic intermediates. Target Audience: Medicinal chemists, pharmacologists, and regulatory scientists. Core Insight: Unlike its predecessor Cisapride, Mosapride achieves cardiac safety through a specific structural modification (morpholine vs. piperidine ring). While the parent drug drives 5-HT4-mediated prokinetic efficacy, its major metabolite (M1) introduces a secondary pharmacological profile (5-HT3 antagonism) that modulates visceral sensation, creating a dual-action profile unique among benzamides.[1]

Chemical Architecture & Synthesis Logic

To understand the pharmacology, we must first deconstruct the molecule into its functional synthetic intermediates. Mosapride is constructed from two primary pharmacophores.

The Synthetic Intermediates (Precursors)

The synthesis of Mosapride is a convergent coupling of two key intermediates. These precursors possess distinct chemical properties that dictate the final drug's Structure-Activity Relationship (SAR).[1]

ComponentChemical NamePharmacological Function (SAR)
Intermediate A (The Scaffold) 4-Amino-5-chloro-2-ethoxybenzoic acid Benzamide Core: Provides the primary hydrogen-bonding motif necessary for receptor recognition.[1] This moiety is shared with older agents (Metoclopramide, Cisapride). The 5-chloro and 4-amino groups are critical for steric fit within the 5-HT4 binding pocket.[1]
Intermediate B (The Vector) 4-(4-fluorobenzyl)-2-aminomethylmorpholine Selectivity Engine: The morpholine ring (replacing the piperidine found in Cisapride) significantly reduces affinity for the hERG K+ channel, mitigating QT prolongation risks.[1] The fluorobenzyl group enhances lipophilicity for bioavailability.
The Active Metabolite (M1)

Upon first-pass metabolism (primarily hepatic CYP3A4), Mosapride loses the 4-fluorobenzyl group from Intermediate B, yielding Metabolite M1 (des-4-fluorobenzyl mosapride) .[1]

  • Chemical Change: Loss of the hydrophobic benzyl tail.

  • Pharmacological Shift: This cleavage exposes the morpholine nitrogen, drastically altering receptor affinity profiles (see Section 3).

Comparative Pharmacology: Mosapride vs. M1

The clinical profile of Mosapride is a composite of the parent drug and its M1 metabolite.

Receptor Binding Profiles (In Vitro Data)

Mosapride is a selective 5-HT4 agonist.[1][2][3] M1, however, loses significant 5-HT4 potency but gains 5-HT3 antagonist activity.[1]

Table 1: Comparative Receptor Affinity (Ki / IC50)

Receptor TargetMosapride (Parent) Metabolite M1 Cisapride (Benchmark) Pharmacological Implication
5-HT4 (Agonist) High Affinity (Ki: ~20–50 nM)Low Affinity (Ki: >1,000 nM)High Affinity(Ki: ~20 nM)Mosapride drives the prokinetic effect; M1 contributes negligibly to motility enhancement.[1]
5-HT3 (Antagonist) Negligible (IC50: >10,000 nM)Moderate Potency (IC50: ~1,500 nM)NegligibleM1 may reduce visceral hypersensitivity (pain) and nausea, distinct from the parent drug.[1]
Dopamine D2 No Affinity No Affinity Low AffinityAbsence of extrapyramidal side effects (unlike Metoclopramide).
hERG K+ Channel Low Affinity (IC50: >3,000 nM)Low Affinity High Affinity(IC50: ~10 nM)Safety Critical: Mosapride's morpholine ring prevents the high-affinity hERG block seen with Cisapride.[1]
Functional Efficacy (Ex Vivo Models)

In isolated tissue models (Guinea Pig Ileum), the functional divergence is clear.

  • Mosapride: Induces cholinergic neural firing via 5-HT4, leading to smooth muscle contraction.[1][3][4]

  • M1: Fails to induce significant contraction but can block 5-HT3 mediated relaxation or nociception.[1]

Visualizing the Mechanism

The following diagram illustrates the synthesis of the drug from its intermediates and its subsequent metabolic divergence into M1, mapping these structures to their biological targets.

MosapridePathways cluster_synthesis Synthesis (Convergent) cluster_metabolism Metabolism (CYP3A4) IntA Intermediate A (Benzamide Core) Mosapride MOSAPRIDE (Parent Drug) IntA->Mosapride Amide Coupling IntB Intermediate B (Morpholine Side Chain) IntB->Mosapride Amide Coupling M1 Metabolite M1 (des-4-fluorobenzyl) Mosapride->M1 N-dealkylation Rec_5HT4 5-HT4 Receptor (Enteric Neurons) Mosapride->Rec_5HT4 AGONIST (Promotes Motility) Rec_hERG hERG Channel (Cardiac) Mosapride->Rec_hERG Weak/No Binding (Safety) M1->Rec_5HT4 Weak Agonist (Negligible) Rec_5HT3 5-HT3 Receptor (Vagal Afferents) M1->Rec_5HT3 ANTAGONIST (Reduces Pain/Nausea)

Caption: Synthesis of Mosapride from precursors and metabolic conversion to M1, showing divergent receptor targets.[1]

Experimental Protocols

To validate the data presented above, the following standardized protocols are recommended.

Protocol A: 5-HT4 Receptor Binding Assay (Radioligand)

Purpose: To determine the affinity (


) of Mosapride and M1 for the 5-HT4 receptor.[1]
Self-Validating Control:  Use [3H]-GR113808  (a highly selective 5-HT4 antagonist) as the radioligand.[1] Non-specific binding must be defined by 10 µM Serotonin (5-HT).[1]
  • Tissue Preparation: Homogenize guinea pig striatum or distal colon (high 5-HT4 density) in 50 mM HEPES buffer (pH 7.4).[1] Centrifuge at 48,000 x g for 10 min. Resuspend pellet.[5]

  • Incubation:

    • Mix 100 µL tissue suspension.

    • Add 50 µL [3H]-GR113808 (Final conc: 0.2 nM).[1]

    • Add 50 µL Test Compound (Mosapride or M1 at

      
       to 
      
      
      
      M).[1]
    • Incubate at 37°C for 30 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethyleneimine (reduces filter binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is its dissociation constant).[1]
Protocol B: Gastroprokinetic Activity (Guinea Pig Ileum)

Purpose: To distinguish the functional efficacy of the Parent vs. Metabolite.[5] Causality Check: Pre-treat with Atropine (1 µM). If Mosapride's effect is blocked, it confirms the mechanism is cholinergic (via 5-HT4 on enteric nerves) rather than direct muscle stimulation.

  • Setup: Suspend ileum segments in an organ bath containing Tyrode’s solution at 37°C, aerated with 95% O2 / 5% CO2.

  • Stimulation: Apply Transmural Electrical Stimulation (TES) (0.1 Hz, 0.5 ms) to induce twitch contractions.

  • Dosing:

    • Administer Mosapride (

      
       to 
      
      
      
      M).[1] Observe dose-dependent increase in twitch height.[1]
    • Washout.[6]

    • Administer M1 (

      
       to 
      
      
      
      M).[1] Observe lack of significant enhancement.
  • Validation: Add SB-207266 (Selective 5-HT4 antagonist).[1][7] It should abolish Mosapride-induced enhancement, confirming target specificity.

References

  • Mine, Y. et al. (1997). Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro.[5][8][9] Journal of Pharmacology and Experimental Therapeutics.

  • Yoshida, N. et al. (1993). Pharmacological Effects of the New Gastroprokinetic Agent Mosapride Citrate and Its Metabolites in Experimental Animals.[5][8][10][11] Arzneimittelforschung.[5][10][11]

  • Kato, S. et al. (1995).[12] Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent.[12] Chemical and Pharmaceutical Bulletin.[12]

  • Curran, M.P. & Robinson, D.M. (2008). Mosapride: a review of its use in the management of functional dyspepsia. Drugs.[3][5][6][7][11][13][14][15]

  • Tachibana, M. et al. (2002). Mosapride citrate, a 5-HT4 receptor agonist, improves insulin sensitivity and glycaemic control in patients with Type II diabetes mellitus.[11] Diabetologia.[11]

Sources

Comparative Validation Guide: Analytical Strategies for Des-5'-chloro-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Des-5'-chloro-4-fluorobenzyl Mosapride (IUPAC: 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide) represents a unique analytical challenge. Unlike the primary metabolite (Des-4-fluorobenzyl mosapride), this compound lacks both the lipophilic 4-fluorobenzyl moiety and the electronegative chlorine atom at the 5-position.[1]

This structural reduction renders the molecule significantly more polar than the parent API, causing it to elute near the void volume in standard C18 Reverse-Phase HPLC methods. This guide validates and compares two distinct analytical approaches to quantify this specific impurity/intermediate: Ion-Pairing RP-HPLC (for routine QC) and HILIC-MS/MS (for trace analysis).

Part 1: Strategic Framework & Method Comparison

The Analytical Challenge: Polarity & Retention

The absence of the chlorobenzyl fragment drastically reduces the LogP of the molecule. Standard validation protocols for Mosapride Citrate often fail to retain this specific impurity, leading to co-elution with the solvent front.

FeatureMethod A: Ion-Pairing RP-HPLC Method B: HILIC-MS/MS
Primary Application Routine QC, Process Validation (Intermediate quantification)Trace Impurity Profiling, Genotoxicity Screening
Separation Mechanism Hydrophobic interaction modified by anionic ion-pairing agent (e.g., Hexanesulfonate)Hydrophilic Partitioning (Water layer on silica surface)
Sensitivity (LOQ) ~0.05% (0.5 µg/mL)~1.0 ppm (1 ng/mL)
Cost Efficiency High (Standard equipment)Low (Requires Mass Spec grade solvents & hardware)
Throughput Moderate (15-25 min run time)High (5-10 min run time)
Decision Matrix: Selecting the Right Protocol

AnalyticalDecisionMatrix Start Start: Define Analytical Goal Goal Is the goal Routine QC or Trace Analysis? Start->Goal QC Routine QC / Assay (>0.05% levels) Goal->QC High Conc. Trace Trace Analysis / Genotox (<10 ppm levels) Goal->Trace Low Conc. MethodA Select Method A: RP-HPLC with Ion Pairing QC->MethodA MethodB Select Method B: HILIC-MS/MS Trace->MethodB Consideration Critical Check: Is retention k' > 2.0? MethodA->Consideration

Figure 1: Decision matrix for selecting the appropriate validation pathway based on sensitivity requirements.

Part 2: Experimental Protocols & Validation Data

Method A: Ion-Pairing RP-HPLC (The Workhorse)

Recommended for bulk drug substance analysis where this compound is a synthesis intermediate.

Protocol:

  • Column: C18 (250 x 4.6 mm, 5 µm) – Note: Standard C18 is sufficient ONLY with ion pairing.

  • Mobile Phase:

    • Buffer: 0.02 M Potassium Dihydrogen Phosphate + 10 mM Sodium Hexanesulfonate (Ion-Pair Reagent), pH adjusted to 3.0 with Orthophosphoric Acid.

    • Solvent: Acetonitrile.[2][3][4]

    • Ratio: Buffer:Acetonitrile (85:15 v/v). High aqueous content is critical.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 274 nm (Mosapride max) and 290 nm (Secondary max for Des-Cl analog).

  • Temperature: 30°C.

Method B: HILIC-MS/MS (The Precision Tool)

Recommended for final product release where this impurity must be controlled at trace levels.

Protocol:

  • Column: HILIC Silica or Amide (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.5).

    • B: Acetonitrile (0.1% Formic Acid).

    • Isocratic: 10% A / 90% B. HILIC requires high organic to retain polar analytes.

  • Detection: ESI Positive Mode.

    • MRM Transition: 280.1 → 114.1 (Quantifier). Parent mass ~279 + H.

  • Run Time: 6.0 minutes.

Comparative Validation Data Summary

The following data represents typical validation results derived from ICH Q2(R1) compliant studies.

Validation ParameterMethod A (HPLC-UV)Method B (HILIC-MS/MS)Acceptance Criteria
Specificity Resolution (Rs) > 2.0 from solvent frontMass discrimination (m/z 280.1)No interference
Linearity (

)
> 0.999 (Range: 1–100 µg/mL)> 0.999 (Range: 1–1000 ng/mL)

LOD 0.1 µg/mL0.5 ng/mLS/N ratio 3:1
LOQ 0.3 µg/mL1.5 ng/mLS/N ratio 10:1
Accuracy (Recovery) 98.5% – 101.2%95.0% – 104.0%90–110% (Trace)
Precision (%RSD) < 1.0%< 3.5%< 2.0% (System)

Part 3: Critical Validation Parameters (Deep Dive)

Specificity & Forced Degradation

To prove the method is stability-indicating, the sample must be subjected to stress.

  • Acid Hydrolysis (0.1 N HCl, 60°C): Mosapride degrades primarily into Des-4-fluorobenzyl mosapride.

  • Oxidative Stress (

    
    ):  Generates N-oxides.
    
  • The Challenge: Des-5'-chloro-4-fluorobenzyl Mosapride is chemically distinct. It is often a synthetic intermediate rather than a degradation product. Therefore, specificity must be proven by spiking the pure impurity into the Mosapride sample.

    • Result: Method A must show a retention time (

      
      ) for the impurity at ~4.5 min, distinct from Mosapride (
      
      
      
      ~12 min) and the solvent front (
      
      
      ~2.5 min).
Robustness (The "Self-Validating" System)

For Method A (Ion-Pairing), robustness is the most critical parameter. Small changes in the concentration of the ion-pairing reagent (Sodium Hexanesulfonate) can drastically alter the retention time of the amine.

Robustness Test Protocol:

  • Variation: Change Ion-Pair concentration by ±10% (e.g., 9 mM vs 11 mM).

  • Acceptance: The Resolution (

    
    ) between the impurity and the void volume must remain > 1.5.
    
Validation Workflow Diagram

ValidationWorkflow Prep Sample Preparation (Spike Impurity) SST System Suitability (Tailing < 1.5, N > 2000) Prep->SST Spec Specificity (No Interference) SST->Spec Lin Linearity (5 Concentrations) Spec->Lin Acc Accuracy (Recovery at 50/100/150%) Lin->Acc Report Final Validation Report Acc->Report

Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1) guidelines.

References

  • ICH Harmonised Tripartite Guideline. (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[5]

  • BenchChem. (n.d.). Des-5'-chloro-4-fluorobenzyl Mosapride Structure and Properties.

  • Nageswara Rao, R., et al. (2004).[2] "Development and validation of a liquid chromatographic method for determination of related-substances of mosapride citrate." Journal of Pharmaceutical and Biomedical Analysis, 36(4), 759-767.[2]

  • Cayman Chemical. (n.d.). Des-4-fluorobenzyl Mosapride Product Information. (Used for structural comparison of metabolites).

  • FDA Guidance for Industry. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[2][4] U.S. Food and Drug Administration.

Sources

A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Case Study on Mosapride and Its Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The specificity of an antibody is the cornerstone of any reliable immunoassay. In the context of pharmaceutical analysis, the ability of an antibody to distinguish between the active pharmaceutical ingredient (API) and its structurally similar synthetic intermediates or metabolites is paramount for accurate quantification and pharmacokinetic studies. This guide provides an in-depth analysis of antibody cross-reactivity, using the gastroprokinetic agent Mosapride as a case study. We will explore the structural similarities between Mosapride and its key intermediates, outline a robust experimental framework for evaluating cross-reactivity using a competitive ELISA, and present a detailed protocol designed for validation and implementation in a research or drug development setting.

Introduction: The Imperative for Specificity in Mosapride Immunoassays

Mosapride is a selective 5-HT4 receptor agonist used to improve gastrointestinal motility.[1] Its therapeutic efficacy and safety profile have made it a subject of extensive research. The development of sensitive and specific immunoassays is crucial for monitoring its levels in biological matrices and for quality control during manufacturing. However, the synthesis of Mosapride involves several chemical intermediates that share structural motifs with the final drug molecule.[2][3] Furthermore, Mosapride is metabolized in the body into various forms, with the major active metabolite being des-p-fluorobenzyl mosapride.[4][5]

An anti-Mosapride antibody that cross-reacts with these intermediates or metabolites can lead to a significant overestimation of the drug's concentration, resulting in flawed pharmacokinetic data and incorrect dosage assessments.[6] Therefore, a rigorous evaluation of antibody cross-reactivity is not merely a validation step but a fundamental requirement for ensuring assay accuracy and data integrity.[7]

Structural Analysis: Mosapride and Its Potential Cross-Reactants

Understanding the potential for cross-reactivity begins with a structural comparison of the target analyte and related compounds. The immune system generates antibodies that recognize specific three-dimensional shapes and chemical features, known as epitopes.[8] Structurally similar molecules can present epitopes that are recognized by the same antibody, leading to cross-reactivity.[9][10]

The key structures to consider are:

  • Mosapride: The target analyte.

  • 4-Amino-5-chloro-2-ethoxybenzoic acid (Intermediate A): The core benzamide portion of Mosapride.

  • 4-(4-fluorobenzyl)-2-aminomethyl morpholine (Intermediate B): The morpholine side-chain of Mosapride.[3]

  • Des-p-fluorobenzyl mosapride (Metabolite M1): A major metabolite lacking the p-fluorobenzyl group.[4][11]

The diagram below illustrates the structural relationships and highlights the shared moieties that could serve as cross-reactive epitopes.

G cluster_0 Key Synthetic Intermediates cluster_1 Final API and Major Metabolite Intermediate_A Intermediate A 4-Amino-5-chloro-2-ethoxybenzoic acid Mosapride Mosapride (API) Intermediate_A->Mosapride Condensation Intermediate_B Intermediate B 4-(4-fluorobenzyl)-2- aminomethyl morpholine Intermediate_B->Mosapride Condensation Metabolite_M1 Metabolite M1 Des-p-fluorobenzyl mosapride Mosapride->Metabolite_M1 Metabolism (Dealkylation)

Caption: Relationship between Mosapride, its synthetic intermediates, and a major metabolite.

Antibodies raised against the whole Mosapride molecule could potentially recognize the benzamide core (shared with Intermediate A) or the morpholine side-chain (shared with Intermediate B and partially with Metabolite M1). The degree of cross-reactivity will depend on which part of the Mosapride molecule is immunodominant.

Experimental Design: The Competitive ELISA as the Gold Standard

To quantify the degree of cross-reactivity, a competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable format.[12] This technique leverages the competition between a fixed amount of labeled antigen (or antibody) and a variable amount of unlabeled antigen (the sample or standard) for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.

Causality Behind the Choice:

  • High Sensitivity: Competitive assays are excellent for detecting small molecules like Mosapride that may have limited epitopes for a sandwich ELISA format.

  • Direct Comparison: This format allows the test compounds (intermediates and metabolites) to directly compete with Mosapride for antibody binding, providing a clear and quantitative measure of their relative affinities.

  • Versatility: The assay can be adapted to various sample matrices with appropriate preparation.[13]

The workflow for our comparative analysis is depicted below.

G cluster_workflow Competitive ELISA Workflow cluster_result Result Interpretation A 1. Coat Plate With Mosapride-Carrier Conjugate B 2. Block Plate (e.g., with BSA) A->B C 3. Add Antibody & Competitor (Mosapride Std or Intermediate) B->C D 4. Wash Plate C->D I High Mosapride/Intermediate Conc. = Low Signal C->I J Low Mosapride/Intermediate Conc. = High Signal C->J E 5. Add Secondary Ab-HRP D->E F 6. Wash Plate E->F G 7. Add TMB Substrate F->G H 8. Stop Reaction & Read Absorbance (450 nm) G->H

Caption: Experimental workflow for a competitive ELISA to assess cross-reactivity.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, incorporating necessary controls for trustworthy results.

Materials:

  • 96-well high-binding polystyrene microplates

  • Anti-Mosapride primary antibody (monoclonal is preferred for higher specificity)[6]

  • Mosapride Citrate (analytical standard)

  • Test Intermediates: 4-Amino-5-chloro-2-ethoxybenzoic acid, 4-(4-fluorobenzyl)-2-aminomethyl morpholine

  • Test Metabolite: Des-p-fluorobenzyl mosapride

  • Coating Antigen: Mosapride conjugated to a carrier protein (e.g., BSA)

  • Secondary Antibody: HRP-conjugated anti-species IgG (e.g., anti-mouse IgG-HRP)

  • Coating Buffer: 0.05 M Carbonate-Bicarbonate, pH 9.6

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBST

  • Assay Buffer: 0.5% BSA in PBST

  • Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)

  • Stop Solution: 2 M H₂SO₄

  • Microplate reader set to 450 nm

Procedure:

  • Antigen Coating: a. Dilute the Mosapride-BSA conjugate to 2 µg/mL in Coating Buffer. b. Add 100 µL to each well of the 96-well plate. c. Incubate overnight at 4°C.[14]

  • Washing: a. Aspirate the coating solution from the wells. b. Wash the plate 3 times with 300 µL/well of Wash Buffer. Pat dry on paper towels after the final wash.

  • Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Incubate for 2 hours at room temperature (RT). This step is critical to prevent non-specific binding of antibodies to the plate surface.[13]

  • Preparation of Standards and Test Compounds: a. Prepare a stock solution of Mosapride standard at 1 mg/mL. Create a serial dilution curve in Assay Buffer (e.g., from 1000 ng/mL down to 1 ng/mL). b. Prepare stock solutions for each intermediate and metabolite at 1 mg/mL. Create independent serial dilution curves for each, covering a broad concentration range (e.g., 10,000 ng/mL to 10 ng/mL).

  • Competitive Reaction: a. Wash the blocked plate 3 times as in Step 2. b. Add 50 µL of either standard, test compound dilution, or Assay Buffer (for B₀, maximum signal control) to the appropriate wells. c. Dilute the primary anti-Mosapride antibody to its optimal concentration (previously determined by titration) in Assay Buffer. d. Immediately add 50 µL of the diluted primary antibody to all wells. e. Incubate for 1 hour at RT on a plate shaker.

  • Secondary Antibody Incubation: a. Wash the plate 5 times with Wash Buffer to remove unbound primary antibody and competitor. b. Dilute the HRP-conjugated secondary antibody in Assay Buffer according to the manufacturer's recommendation. c. Add 100 µL to each well and incubate for 1 hour at RT.

  • Signal Development and Measurement: a. Wash the plate 5 times with Wash Buffer. b. Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 15-20 minutes. c. Stop the reaction by adding 50 µL of Stop Solution. The color will change from blue to yellow. d. Read the absorbance at 450 nm within 15 minutes of stopping the reaction.[14]

Data Analysis and Interpretation

Calculation of Cross-Reactivity:

The cross-reactivity is determined by comparing the concentration of Mosapride that causes 50% inhibition of the maximum signal (IC₅₀) with the concentration of the test compound that causes the same 50% inhibition.

  • Plot the absorbance values against the log of the concentration for Mosapride and each test compound.

  • Perform a four-parameter logistic curve fit to determine the IC₅₀ value for each compound.

  • Calculate the percent cross-reactivity (%CR) using the following formula:

    %CR = (IC₅₀ of Mosapride / IC₅₀ of Test Compound) x 100

Hypothetical Data Summary:

CompoundIC₅₀ (ng/mL)% Cross-ReactivityInterpretation
Mosapride 50.2100% Reference Analyte
Des-p-fluorobenzyl mosapride (Metabolite M1)485.510.3% Significant Cross-Reactivity
Intermediate B12,5500.4% Low Cross-Reactivity
Intermediate A>50,000<0.1% Negligible Cross-Reactivity

Interpretation of Results:

  • High Cross-Reactivity (>10%): The data for Metabolite M1 shows a significant cross-reactivity of 10.3%. This implies that the antibody recognizes the core structure of Mosapride even without the p-fluorobenzyl group. When analyzing biological samples, the presence of this metabolite will lead to an overestimation of the parent drug concentration. Chromatographic separation prior to immunoassay may be necessary for accurate quantification.

  • Low to Moderate Cross-Reactivity (0.1% - 10%): Intermediate B exhibits low cross-reactivity. While not ideal, its impact may be minimal unless it is present in the test sample at concentrations several orders of magnitude higher than Mosapride.

  • Negligible Cross-Reactivity (<0.1%): Intermediate A shows negligible cross-reactivity. This suggests that the benzoic acid portion alone is not a strong epitope for this particular antibody. The assay can be considered highly specific against this impurity.

Conclusion and Recommendations

This guide demonstrates a systematic approach to evaluating the cross-reactivity of anti-Mosapride antibodies. Our findings underscore that even well-characterized antibodies can exhibit significant binding to structurally related molecules, particularly metabolites.

Key Recommendations for Researchers:

  • Mandatory Validation: Always perform cross-reactivity testing against all known major metabolites and key synthetic intermediates as part of immunoassay validation.[7]

  • Antibody Selection: Whenever possible, select monoclonal antibodies, as they offer higher specificity and batch-to-batch consistency compared to polyclonal antibodies.[6]

  • Context is Critical: The acceptable level of cross-reactivity depends on the assay's intended use. For pharmacokinetic studies where metabolites are present, a highly specific antibody (<1% cross-reactivity) is essential. For in-process quality control where only specific intermediates are a concern, higher cross-reactivity with a non-present metabolite might be acceptable.

  • Data Transparency: Always report the cross-reactivity profile of the antibody used in any publication or report to ensure the data can be accurately interpreted by the scientific community.

By adhering to these principles and employing robust experimental designs, researchers can develop and utilize immunoassays with confidence, ensuring the generation of accurate and reliable data in the field of drug development and analysis.

References

  • Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. (2014). Taylor & Francis Online. [Link]

  • CN1226295C - Synthesis of Important intermediate for mosapride citrate. (n.d.).
  • Mosapride citrate, TAK-370, AS-4370, Gasmotin. (n.d.). Drug Synthesis Database. [Link]

  • CN1526700A - Synthesis of Important intermediate for mosapride citrate. (n.d.).
  • Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. (1993). Chemical & Pharmaceutical Bulletin. [Link]

  • Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. (2008). Taylor & Francis Online. [Link]

  • Immunoassay Methods. (2012). NCBI Bookshelf. [Link]

  • Mosapride. (n.d.). Wikipedia. [Link]

  • Mosapride. (n.d.). PubChem. [Link]

  • MOSAPRIDE. (n.d.). Inxight Drugs. [Link]

  • CN111349052B - Synthesis method of mosapride citrate. (n.d.).
  • Antibody Cross-Reactivity: How to Assess & Predict Binding. (2022). Boster Bio. [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. (2020). Gyros Protein Technologies. [Link]

  • Antibody Validation Using the Indirect ELISA Method. (2024). Addgene. [Link]

  • Guidelines for Revalidation of Existing Immunoassay Based Analytical Products. (1996). U.S. Environmental Protection Agency. [Link]

  • Guidance for Industry. (n.d.). U.S. Food and Drug Administration. [Link]

  • Effects of the Addition of Mosapride to Gastroesophageal Reflux Disease Patients on Proton Pump Inhibitor: A Prospective Randomized, Double-blind Study. (2013). PMC. [Link]

  • A validated RP-HPLC method for the determination of mosapride citrate in bulk drug samples and pharmaceutical formulations. (2002). PubMed. [Link]

  • Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. (2014). PubMed. [Link]

  • In vitro Immunoassays. (2025). InnoSer. [Link]

  • Cross reactivity – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

  • Antibody Cross-Reactivity Testing Service. (n.d.). Creative Biolabs. [Link]

  • Antibody Cross-Reactivity in Auto-Immune Diseases. (2023). MDPI. [Link]

  • Cross-reactivity of Antibody: Beneficial or Harmful?. (n.d.). Cusabio. [Link]

Sources

Comparative Analysis of Mosapride Metabolites and Intermediates

[1][2][3][4][5]

Executive Summary: The Dual-Mechanism Paradigm

Mosapride citrate is a selective 5-HT4 receptor agonist used as a gastroprokinetic agent. However, its pharmacological profile is complex due to the formation of a major active metabolite, des-4-fluorobenzyl mosapride (M1) . Unlike the parent compound, M1 exhibits 5-HT3 receptor antagonist activity.[1][2][3] This duality—5-HT4 agonism (Parent) combined with 5-HT3 antagonism (Metabolite)—creates a unique synergistic effect on gastrointestinal motility that distinguishes Mosapride from other prokinetics like cisapride.

This guide dissects the metabolic pathways, compares the physicochemical properties of the parent vs. M1, and outlines the critical synthetic intermediates that serve as quality control markers.

Metabolic Landscape: Parent vs. Metabolite M1

Metabolic Pathway Visualization

Mosapride undergoes extensive first-pass metabolism in the liver, primarily mediated by CYP3A4.[4][] The primary pathway involves the cleavage of the p-fluorobenzyl group to form M1. Secondary pathways include N-oxidation (M2) and morpholine ring opening.

MosaprideMetabolismMosaprideMosapride(Parent Drug)M1Metabolite M1(Des-4-fluorobenzyl)Mosapride->M1N-dealkylation(CYP3A4)M2Metabolite M2(Mosapride N-oxide)Mosapride->M2N-oxidation(FMO/CYP)RingOpenRing-OpenedMetabolitesMosapride->RingOpenMorpholineCleavageGlucuronideGlucuronideConjugatesMosapride->GlucuronideDirect ConjugationM1->GlucuronidePhase IIConjugation

Figure 1: Primary metabolic pathways of Mosapride Citrate. The conversion to M1 represents the major bioactivation step affecting pharmacodynamics.

Comparative Pharmacology & Pharmacokinetics

The clinical efficacy of Mosapride is a sum of the parent drug's agonism and M1's antagonism.

FeatureMosapride (Parent)Metabolite M1 (Des-4-fluorobenzyl)
Molecular Weight 421.9 g/mol ~313.8 g/mol (Loss of C7H6F)
Primary Target 5-HT4 Receptor Agonist 5-HT3 Receptor Antagonist
Binding Affinity (Ki) 84.2 nM (Guinea Pig Ileum)High affinity for 5-HT3 (Antagonism)
Mechanism Stimulates Acetylcholine (ACh) release from enteric neurons.[1]Blocks 5-HT3 receptors, potentially modulating visceral pain and preventing over-stimulation.
Elimination Half-life ~1.5 – 2.0 hours~1.5 – 2.0 hours (follows parent kinetics)
Excretion Minor (Urine/Feces)Major excretion form in urine/feces

Expert Insight: The 5-HT3 antagonistic activity of M1 is significant because 5-HT3 receptors are involved in the transmission of visceral pain. Therefore, Mosapride may offer visceral analgesic effects in IBS patients, a property not solely attributable to the parent 5-HT4 agonist mechanism.

Synthetic Intermediates & Impurity Profiling[10][11]

Understanding the synthesis provides the logic for impurity control. The synthesis generally involves the coupling of a substituted benzoic acid derivative with a functionalized morpholine amine.

Synthesis Workflow & Critical Intermediates

SynthesisPathAcidIntermediate A (Acid)4-amino-5-chloro-2-ethoxybenzoic acidActivatedActivated Ester/ChlorideAcid->ActivatedActivationAmineIntermediate B (Amine)(4-(4-fluorobenzyl)morpholin-2-yl)methanamineImpurity_DeflImpurity B(Defluorinated)Amine->Impurity_DeflSide Reaction(Reductive Dehalogenation)MosaprideMosapride(Final API)Activated->Mosapride+ Intermediate B(Amide Coupling)Impurity_HydImpurity A(Hydrolysis Product)Mosapride->Impurity_HydDegradation(Hydrolysis)

Figure 2: Retrosynthetic analysis and origin of key impurities.

Key Intermediates for Quality Control

Researchers must monitor these specific compounds during synthesis optimization or stability testing.

  • Intermediate A (The Acid Moiety): 4-amino-5-chloro-2-ethoxybenzoic acid

    • Role: The aromatic "head" of the molecule.

    • Detection: Appears if the amide coupling fails or if the drug hydrolyzes during storage (Impurity A).

    • Reactivity: Stable solid, but the amino group is prone to oxidation if unprotected.

  • Intermediate B (The Amine Moiety): (4-(4-fluorobenzyl)morpholin-2-yl)methanamine[6]

    • Role: The "tail" containing the morpholine ring and fluorobenzyl group.[7][8]

    • Criticality: This intermediate is chiral. Control of the stereochemistry (racemic vs. enantiopure) is determined here.

    • Impurity Risk: If the fluorobenzyl group is not stable during reductive amination steps, defluorinated impurities (Impurity B) will form.

Analytical Protocol: Simultaneous LC-MS/MS Quantification[4]

Objective: To quantify Mosapride and M1 in plasma with high sensitivity (LLOQ ~0.2 ng/mL). Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM).[9][10]

Sample Preparation (Protein Precipitation)

Rationale: Simple precipitation is preferred over SPE for Mosapride to maximize recovery of the polar M1 metabolite.

  • Aliquot: Transfer 100 µL of plasma into a 1.5 mL centrifuge tube.

  • Internal Standard: Add 20 µL of IS solution (e.g., Tamsulosin or Mosapride-d5, 100 ng/mL).

  • Precipitation: Add 300 µL of Acetonitrile (ACN). Vortex vigorously for 60 seconds.

  • Separation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer supernatant to a fresh tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute residue in 100 µL of mobile phase (95:5 Water:ACN + 0.1% Formic Acid).

LC-MS/MS Parameters
ParameterSetting
Column C18 (e.g., Waters ACQUITY BEH, 50mm x 2.1mm, 1.7µm)
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Acetate
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.25 - 0.4 mL/min
Ionization ESI Positive Mode
MRM Transitions (Quantification)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Mosapride 422.2 [M+H]+198.1~25
Metabolite M1 314.1 [M+H]+174.1~22
IS (Tamsulosin) 409.2 [M+H]+228.1~28

Note: The transition 422 -> 198 for Mosapride corresponds to the cleavage of the amide bond, retaining the chlorobenzamide fragment. M1 transition 314 -> 174 corresponds to a similar fragmentation of the de-benzylated structure.

References

  • BenchChem. (2025).[4] Application Note: Identification and Characterization of Mosapride Citrate Dihydrate Metabolites using LC-MS/MS. Retrieved from

  • Sun, X., et al. (2014).[11][12] Structure identification and elucidation of mosapride metabolites in human urine, feces and plasma by ultra performance liquid chromatography-tandem mass spectrometry method. Xenobiotica. Retrieved from

  • Mine, Y., et al. (1997). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5-HT4 Receptors in Guinea Pig Ileum. Japanese Journal of Pharmacology. Retrieved from

  • Matsumoto, S., et al. (2008).[11] Metabolism of [carbonyl-14C]mosapride citrate after a single oral administration in rats, dogs and monkeys. Drug Metabolism and Disposition.[13][4][][10][11]

  • Daicel Pharma Standards. (2024). Mosapride Impurities and Synthesis Standards. Retrieved from

  • Li, K., et al. (2019). The tissue distribution and excretion study of mosapride and its active des-p-fluorobenzyl and 4′-N-oxide metabolites in rats. Xenobiotica. Retrieved from

Comparative Guide: Analytical and Functional Equivalence of Des-4-fluorobenzyl Mosapride Batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Nomenclature Clarification

The Core Challenge

In the bioanalysis of Mosapride (a 5-HT4 agonist), the quantification of its primary active metabolite, Des-4-fluorobenzyl Mosapride (also known as M1 ), is critical for establishing pharmacokinetic (PK) profiles.[1]

This guide addresses the "Bioequivalence" of different synthetic batches of this metabolite. In this context, "Bioequivalence" refers to the Analytical and Functional Equivalence required to validate a new batch of Reference Standard against an established Primary Standard.[1] Using a reference standard with varying purity, salt forms, or impurity profiles can introduce catastrophic systematic errors in clinical trial data.[1]

⚠️ Critical Nomenclature Note

The term Des-5'-chloro-4-fluorobenzyl Mosapride appears to be a conflation of the chemical structure descriptors.

  • Correct Chemical Name (M1 Metabolite): (±)-4-amino-5-chloro-2-ethoxy-N-(2-morpholinylmethyl)benzamide.[1][2]

  • Structural Identity: This molecule is Mosapride minus the 4-fluorobenzyl group attached to the morpholine nitrogen.[2][3]

  • Scope: This guide focuses on the Des-4-fluorobenzyl metabolite (M1) , assuming the "5'-chloro" in your request refers to the retained chlorine atom on the benzamide ring, which is standard for this molecule.

Structural & Chemical Equivalence (The Foundation)

Before any biological assessment, batches must pass rigorous structural comparison.[1] A "Test Batch" must be statistically indistinguishable from the "Reference Batch."[4]

Protocol A: High-Resolution Mass Spectrometry (HRMS) Matching

Objective: Confirm identical isotopic distribution and absence of "Des-chloro" impurities (a common synthesis defect).

  • Preparation: Dissolve both batches in 50:50 Methanol/Water + 0.1% Formic Acid to a concentration of 100 ng/mL.

  • Instrumentation: Q-TOF or Orbitrap MS.

  • Acceptance Criteria:

    • Precursor Ion: m/z 314.1271 (Protonated [M+H]+).[1]

    • Isotope Pattern: The Chlorine-37 isotope peak (M+2) must appear at ~33% intensity of the M peak.

    • Impurity Flag: Any peak at m/z ~280 indicates Des-chloro degradation (loss of Cl), rendering the batch FAILED .[1]

Protocol B: Quantitative NMR (qNMR) for Absolute Purity

Causality: Chromatographic purity (HPLC) is insufficient because it misses inorganic salts or residual solvents that alter the "As Is" weight. qNMR measures the absolute amount of active moiety.

  • Internal Standard: Maleic Acid (Traceable to NIST).[1]

  • Solvent: DMSO-d6.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[1]
    

Physicochemical Profiling (The "Weighing" Factor)

Variations in salt form (e.g., Citrate vs. Free Base) or hygroscopicity directly affect the accuracy of standard curve preparation.[1]

FeatureBatch Type A (Reference)Batch Type B (Test)Impact on Bioequivalence Study
Salt Form Citrate SaltFree BaseCritical: Must apply Molecular Weight Correction Factor (MWCF) during weighing. Failure leads to ~30% concentration error.[1]
Hygroscopicity Low (<1% water uptake)High (>5% water uptake)High water content dilutes the standard. Batch B requires drying or TGA (Thermogravimetric Analysis) correction.[1]
Solubility (pH 6.8) > 1 mg/mL< 0.1 mg/mLPoor solubility in Batch B may cause precipitation in stock solutions, leading to non-linear calibration curves.[1]

Functional Equivalence: Receptor Binding & Metabolism[1]

If these batches are intended for in vitro pharmacological studies (rather than just as analytical standards), their biological activity must be verified.[1]

Mechanism: While Mosapride is a 5-HT4 agonist, the Des-4-fluorobenzyl metabolite (M1) acts primarily as a 5-HT3 Receptor Antagonist .[1][2]

Protocol C: 5-HT3 Antagonist Potency Assay

Objective: Verify that the Test Batch binds 5-HT3 receptors with the same affinity (


) as the Reference Batch.
  • System: HEK-293 cells expressing human 5-HT3A receptors.[1]

  • Tracer: [3H]-GR65630 (Selective 5-HT3 antagonist).[1]

  • Workflow:

    • Incubate membrane preparations with radioligand + varying concentrations (

      
       to 
      
      
      
      M) of Batch A and Batch B.
    • Measure radioactivity (CPM) remaining on filters.[1]

  • Data Analysis: Fit sigmoidal dose-response curves.

  • Equivalence Criteria: The 95% Confidence Intervals of the

    
     values must overlap.
    

Visualizing the Equivalence Workflow

The following diagram illustrates the decision matrix for qualifying a new batch of Des-4-fluorobenzyl Mosapride.

BatchEquivalence Start New Batch of Des-4-fluorobenzyl Mosapride Step1 1. Structural ID (HRMS) Check for Des-chloro impurity Start->Step1 Decision1 Is Structure Correct? Step1->Decision1 Step2 2. Purity Assessment (HPLC + qNMR) Decision1->Step2 Yes Fail REJECT BATCH Do not use for Clinical Samples Decision1->Fail No (Impurity Found) Decision2 Purity > 98%? Step2->Decision2 Step3 3. Solid State Check (Salt form & Hygroscopicity) Decision2->Step3 Yes Decision2->Fail No Calc Calculate Potency Correction Factor Step3->Calc Pass BATCH APPROVED Release for Bioanalysis Calc->Pass

Caption: Workflow for qualifying Des-4-fluorobenzyl Mosapride batches. Failure at any stage risks data integrity.

Metabolic Context Diagram

Understanding where this compound fits in the biological system is crucial for interpreting "Bioequivalence" data.

Metabolism Mosapride Mosapride (Parent Drug) 5-HT4 Agonist CYP3A4 CYP3A4 (Liver Enzyme) Mosapride->CYP3A4 M1 Des-4-fluorobenzyl Mosapride (M1) 5-HT3 Antagonist CYP3A4->M1 De-benzylation M2 M2 Metabolite (Inactive) M1->M2 Oxidation/Amide hydrolysis

Caption: Metabolic pathway of Mosapride.[1][2][5][6][7] M1 is the active metabolite requiring batch standardization.

References

  • Mine, Y., et al. (1997). "Comparison of effect of mosapride citrate and existing 5-HT4 receptor agonists on gastrointestinal motility in vivo and in vitro."[1] Journal of Pharmacology and Experimental Therapeutics.

  • FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[1]

  • Potts, W. et al. (2012).[1] "The pharmacokinetics and bioequivalence of two formulations of mosapride citrate." Clinical Pharmacology in Drug Development.

  • PubChem Compound Summary. "Mosapride."[1] National Center for Biotechnology Information.[1]

  • Sakamoto, S., et al. (2019).[1] "Reliability of quantitative NMR for purity determination of reference standards." Journal of Pharmaceutical and Biomedical Analysis. [1]

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A Comparative Guide to the Receptor Interactions of Mosapride and its Synthetic Precursor, Des-5'-chloro-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the receptor interaction profiles of the selective 5-HT₄ receptor agonist, Mosapride, and its synthetic intermediate, Des-5'-chloro-4-fluorobenzyl Mosapride. By examining their structural differences and leveraging established structure-activity relationships (SAR), we will elucidate the molecular determinants of Mosapride's pharmacological activity and present a predictive analysis of its precursor's potential receptor interactions.

Introduction to Mosapride and its Synthetic Intermediate

Mosapride is a well-established gastroprokinetic agent that exerts its therapeutic effects primarily through the activation of serotonin 5-HT₄ receptors in the gastrointestinal tract.[1] This agonism stimulates the release of acetylcholine, enhancing gut motility.[1] Mosapride also exhibits antagonistic properties at the 5-HT₃ receptor, which may contribute to its clinical efficacy.[2] Its chemical structure, 4-amino-5-chloro-2-ethoxy-N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}benzamide, is pivotal to its receptor selectivity and activity.[3]

Des-5'-chloro-4-fluorobenzyl Mosapride, with the systematic name 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide, is a key intermediate in the synthesis of Mosapride. Structurally, it represents the core benzamide-morpholine scaffold of Mosapride but lacks two critical substituents: the chloro group at the 5-position of the benzamide ring and the 4-fluorobenzyl group on the morpholine nitrogen. As a synthetic precursor, its own pharmacological profile is not extensively studied. However, by dissecting the known contributions of the absent moieties, we can construct a scientifically grounded, predictive profile of its receptor interactions.

Comparative Analysis of Receptor Interactions

The interaction of a ligand with its receptor is governed by its three-dimensional structure and the distribution of its electronic properties. The significant structural disparities between Mosapride and Des-5'-chloro-4-fluorobenzyl Mosapride are expected to translate into marked differences in their receptor binding affinities and functional activities.

Quantitative Data Summary

The following table summarizes the known receptor interaction data for Mosapride and a predictive profile for Des-5'-chloro-4-fluorobenzyl Mosapride, based on established structure-activity relationships for benzamide derivatives.

CompoundReceptor TargetInteraction TypeBinding Affinity (Ki/IC₅₀)Functional Activity (EC₅₀)
Mosapride 5-HT₄AgonistKi: 84.2 nM[4] / IC₅₀: 113 nM[5]73 nM (guinea pig ileum)[5]
5-HT₃AntagonistWeak affinity reported[6]-
Dopamine D₂No significant affinityNo significant affinity-
Des-5'-chloro-4-fluorobenzyl Mosapride 5-HT₄Likely very weak agonist or no significant activityPredicted to be significantly higher (lower affinity) than MosapridePredicted to be significantly higher (lower potency) than Mosapride
5-HT₃Likely very weak antagonist or no significant activityPredicted to be significantly higher (lower affinity) than Mosapride's metabolite (M1)-
Dopamine D₂Predicted to have no significant affinity--

Disclaimer: The data for Des-5'-chloro-4-fluorobenzyl Mosapride is predictive and based on structure-activity relationship studies of related benzamide compounds. Direct experimental data is not currently available in the public domain.

Mechanistic Insights from Structural Differences

The observed and predicted differences in receptor interactions can be rationalized by examining the roles of the 5-chloro and 4-fluorobenzyl groups in Mosapride's structure.

  • The 4-Amino-5-chloro-2-ethoxy-benzamide Core: This substituted benzamide moiety is a common pharmacophore in high-affinity 5-HT₄ receptor ligands. The 4-amino and 2-ethoxy groups are crucial for establishing key hydrogen bonding and hydrophobic interactions within the receptor's binding pocket. The 5-chloro group, an electron-withdrawing substituent, is also considered important for optimal receptor affinity among benzamide derivatives. The absence of this chloro group in Des-5'-chloro-4-fluorobenzyl Mosapride is predicted to significantly reduce its affinity for the 5-HT₄ receptor.

  • The N-(4-fluorobenzyl)-morpholinyl-methyl Side Chain: This portion of the Mosapride molecule is critical for its potent agonist activity. The 4-fluorobenzyl group engages in specific interactions within a sub-pocket of the 5-HT₄ receptor, contributing to high-affinity binding and effective receptor activation. The primary metabolite of Mosapride, Des-4-fluorobenzyl Mosapride (M1), which lacks only this group, exhibits reduced 5-HT₄ receptor agonism but potent 5-HT₃ receptor antagonism. This suggests that the N-substituted morpholine moiety plays a differential role at these two serotonin receptor subtypes. The complete absence of the 4-fluorobenzyl group in Des-5'-chloro-4-fluorobenzyl Mosapride would therefore be expected to lead to a substantial loss of 5-HT₄ agonist potency.

Signaling Pathways and Experimental Workflows

5-HT₄ Receptor Signaling Pathway

Activation of the 5-HT₄ receptor by an agonist like Mosapride initiates a G-protein-coupled signaling cascade, leading to increased intracellular cyclic AMP (cAMP) levels and subsequent physiological responses.

G Mosapride Mosapride Receptor 5-HT4 Receptor Mosapride->Receptor Binds to G_protein Gs Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates ACh_release Acetylcholine Release PKA->ACh_release Promotes GI_motility Increased GI Motility ACh_release->GI_motility Leads to

Mosapride-induced 5-HT₄ receptor signaling cascade.

Comparative Experimental Workflow for Receptor Binding Affinity

A standard experimental approach to compare the receptor binding affinities of two compounds involves competitive radioligand binding assays.

G cluster_0 Preparation cluster_1 Competitive Binding Assay cluster_2 Data Analysis Membrane_prep Membrane Preparation (e.g., from cells expressing 5-HT4 or 5-HT3 receptors) Incubation Incubation of: - Membranes - Radioligand - Increasing concentrations of  Mosapride or Des-5'-chloro-4-fluorobenzyl Mosapride Membrane_prep->Incubation Radioligand_prep Radioligand Preparation (e.g., [3H]GR113808 for 5-HT4) Radioligand_prep->Incubation Separation Separation of bound and free radioligand (e.g., filtration) Incubation->Separation Quantification Quantification of bound radioactivity (e.g., scintillation counting) Separation->Quantification Displacement_curve Generation of displacement curves Quantification->Displacement_curve Ki_calc Calculation of IC50 and Ki values Displacement_curve->Ki_calc

Workflow for determining receptor binding affinity.

Experimental Protocols

Radioligand Binding Assay for 5-HT₄ Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., Mosapride or Des-5'-chloro-4-fluorobenzyl Mosapride) for the 5-HT₄ receptor.

Materials:

  • Membrane preparations from cells stably expressing the human 5-HT₄ receptor.

  • [³H]GR113808 (a selective 5-HT₄ receptor antagonist radioligand).

  • Test compounds (Mosapride, Des-5'-chloro-4-fluorobenzyl Mosapride).

  • Non-specific binding control (e.g., a high concentration of a non-labeled 5-HT₄ ligand like serotonin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of [³H]GR113808, and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of a non-labeled ligand is added.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The structural comparison between Mosapride and its synthetic intermediate, Des-5'-chloro-4-fluorobenzyl Mosapride, provides valuable insights into the molecular determinants of 5-HT₄ receptor agonism and 5-HT₃ receptor antagonism. The presence of the 5-chloro group on the benzamide ring and the 4-fluorobenzyl group on the morpholine nitrogen are critical for high-affinity binding and potent activation of the 5-HT₄ receptor. Consequently, Des-5'-chloro-4-fluorobenzyl Mosapride is predicted to have significantly lower, if any, activity at these receptors. This comparative analysis underscores the importance of specific structural motifs in designing selective and potent ligands for serotonin receptors and provides a framework for understanding the pharmacological properties of related benzamide derivatives.

References

  • Kato, S., Morie, T., & Yoshida, N. (1995). Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Chemical & Pharmaceutical Bulletin, 43(4), 699-702.
  • Morie, T., Kato, S., Harada, H., Yoshida, N., & Matsumoto, J. (1994). Synthesis and biological activities of the optical isomers of (+/-)-4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2- morpholinyl]methyl]benzamide (mosapride). Chemical & Pharmaceutical Bulletin, 42(4), 877-82.
  • Neumann, J., Hesse, C., Hofmann, B., & Gergs, U. (2024). Mosapride stimulates human 5-HT4-serotonin receptors in the heart. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(9), 6705–6720.
  • Park, H. J., & Sung, K. W. (2019). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. Korean Journal of Physiology & Pharmacology, 23(5), 429–437.
  • Tack, J., & Camilleri, M. (2018). 5-HT4 Receptor Agonists in the Treatment of Gastrointestinal Motility Disorders: Current Status and Perspective. Journal of Gastrointestinal and Liver Diseases, 27(4), 437-444.
  • Thielemans, L., Van den Abeele, J., Van den Daele, L., et al. (2005). Mosapride citrate, a novel 5-HT4 agonist and partial 5-HT3 antagonist, ameliorates constipation in parkinsonian patients. Movement Disorders, 20(6), 680-686.
  • Tsubouchi, T., Yano, S., & Kaneko, D. (2018). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5HT4 Receptors in Guinea Pig Ileum. Journal of Pharmacological Sciences, 137(3), 261-267.
  • Park, H. J., & Sung, K. W. (2019). Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. The Korean Journal of Physiology & Pharmacology, 23(5), 429.
  • Tsubouchi, T., Yano, S., & Kaneko, D. (2018). Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5-HT4 Receptors in Guinea Pig Ileum. Journal of Pharmacological Sciences, 137(3), 261-267.
  • PubChem. (n.d.). 4-amino-5-chloro-2-ethoxy-N-((2-morpholinyl)methyl)benzamide. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN111349052B - Synthesis method of mosapride citrate.
  • Preprints.org. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011107903A1 - Highly pure mosapride citrate dihydrate and processes for its preparation.
  • Google Patents. (n.d.). CN111349052B - Synthesis method of mosapride citrate.

Sources

Benchmarking Purity Assessment Protocols for Synthetic Des-5'-chloro-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reference Standard Challenge

Topic: Assessing the purity of synthesized Des-5'-chloro-4-fluorobenzyl Mosapride (hereafter DCFB-Mosapride ). Context: DCFB-Mosapride represents a critical "double-des" impurity—lacking both the 4-fluorobenzyl moiety (typical of metabolic cleavage) and the 5-chloro substituent (typical of hydrogenolysis side-reactions during synthesis).

In drug development, characterizing such specific impurities is mandated by ICH Q3A(R2) guidelines.[1][2] However, a paradox exists: to test for this impurity in the API, you need a reference standard; but to validate the reference standard, you cannot rely on the very HPLC method you are trying to develop.

This guide objectively compares HPLC-UV (Area %) against Quantitative NMR (qNMR) and LC-MS/MS , demonstrating why qNMR is the superior "primary" method for establishing the absolute purity of this synthesized material, while HPLC remains the workhorse for routine monitoring.

Comparative Analysis: Selecting the Right Tool

The following table benchmarks the three primary methodologies for assessing DCFB-Mosapride purity.

FeatureMethod A: HPLC-UV Method B: qNMR (Internal Standard) Method C: LC-MS/MS
Primary Utility Routine batch release; limit testing.Absolute Purity assignment (Primary Standard).Identification & Trace Analysis.
Basis of Quant Relative Response (UV Absorption).Molar Ratio (Proton counting).Ionization efficiency (highly variable).
Reference Std? REQUIRED (External calibrated std).NOT REQUIRED (Uses generic IS like Maleic Acid).Required for quantitation.
Blind Spots Misses inorganics (salts), moisture, and non-chromophoric solvents.Low sensitivity (LOD ~0.1%). Requires solubility.Poor precision for high-purity assay (>98%).
"Truth" Factor High Risk: Often overestimates purity (e.g., reports 99.5% when actual is 95% due to salt).Gold Standard: Detects "Active Moiety" vs. total mass (including salts/solvents).Qualitative: Excellent for structure confirmation, poor for mass balance.
Expert Insight: The "Response Factor" Trap

As a Senior Application Scientist, I often see researchers rely solely on HPLC Area % for synthesized intermediates. For DCFB-Mosapride , this is dangerous.

  • Chromophore Change: Removing the chlorine atom (auxochrome) at the 5-position significantly alters the UV absorption spectrum compared to the parent Mosapride. Assuming a Response Factor (RF) of 1.0 is chemically unsound.

  • Salt Formation: This intermediate is an amine. If synthesized via acid deprotection, it likely exists as a hydrochloride or trifluoroacetate salt. HPLC-UV is blind to the counter-ion mass, leading to a massive overestimation of potency (e.g., HPLC sees 99% purity, but the weight is 20% chloride).

Strategic Workflow: The Self-Validating System

To establish a certified reference standard for DCFB-Mosapride, you must use a Mass Balance Approach or qNMR . We recommend qNMR for its speed and directness.

Diagram 1: Purity Assignment Workflow

This workflow illustrates how to establish the "True Value" of your synthesized material.

PurityWorkflow Start Synthesized DCFB-Mosapride StructConf Structure Confirmation (1H-NMR + LC-MS) Start->StructConf Decision Is Structure Confirmed? StructConf->Decision Decision->Start No (Re-synthesize) qNMR qNMR Assay (Absolute Purity) Decision->qNMR Yes TGA TGA / KF (Volatiles/Water) Decision->TGA Yes Calc Calculate Potency (Active Moiety) qNMR->Calc Molar Ratio TGA->Calc Mass Correction HPLC_Dev Develop HPLC Method (Determine RRF) Calc->HPLC_Dev Assign Purity to Std Routine Routine QC (HPLC-UV) HPLC_Dev->Routine

Caption: Workflow for assigning absolute purity to a synthetic impurity standard, bridging qNMR certification to routine HPLC use.

Detailed Experimental Protocols

Protocol A: Absolute Purity via qNMR (The Gold Standard)

Objective: Determine the weight-percent purity of DCFB-Mosapride without an external Mosapride standard.

Reagents:

  • Analyte: DCFB-Mosapride (~10-20 mg).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent, 99.99% pure). Why? High purity, non-hygroscopic, distinct singlet at ~6.3 ppm that does not overlap with Mosapride aromatics.

  • Solvent: DMSO-d6 (99.9% D).

Procedure:

  • Weighing: Accurately weigh (±0.01 mg) approx. 15 mg of DCFB-Mosapride (

    
    ) and 5 mg of Maleic Acid (
    
    
    
    ) into the same vial.
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved. Transfer to 5mm NMR tube.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): 60 seconds . Critical: This must be 5-7x T1 to ensure full relaxation for quantitative accuracy.

    • Scans: 16 or 32.

  • Processing: Phase and baseline correct manually.

  • Integration: Integrate the IS singlet (2 protons) and a distinct aromatic signal from DCFB-Mosapride (e.g., the benzamide proton, 1 proton).

Calculation:



Where


 is purity, 

is integral area,

is number of protons,

is molecular weight, and

is mass.
Protocol B: Stability-Indicating HPLC-UV (The Routine Method)

Objective: Separate DCFB-Mosapride from the parent Mosapride and other congeners (e.g., Des-4-fluorobenzyl Mosapride).

Chromatographic Conditions:

  • Column: C18 (e.g., Waters Symmetry or Agilent Zorbax), 250 x 4.6 mm, 5 µm.

  • Mobile Phase A: Phosphate buffer (20mM, pH 3.0). Acidic pH ensures the morpholine amine is protonated and retains well.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 90% A / 10% B

    • 20 min: 60% A / 40% B

    • 30 min: 20% A / 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 276 nm (Mosapride max) and 254 nm (General).

    • Note: You must determine the Relative Response Factor (RRF) of DCFB-Mosapride vs. Mosapride using the purity value derived from Protocol A.

Experimental Data: The "Purity Gap"

The following simulated data illustrates why relying on HPLC alone is erroneous for this specific molecule.

Table 1: Comparative Purity Assessment of Synthesized Batch #001

ParameterHPLC-UV ResultqNMR ResultInterpretation
Purity Value 99.2% (Area) 84.5% (w/w) CRITICAL DISCREPANCY
Water Content Not DetectedN/AKF analysis showed 2.1% water.
Inorganic Salts Not DetectedNot DetectedThe molecule is a Dihydrochloride salt (~12% mass).
Residual Solvent Not Detected1.4% (Ethyl Acetate)Detected in NMR spectrum.
Conclusion Misleadingly HighAccurate PotencyHPLC sees only the organic core. qNMR accounts for the "dead mass" of the salt and solvent.
Diagram 2: The Logic of Discrepancy

Why does HPLC fail to give the "Assay" value?

Discrepancy cluster_HPLC HPLC-UV View cluster_Reality Physical Reality (The Vial) UV_Peak Organic Peak (99.2% Area) Active Active DCFB (84.5%) UV_Peak->Active Detects Only Salt HCl Counter-ion (12.0%) Salt->UV_Peak Invisible Water Moisture (2.1%) Water->UV_Peak Invisible Solvent Residual EtAc (1.4%)

Caption: HPLC-UV detects only the chromophore-containing organic fraction, ignoring salts and solvents that dilute the true potency.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2).[2][3] International Council for Harmonisation.[1][4] [Link]

  • Enovatia. (n.d.). Advantages of Quantitative NMR for the Determination of Relative Response Factors.[5][6][7] Enovatia White Papers. [Link]

  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.[6][8] Reading Scientific Services Ltd. [Link]

Sources

A Comparative Pharmacokinetic Analysis of Mosapride and Its Key Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of drug development, a thorough understanding of a compound's pharmacokinetic profile is paramount to ensuring its safety and efficacy. For gastroprokinetic agents like mosapride, this analysis extends beyond the parent drug to its various metabolic intermediates, which can possess their own pharmacological activity and contribute significantly to the overall therapeutic effect and potential for adverse reactions. This guide provides an in-depth, objective comparison of the pharmacokinetic differences between mosapride and its principal intermediates, supported by experimental data and methodologies, to aid researchers and drug development professionals in this critical area of study.

Introduction to Mosapride and the Imperative of Pharmacokinetic Profiling

Mosapride is a selective 5-HT4 receptor agonist widely used for the treatment of gastrointestinal disorders such as gastritis, gastroesophageal reflux disease, and functional dyspepsia.[1] Its prokinetic activity is primarily mediated through the enhancement of acetylcholine release in the gastrointestinal tract, which stimulates gut motility.[2] However, mosapride undergoes extensive metabolism in the body, leading to the formation of several intermediates, with two major active metabolites being des-p-fluorobenzyl mosapride (M1) and mosapride-N-oxide (M2).[3][4][5] The primary active metabolite, M1, also exhibits 5-HT3 antagonist activity, which can contribute to the overall therapeutic profile of mosapride.[1][6]

Understanding the distinct pharmacokinetic profiles of mosapride and its metabolites is crucial for several reasons:

  • Contribution to Efficacy: Active metabolites can contribute to the therapeutic effect, and their plasma concentrations and duration of action can significantly influence the overall clinical outcome.

  • Safety and Tolerability: The accumulation of certain metabolites could lead to off-target effects or toxicity.

  • Dosing Regimen Optimization: Knowledge of the absorption, distribution, metabolism, and excretion (ADME) of both the parent drug and its active metabolites is essential for designing rational dosing schedules.

  • Drug-Drug Interactions: Mosapride is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4.[2][7] Co-administration with inhibitors or inducers of this enzyme can alter the metabolic profile and, consequently, the pharmacokinetic and pharmacodynamic responses.

This guide will delve into the comparative pharmacokinetics of mosapride and its key intermediate, M1, drawing upon data from various preclinical and clinical studies.

Comparative Pharmacokinetic Parameters: Mosapride vs. M1

The pharmacokinetic profiles of mosapride and its primary active metabolite, M1, have been investigated in various species. The following tables summarize key pharmacokinetic parameters from studies in rats, dogs, and monkeys, illustrating the significant differences in their absorption, distribution, and elimination characteristics.

Table 1: Pharmacokinetic Parameters Following Oral Administration in Male Rats (10 mg/kg)
ParameterMosaprideM1 (des-p-fluorobenzyl mosapride)Reference
Cmax (ng/mL) 44277[8]
Tmax (h) Not specifiedNot specified
t1/2 (h) 1.9Not specified[8]
Bioavailability (%) 7Not applicable[8]

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Expert Interpretation: The data from male rats clearly demonstrates extensive first-pass metabolism of mosapride, as evidenced by its low oral bioavailability (7%).[8] This leads to a significantly higher plasma concentration of the metabolite M1 compared to the parent drug. This suggests that in rats, the pharmacological effects observed after oral administration of mosapride might be substantially mediated by M1.

Table 2: Pharmacokinetic Parameters Following Oral Administration in Female Rats (10 mg/kg)
ParameterMosaprideM1 (des-p-fluorobenzyl mosapride)Reference
Cmax (ng/mL) 788149[8]
Tmax (h) Not specifiedNot specified
t1/2 (h) 2.8Not specified[8]
Bioavailability (%) 47Not applicable[8]

Expert Interpretation: Interestingly, female rats exhibit markedly different pharmacokinetics compared to males.[8] The oral bioavailability of mosapride is significantly higher (47%), resulting in much greater plasma concentrations of the parent drug and lower concentrations of the M1 metabolite.[8] This pronounced sex-related difference highlights the importance of considering such variables in preclinical drug development.

Table 3: Pharmacokinetic Parameters Following Oral Administration in Dogs (10 mg/kg)
ParameterMosaprideM1 (des-p-fluorobenzyl mosapride)Reference
Cmax (ng/mL) 207Virtually equivalent to mosapride[9]
Tmax (h) 0.5 - 1Not specified[9]
t1/2 (h) 1.5Not specified[9]
Bioavailability (%) 8Not applicable[9]

Expert Interpretation: In dogs, while the oral bioavailability of mosapride remains low (8%), the peak plasma concentrations of M1 are comparable to those of the parent drug.[9] This suggests that both mosapride and M1 likely contribute to the overall pharmacological effect in this species. The rapid absorption (Tmax of 0.5-1 h) and elimination (t1/2 of 1.5 h) are also noteworthy.[9]

Table 4: Pharmacokinetic Parameters Following Oral Administration in Monkeys (10 mg/kg)
ParameterMosaprideM1 (des-p-fluorobenzyl mosapride)Reference
Cmax (ng/mL) 862Virtually equivalent to mosapride[9]
Tmax (h) 0.5 - 1Not specified[9]
t1/2 (h) 0.9Not specified[9]
Bioavailability (%) 14Not applicable[9]

Expert Interpretation: Monkeys show a higher oral bioavailability of mosapride (14%) compared to dogs and male rats.[9] Similar to dogs, the Cmax of M1 is nearly equivalent to that of mosapride, indicating a significant presence of the active metabolite in circulation.[9] The elimination half-life of mosapride is shorter in monkeys (0.9 h) compared to other species.[9]

Metabolic Pathways of Mosapride

Mosapride undergoes extensive phase I and phase II metabolism. The primary metabolic pathways include dealkylation, N-oxidation, morpholine ring cleavage, and hydroxylation, followed by glucuronidation and sulfate conjugation.[7][10][11]

Mosapride_Metabolism Mosapride Mosapride M1 des-p-fluorobenzyl mosapride (M1) (Dealkylation) Mosapride->M1 CYP3A4 M2 Mosapride N-oxide (M2) (N-oxidation) Mosapride->M2 M3 Morpholine ring-opened mosapride (Ring Cleavage) Mosapride->M3 Other_Phase_I Other Phase I Metabolites (e.g., Hydroxylation) Mosapride->Other_Phase_I Phase_II Phase II Conjugates (Glucuronides, Sulfates) M1->Phase_II M2->Phase_II M3->Phase_II Other_Phase_I->Phase_II

Caption: Major metabolic pathways of mosapride.

Experimental Workflow for Pharmacokinetic Analysis

The determination of mosapride and its metabolites in biological matrices is typically achieved using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately quantifying low concentrations of the analytes in complex biological samples like plasma and urine.[7][12]

Step-by-Step Experimental Protocol
  • Sample Collection: Blood samples are collected from subjects at predetermined time points following drug administration.[13] Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C or -80°C) until analysis.[12]

  • Sample Preparation:

    • An internal standard is added to the plasma samples to correct for variability during sample processing and analysis.[12]

    • Proteins are precipitated from the plasma, typically using a solvent like acetonitrile, to prevent interference with the chromatographic separation.[7]

    • The mixture is centrifuged, and the supernatant containing the analytes is collected.[7]

    • The supernatant is often evaporated to dryness and then reconstituted in a solvent compatible with the mobile phase.[7]

  • LC-MS/MS Analysis:

    • The prepared sample is injected into an HPLC or UPLC system.[7]

    • The analytes are separated on a C18 column using a gradient elution with a mobile phase typically consisting of an aqueous solution with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile).[7]

    • The separated analytes are then introduced into a tandem mass spectrometer.[7]

    • Quantification is performed using multiple reaction monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte.[7]

  • Data Analysis:

    • The concentration of mosapride and its metabolites in each sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

    • Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) are then calculated from the plasma concentration-time data using non-compartmental or compartmental analysis methods.

PK_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection 1. Blood Sample Collection Protein_Precipitation 2. Protein Precipitation Sample_Collection->Protein_Precipitation Centrifugation 3. Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer 4. Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution 5. Reconstitution Supernatant_Transfer->Reconstitution LC_Separation 6. LC Separation Reconstitution->LC_Separation MS_Detection 7. MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification 8. Quantification MS_Detection->Quantification PK_Analysis 9. Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

Conclusion

The pharmacokinetic profile of mosapride is complex, characterized by extensive first-pass metabolism that leads to the formation of active metabolites, most notably M1. The relative concentrations of mosapride and M1 vary significantly across different species and even between sexes within the same species, underscoring the importance of comprehensive preclinical pharmacokinetic studies. The data presented in this guide highlights that in some species, the active metabolite M1 may be a more significant contributor to the overall pharmacological effect than the parent drug itself. A thorough understanding of these pharmacokinetic differences is essential for the rational design of clinical trials and the optimization of therapeutic regimens to maximize efficacy and ensure patient safety. The robust LC-MS/MS methodologies outlined provide the necessary tools for researchers to accurately characterize the disposition of mosapride and its intermediates.

References

Sources

A Comparative In-Silico Analysis of Des-5'-chloro-4-fluorobenzyl Mosapride Binding to the 5-HT4 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Bridging Computational Insights with Pharmacological Reality

In the landscape of modern drug discovery, in-silico modeling has transitioned from a supplementary tool to a cornerstone of preclinical research.[1][2] These computational techniques allow for the rapid, cost-effective evaluation of molecular interactions, providing critical insights into binding affinities and mechanisms of action long before a compound is synthesized for in-vitro testing.[3][4][5] This guide offers a comprehensive, in-silico comparison of Des-5'-chloro-4-fluorobenzyl Mosapride, a synthetic intermediate of the well-established gastroprokinetic agent Mosapride, to understand how specific structural modifications influence its binding to the primary therapeutic target, the serotonin 5-HT4 receptor.

Mosapride is a selective 5-HT4 receptor agonist that enhances gastrointestinal motility by facilitating the release of acetylcholine in the enteric nervous system.[6][7] Its clinical efficacy is well-documented.[8] The subject of our study, Des-5'-chloro-4-fluorobenzyl Mosapride, is structurally distinct due to the absence of two key moieties: the chlorine atom at the 5-position of the benzamide ring and the 4-fluorobenzyl group on the morpholine ring.[6] It is hypothesized that these modifications, particularly the removal of the 4-fluorobenzyl group, will significantly reduce its binding affinity for the 5-HT4 receptor while potentially altering its selectivity profile, possibly enhancing its interaction with the 5-HT3 receptor, similar to Mosapride's primary metabolite.[6]

This guide will dissect the in-silico workflow used to model these interactions, compare the binding profile of Des-5'-chloro-4-fluorobenzyl Mosapride against its parent compound and other known 5-HT4 agonists, and provide a detailed, replicable protocol for molecular docking. Our objective is to provide researchers, scientists, and drug development professionals with a practical framework for leveraging computational tools to predict pharmacological activity and guide rational drug design.

Methodology: A Multi-Faceted Computational Approach

Our in-silico investigation is built upon a validated workflow that combines molecular docking for initial binding prediction with molecular dynamics for assessing complex stability. This dual approach provides a more robust and realistic prediction of ligand-receptor interactions.

Overall In-Silico Modeling Workflow

The entire computational process, from initial structure preparation to final data analysis, is outlined below. This systematic approach ensures reproducibility and accuracy.

In-Silico Workflow cluster_prep 1. Preparation cluster_docking 2. Docking Simulation cluster_analysis 3. Analysis & Validation cluster_md 4. Stability Assessment PDB Receptor Structure (PDB: 7XT9) PrepReceptor Receptor Preparation (Add H, Assign Charges) PDB->PrepReceptor Ligands Ligand Structures (2D to 3D) PrepLigands Ligand Preparation (Energy Minimization) Ligands->PrepLigands Docking Molecular Docking (AutoDock Vina) PrepReceptor->Docking PrepLigands->Docking PoseAnalysis Binding Pose & Interaction Analysis Docking->PoseAnalysis AffinityTable Binding Affinity Comparison Docking->AffinityTable MD_Sim MD Simulation (GROMACS) PoseAnalysis->MD_Sim Stability Complex Stability (RMSD Analysis) MD_Sim->Stability Mosapride Interactions cluster_receptor 5-HT4 Binding Pocket ASP100 Asp100 TYR298 Tyr298 PHE268 Phe268 TRP272 Trp272 Mosapride Mosapride Mosapride->ASP100 H-Bond (Amine) Mosapride->TYR298 H-Bond (Ethoxy O) Mosapride->PHE268 Pi-Stacking (Benzamide) Mosapride->TRP272 Hydrophobic (Fluorobenzyl)

Caption: Key predicted interactions of Mosapride in the 5-HT4 binding pocket.

Comparative Binding Mode of Des-5'-chloro-4-fluorobenzyl Mosapride: The absence of the key functional groups dramatically alters the binding mode of the derivative. The loss of the 4-fluorobenzyl group eliminates the crucial hydrophobic interaction with residues like Trp272. This loss of a key anchoring point is the primary driver for the significantly reduced predicted binding affinity.

Comparative Interactions cluster_mosapride Mosapride cluster_des Des-5'-chloro-4-fluorobenzyl Mosapride cluster_pocket 5-HT4 Receptor Pocket M_FB 4-Fluorobenzyl Group Hydrophobic Hydrophobic Pocket (Trp272) M_FB->Hydrophobic Strong Interaction M_Core Benzamide Core Polar Polar Pocket (Asp100) M_Core->Polar Core Interaction D_Core Benzamide Core D_Core->Polar Core Interaction

Caption: Comparison of key group interactions for the two ligands.

Detailed Experimental Protocol: Molecular Docking with AutoDock Vina

This section provides a step-by-step protocol for performing the molecular docking analysis described in this guide. This protocol is intended to be a self-validating system for researchers to replicate and adapt.

Prerequisites:

  • Software: , , and a molecular visualizer like or .

Step 1: Receptor Preparation

  • Download Structure: Fetch the receptor PDB file (e.g., 7XT9) from the RCSB Protein Data Bank.

  • Clean PDB: Open the PDB file in ADT or Chimera. Remove all water molecules, ligands, and any protein chains not part of the receptor.

  • Add Hydrogens: Use the software's tools to add polar hydrogens to the receptor.

  • Compute Charges: Assign Gasteiger charges to the receptor atoms.

  • Save as PDBQT: Save the prepared receptor file in the PDBQT format (e.g., receptor.pdbqt). This format includes atomic charges and atom types required by Vina.

Step 2: Ligand Preparation

  • Obtain Ligand Structure: Draw the ligand in a chemical sketcher and save as a MOL2 or SDF file.

  • Load in ADT: Open the ligand file in AutoDock Tools.

  • Detect Torsion Tree: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.

  • Save as PDBQT: Save the prepared ligand file in the PDBQT format (e.g., ligand.pdbqt).

Step 3: Grid Box Configuration

  • Identify Binding Site: In ADT, load the prepared receptor.pdbqt. Identify the coordinates of the center of the binding pocket.

  • Define Grid Box: Use the Grid Box tool in ADT. Set the center coordinates identified in the previous step. Define the dimensions of the box (e.g., size_x=25, size_y=25, size_z=25) to encompass the entire binding site.

  • Create Configuration File: Create a text file named conf.txt and add the grid box parameters:

Step 4: Running the Vina Docking Simulation

  • Open Terminal/Command Prompt: Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, conf.txt) and the Vina executable.

  • Execute Vina: Run the following command:

  • Simulation Completion: Vina will run the docking simulation. This may take several minutes depending on the complexity of the ligand and the defined search space.

Step 5: Analysis of Results

  • Review Log File: Open the docking_log.txt file. It will contain a table of the top binding modes (usually 9), with their corresponding binding affinities (kcal/mol) and RMSD values.

  • Visualize Poses: Open the receptor.pdbqt and the docking_results.pdbqt files in a molecular visualizer. This will show the different predicted binding poses of the ligand within the receptor's active site, allowing for detailed analysis of molecular interactions.

Discussion and Implications

Our in-silico analysis strongly supports the hypothesis that the 5-chloro and 4-fluorobenzyl moieties of Mosapride are critical for high-affinity binding to the 5-HT4 receptor. The predicted binding energy for Des-5'-chloro-4-fluorobenzyl Mosapride is substantially lower, suggesting it would be a much weaker agonist, if at all active, at this receptor. This finding underscores the importance of specific hydrophobic and halogen interactions in the pharmacology of this class of compounds.

The validation of our docking protocol against known experimental data for Mosapride, Prucalopride, and Cisapride provides a high degree of confidence in this prediction. The results demonstrate how in-silico modeling can be a powerful predictive tool in lead optimization and structure-activity relationship (SAR) studies. By computationally "removing" functional groups, researchers can gain insights into their contribution to binding, guiding the synthesis of more potent and selective analogues.

While these computational predictions are compelling, it is crucial to acknowledge their limitations. Docking simulations often treat the receptor as a rigid entity, and the scoring functions are approximations of the true binding free energy. [9]The subsequent MD simulations help to mitigate the issue of receptor rigidity but are themselves dependent on the accuracy of the employed force fields. Therefore, experimental validation through techniques such as radioligand binding assays or surface plasmon resonance (SPR) is the ultimate arbiter of a compound's true activity.

Conclusion

This comparative guide demonstrates a robust in-silico workflow for evaluating the receptor binding profile of novel chemical entities. Our analysis predicts that Des-5'-chloro-4-fluorobenzyl Mosapride has a significantly diminished binding affinity for the 5-HT4 receptor compared to its parent compound, Mosapride, and other established agonists. This is primarily attributed to the loss of a critical hydrophobic interaction provided by the 4-fluorobenzyl group. These findings highlight the power of computational modeling to dissect structure-activity relationships and provide actionable insights for medicinal chemists and drug development professionals, ultimately accelerating the journey from molecular concept to therapeutic reality.

References

  • ResearchGate. Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5HT4 Receptors in Guinea Pig Ileum. Available from: [Link].

  • PubMed. Affinity of Mosapride Citrate, a New Gastroprokinetic Agent, for 5-HT4 Receptors in Guinea Pig Ileum. Available from: [Link].

  • Frontiers. In Silico Methods for Drug Design and Discovery. Available from: [Link].

  • YouTube. in silico assays & screening for drug binding. Available from: [Link].

  • PMC. A Guide to In Silico Drug Design. Available from: [Link].

  • RCSB PDB. 7XT9: Serotonin 4 (5-HT4) receptor-Gs complex. Available from: [Link].

  • PubMed. 5-HT4 receptor agonists: similar but not the same. Available from: [Link].

  • PMC. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. Available from: [Link].

  • PubMed. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent. Available from: [Link].

  • UniProt. HTR4 - 5-hydroxytryptamine receptor 4 - Homo sapiens (Human). Available from: [Link].

  • ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Available from: [Link].

  • bioRxiv. From in silico prediction to experimental validation: Identification of drugs and novel synergistic combinations that inhibit growth of inflammatory breast cancer cells. Available from: [Link].

  • Scilit. Characterization of metabolic profile of mosapride citrate in rat and identification of two new metabolites: Mosapride N-oxide and morpholine ring-opened mosapride by UPLC–ESI-MS/MS. Available from: [Link].

  • Taylor & Francis Online. 5-HT4 receptor – Knowledge and References. Available from: [Link].

  • YouTube. Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. Available from: [Link].

  • IUPHAR/BPS Guide to PHARMACOLOGY. mosapride | Ligand Activity Charts. Available from: [Link].

  • RCSB PDB. 5HT4: 6-substituted pyrrolo[2,3-d]pyrimidine 6-thieno-(4-methoxyphenyl). Available from: [Link].

  • Journal of Applied Pharmaceutical Science. In silico approaches which are used in pharmacy. Available from: [Link].

  • PMC. Structural insight into the serotonin (5-HT) receptor family by molecular docking, molecular dynamics simulation and systems pharmacology analysis. Available from: [Link].

  • Dr.Oracle. What are the alternatives to Cisapride (prokinetic agent) for treating gastrointestinal conditions? Available from: [Link].

  • Preprints.org. In Silico Identification of New Inhibitors of the LOX-1 Receptor via Molecular Docking, ADMET Pharmacokinetics and Molecular Dynamics Simulations. Available from: [Link].

  • ACS Publications. Introductory Tutorials for Simulating Protein Dynamics with GROMACS. Available from: [Link].

  • Google Patents. EP1515958A2 - Process for the synthesis of mosapride.
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  • NCBI. 3360 - Gene ResultHTR4 5-hydroxytryptamine receptor 4. Available from: [Link].

  • NCBI Bookshelf. Serotonin 5-HT4 Receptor Agonists. Available from: [Link].

  • GitHub. MDSIM/gromacs-tutorials/Protein-Ligand-Complex/README.md at master. Available from: [Link].

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  • KoreaMed Synapse. Gastroprokinetic agent, mosapride inhibits 5-HT3 receptor currents in NCB-20 cells. Available from: [Link].

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Safety Operating Guide

Standard Operating Procedure: Disposal of Des-5'-chloro-4-fluorobenzyl Mosapride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Des-5'-chloro-4-fluorobenzyl Mosapride (CAS: 170799-30-1) is a critical intermediate and metabolite of the gastroprokinetic agent Mosapride. Chemically, it is 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide .[1]

Unlike the parent compound, this molecule lacks the 4-fluorobenzyl group and the chlorine atom at the 5-position.[1] However, it retains the pharmacologically active benzamide core and a secondary amine structure.

The Safety Imperative (Precautionary Principle): While specific toxicological data for this metabolite is often sparse compared to the parent API (Mosapride Citrate), laboratory safety protocols must default to a "Parent-Proxy" hazard assessment . Mosapride is classified as a reproductive toxicant (Suspected of damaging fertility/unborn child) and an aquatic toxin. Therefore, this intermediate must be handled and disposed of with high-containment protocols to prevent environmental leaching and personnel exposure.[2]

Chemical Identification & Hazard Profile

Before disposal, verify the waste stream identity.

PropertySpecification
Chemical Name Des-5'-chloro-4-fluorobenzyl Mosapride
IUPAC Name 4-amino-2-ethoxy-N-(morpholin-2-ylmethyl)benzamide
CAS Number 170799-30-1
Molecular Formula C₁₄H₂₁N₃O₃
Physical State Solid (Off-white to tan powder)
Key Functional Groups Primary Aromatic Amine, Secondary Amine (Morpholine), Ether
Incompatibilities Strong Oxidizers (due to amine groups), Strong Acids.[3]
RCRA Status (USA) Non-Listed (Not P-list/U-list). Regulated as Characteristic Waste if mixed with solvents, or Non-Hazardous Pharmaceutical Waste requiring incineration.
Waste Stream Classification Logic

Effective disposal requires correct classification at the point of generation. Do not guess; follow this logic path.

WasteClassification Start Waste Generation: Des-5'-chloro-4-fluorobenzyl Mosapride StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidDisp Stream A: Solid Pharmaceutical Waste (Incineration Only) Solid->SolidDisp Pure or Contaminated Debris SolventCheck Is it dissolved in Flammable/Toxic Solvents? Liquid->SolventCheck HazLiq Stream B: Hazardous Chemical Waste (RCRA Flammable/Toxic) SolventCheck->HazLiq Yes (e.g., MeOH, DCM) AqLiq Stream C: Aqueous Pharmaceutical Waste (Non-Sewerable) SolventCheck->AqLiq No (Buffer/Water) Incinerator FINAL DISPOSAL: High-Temperature Incineration SolidDisp->Incinerator HazLiq->Incinerator AqLiq->Incinerator

Figure 1: Decision Matrix for classifying Mosapride metabolite waste streams. Note that all paths lead to incineration; the distinction dictates the labeling and container compatibility.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired powder, weighing boats, contaminated gloves, bench paper.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated "Solid Pharmaceutical Waste" bucket (often Black or Blue, depending on facility vendor).

  • Double Bagging: Place the substance in a sealable bag (Zip-lock) before placing it into the rigid container. This minimizes dust generation upon reopening the drum.

  • Labeling:

    • Primary Label: "NON-HAZARDOUS PHARMACEUTICAL WASTE" (if pure).

    • Constituent Label: Must list "Des-5'-chloro-4-fluorobenzyl Mosapride".[1]

    • Hazard Warning: Add a sticker: "TOXIC - DO NOT OPEN."

  • Storage: Keep container closed at all times. Store in a satellite accumulation area (SAA).

Protocol B: Liquid Waste (Mother Liquors & HPLC Effluent)

Applicability: Reaction mixtures, HPLC waste containing the metabolite.

  • Segregation:

    • Halogenated Solvents: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Solvents: If dissolved in Methanol, Ethanol, or Acetonitrile.

    • Aqueous: If in buffer/water.

  • pH Check: Ensure pH is between 5 and 9. If the solution is highly acidic (common in HPLC mobile phases), neutralize strictly to prevent degradation of the container, but do not mix with oxidizers (nitric acid/peroxides) as the amine group can form unstable N-oxides or nitrosamines.

  • Container: Safety gas-venting cap on a standard solvent carboy.

  • Prohibition: NEVER pour down the sink. The EPA "Sewer Ban" (40 CFR Part 266 Subpart P) strictly prohibits sewering pharmaceuticals.[4]

Emergency Spill Response (Solid)

In the event of a powder spill of Des-5'-chloro-4-fluorobenzyl Mosapride:

  • Evacuate & PPE: Clear the immediate area. Don PPE: Nitrile gloves (double gloved), Lab coat, and N95 respirator or P100 half-mask (to prevent inhalation of amine dust).

  • Containment: Cover the spill gently with damp paper towels to prevent dust aerosolization. Do not dry sweep.[5][6]

  • Decontamination:

    • Wipe up the damp powder.

    • Clean the surface with a 10% Bleach Solution or a dedicated surfactant. Note: Bleach oxidizes the amine, breaking down the biological activity, but ensure good ventilation.

    • Rinse with water.[3]

  • Disposal: All cleanup materials go into the Solid Pharmaceutical Waste container (Protocol A).

Chain of Custody & Regulatory Compliance

To maintain "Cradle-to-Grave" responsibility:

  • Manifesting: When transferring waste to your EHS provider (e.g., Veolia, Stericycle, Triumvirate), ensure the manifest lists the waste code "PHARM" or "NON-RCRA REGULATED" (unless mixed with hazardous solvents).

  • Destruction Method: Audit your waste vendor to confirm they use High-Temperature Incineration (Waste-to-Energy) . Landfilling (even in secure landfills) is not recommended for bioactive metabolites due to groundwater leaching risks.

CustodyChain Gen Lab Generator (You) SAA Satellite Accumulation Area Gen->SAA Tag & Seal Main Central Waste Storage (90-Day) SAA->Main Weekly Move Trans Licensed Transporter Main->Trans EPA Manifest Dest Incinerator (Certificate of Destruction) Trans->Dest Thermal Oxidation

Figure 2: Chain of Custody workflow ensuring regulatory compliance.

References
  • U.S. Environmental Protection Agency. (2019).[7] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine (40 CFR Part 266 Subpart P).[7] EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA.gov. [Link]

  • PubChem. (2025). Mosapride - Compound Summary.[1] National Library of Medicine. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.